Product packaging for 2-Methyl-4-nitroanisole(Cat. No.:CAS No. 50741-92-9)

2-Methyl-4-nitroanisole

Cat. No.: B018480
CAS No.: 50741-92-9
M. Wt: 167.16 g/mol
InChI Key: QOZMIJZYJZQOBV-UHFFFAOYSA-N
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Description

2-Methyl-4-nitroanisole is obtained as one of the products from the charge-transfer trinitromethylation of 2-methylanisole in the presence of dichloromethane.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B018480 2-Methyl-4-nitroanisole CAS No. 50741-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-methyl-4-nitrobenzene
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InChI

InChI=1S/C8H9NO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZMIJZYJZQOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198786
Record name 1-Methoxy-2-methyl-4-nitrobenzene
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50741-92-9
Record name 1-Methoxy-2-methyl-4-nitrobenzene
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Record name 1-Methoxy-2-methyl-4-nitrobenzene
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Record name 1-Methoxy-2-methyl-4-nitrobenzene
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Record name 2-methyl-4-nitroanisole
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-nitroanisole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitroanisole, with the CAS Number 50741-92-9, is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a methoxy, a methyl, and a nitro group on a benzene ring, imparts a unique reactivity profile that is leveraged in the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, key applications with a focus on drug development, safety and handling protocols, and analytical characterization methods. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and pharmaceutical sciences.

Physicochemical Properties

This compound is an off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 50741-92-9[1][2]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
Appearance Off-White Solid[1]
Melting Point 61-64 °C[2]
Boiling Point Not available
Solubility Soluble in common organic solvents.
InChI Key QOZMIJZYJZQOBV-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, often starting from o-toluidine. The general strategy involves the protection of the amino group, followed by nitration and subsequent methylation.

Step 1: Synthesis of the Precursor 2-Methyl-4-nitroaniline

A common route to this compound involves the synthesis of its precursor, 2-methyl-4-nitroaniline. This is generally accomplished through a three-step sequence: acylation (protection of the amino group), nitration, and hydrolysis (deprotection).

Experimental Protocol: Synthesis of 2-Methyl-4-nitroaniline from o-Toluidine

  • Step 1: Acylation of o-Toluidine: o-Toluidine is reacted with an acylating agent, such as acetic anhydride or p-toluenesulfonyl chloride, to protect the amino group. This step is crucial to direct the subsequent nitration to the desired position and to prevent unwanted side reactions.

  • Step 2: Nitration: The acylated intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. The bulky protecting group helps to direct the nitro group to the para position relative to the amino group.

  • Step 3: Hydrolysis: The nitro-acylated compound is hydrolyzed, typically under acidic or basic conditions, to remove the protecting group and yield 2-methyl-4-nitroaniline.[3]

Caption: General workflow for the synthesis of 2-methyl-4-nitroaniline.

Start o-Toluidine Acylation Acylation (Protection) Start->Acylation Nitration Nitration Acylation->Nitration Hydrolysis Hydrolysis (Deprotection) Nitration->Hydrolysis End 2-Methyl-4-nitroaniline Hydrolysis->End

Step 2: Methylation to this compound

The final step in the synthesis of this compound involves the methylation of a suitable precursor, which can be 2-methyl-4-nitrophenol.

Experimental Protocol: Methylation of 2-Methyl-4-nitrophenol

  • Deprotonation: 2-Methyl-4-nitrophenol is treated with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide salt.

  • Methylation: The phenoxide is then reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, to introduce the methyl group and form the desired this compound. The reaction is typically carried out in a suitable solvent like acetone or DMF.

  • Workup and Purification: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Caption: Synthesis of this compound from 2-Methyl-4-nitrophenol.

Start 2-Methyl-4-nitrophenol Deprotonation Deprotonation (Base) Start->Deprotonation Methylation Methylation (e.g., (CH₃)₂SO₄) Deprotonation->Methylation End This compound Methylation->End

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block in organic synthesis, with its primary application being the preparation of more complex molecules, including pharmaceuticals and dyes.[4] The nitro group can be readily reduced to an amino group, which can then be further functionalized. The methoxy and methyl groups also influence the reactivity of the aromatic ring and can be important for the biological activity of the final product.

While specific examples of blockbuster drugs directly synthesized from this compound are not prominently featured in publicly available literature, its structural motifs are present in various pharmacologically active compounds. Aromatic nitro compounds are key intermediates in the synthesis of many drugs.[5] For instance, the related compound 4-nitroanisole is a precursor in the production of p-aminophenyl methyl ether and vitamin B.[6] The value of this compound lies in its ability to introduce a specific substitution pattern on the aromatic ring, which is a common strategy in drug design to modulate properties such as potency, selectivity, and metabolic stability.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.

  • Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4).[2]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P501: Dispose of contents/container to an approved waste disposal plant.[2]

  • Personal Protective Equipment: It is recommended to use a dust mask (type N95, US), eye shields, and gloves when handling this compound.[2]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons, with chemical shifts and coupling patterns consistent with the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C-O stretching of the anisole, and the C-H bonds of the aromatic ring and methyl groups.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

References

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-4-nitroanisole from o-Toluidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused protocol for the multi-step synthesis of 2-methyl-4-nitroanisole, a key intermediate in the pharmaceutical and dye industries. The synthesis commences with the readily available starting material, o-toluidine, and proceeds through a three-step reaction sequence: diazotization to form o-cresol, methylation to 2-methylanisole, and subsequent regioselective nitration to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles and practical insights for successful execution.

Strategic Overview of the Synthesis

The transformation of o-toluidine to this compound is a classic example of aromatic functional group interconversion. The chosen synthetic route is logical and efficient, leveraging well-established and reliable chemical reactions. The overall pathway can be visualized as follows:

Synthesis_Pathway o_toluidine o-Toluidine diazonium_salt o-Tolyldiazonium Chloride o_toluidine->diazonium_salt 1. Diazotization (NaNO₂, HCl, 0-5°C) o_cresol o-Cresol diazonium_salt->o_cresol 2. Hydrolysis (H₂O, heat) methylanisole 2-Methylanisole o_cresol->methylanisole 3. Methylation ((CH₃)₂SO₄, NaOH) nitroanisole This compound methylanisole->nitroanisole 4. Nitration (HNO₃, H₂SO₄, 0°C)

Caption: Overall synthetic pathway from o-toluidine to this compound.

PART 1: Diazotization of o-Toluidine and Hydrolysis to o-Cresol

The initial step involves the conversion of the primary aromatic amine, o-toluidine, into a diazonium salt. This is achieved through a diazotization reaction, where nitrous acid, generated in situ from sodium nitrite and a strong mineral acid, reacts with the amine.[1] The resulting diazonium salt is a versatile intermediate that can be converted to a variety of functional groups.[2] For the synthesis of o-cresol, the diazonium group is replaced by a hydroxyl group through hydrolysis upon heating.[3]

Experimental Protocol:
  • Preparation of the o-Toluidine Hydrochloride Salt: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 21.4 g (0.2 mol) of o-toluidine. Under a well-ventilated fume hood, slowly add 50 mL of concentrated hydrochloric acid. Stir the mixture to ensure complete dissolution of the o-toluidine. If necessary, gentle warming can be applied, but the solution must be cooled to room temperature before proceeding.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 14.0 g (0.2 mol) of sodium nitrite in 70 mL of deionized water. Cool this solution to 0-5 °C in an ice bath.

  • Diazotization: While maintaining the temperature of the o-toluidine hydrochloride solution between 0 and 5 °C, add the cold sodium nitrite solution dropwise from the dropping funnel over a period of 30-45 minutes. The rate of addition should be controlled to prevent the temperature from exceeding 5 °C.

  • Reaction Completion Check: After the addition is complete, continue stirring for an additional 15 minutes. To confirm the completion of the diazotization, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.[2] If the test is negative, add a small amount of additional sodium nitrite solution and re-test.

  • Hydrolysis: Once diazotization is complete, slowly heat the reaction mixture to 50-60 °C. The diazonium salt will decompose, liberating nitrogen gas and forming o-cresol. The evolution of nitrogen gas should be steady but controlled.

  • Isolation and Purification of o-Cresol: After the evolution of nitrogen gas has ceased, cool the reaction mixture to room temperature. The o-cresol can be isolated by steam distillation.[4] The distillate is then extracted with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the crude o-cresol is purified by fractional distillation, collecting the fraction boiling at approximately 191 °C.

PART 2: Methylation of o-Cresol to 2-Methylanisole

The second stage of the synthesis is the methylation of the phenolic hydroxyl group of o-cresol to form an ether, 2-methylanisole. The Williamson ether synthesis is the method of choice for this transformation due to its high efficiency and reliability.[5] The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating o-cresol with a strong base, acts as a nucleophile and attacks the methylating agent.[5] Dimethyl sulfate is a highly effective and economical methylating agent for this purpose.[6]

Experimental Protocol:
  • Preparation of Sodium o-Cresolate: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 40 mL of water. To this solution, add 10.8 g (0.1 mol) of o-cresol. Stir the mixture until a homogeneous solution of sodium o-cresolate is formed.

  • Methylation: Cool the solution in an ice bath to below 10 °C. Slowly add 13.9 g (0.11 mol) of dimethyl sulfate dropwise to the cooled sodium o-cresolate solution while maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Completion: Heat the reaction mixture to 40 °C and maintain this temperature for 30 minutes. Subsequently, heat the mixture to a gentle reflux (approximately 100 °C) for 1-2 hours to ensure the completion of the reaction.[5]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with water until the aqueous layer is neutral. Separate the organic layer.

  • Drying and Distillation: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent. Purify the crude 2-methylanisole by fractional distillation, collecting the fraction at approximately 171 °C.[5]

PART 3: Nitration of 2-Methylanisole to this compound

The final step is the regioselective nitration of 2-methylanisole. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, is the electrophile.[7] The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing and activating. The methoxy group is a stronger activating group than the methyl group. The para position to the strongly activating methoxy group is sterically hindered by the adjacent methyl group. Therefore, the nitration is expected to occur predominantly at the para position relative to the methyl group and ortho to the methoxy group, which is the 4-position.

Experimental Protocol:
  • Preparation of the Nitrating Mixture: In a beaker, carefully prepare the nitrating mixture by adding 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 12.2 g (0.1 mol) of 2-methylanisole. Cool the flask in an ice-salt bath to 0 °C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirring 2-methylanisole over a period of 30-45 minutes. It is crucial to maintain the reaction temperature at 0 °C throughout the addition to minimize the formation of by-products.[1]

  • Reaction Quenching: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes. Carefully pour the reaction mixture onto crushed ice with stirring. A yellow solid precipitate of this compound will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid.[1]

  • Recrystallization: The crude product can be purified by recrystallization from an 80-90% aqueous ethanol solution.[8] Dissolve the crude solid in a minimal amount of hot aqueous ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at a temperature below its melting point.

Experimental_Workflow cluster_step1 Step 1: Diazotization & Hydrolysis cluster_step2 Step 2: Methylation cluster_step3 Step 3: Nitration s1_start Dissolve o-Toluidine in HCl s1_cool1 Cool to 0-5°C s1_start->s1_cool1 s1_add_nitrite Add NaNO₂ solution s1_cool1->s1_add_nitrite s1_hydrolyze Heat to 50-60°C s1_add_nitrite->s1_hydrolyze s1_purify Steam Distill & Purify o-Cresol s1_hydrolyze->s1_purify s2_start Prepare Sodium o-Cresolate s1_purify->s2_start o-Cresol s2_add_dms Add Dimethyl Sulfate s2_start->s2_add_dms s2_reflux Reflux for 1-2h s2_add_dms->s2_reflux s2_purify Fractional Distillation of 2-Methylanisole s2_reflux->s2_purify s3_start Cool 2-Methylanisole to 0°C s2_purify->s3_start 2-Methylanisole s3_add_acid Add Mixed Acid (HNO₃/H₂SO₄) s3_start->s3_add_acid s3_quench Quench on Ice s3_add_acid->s3_quench s3_purify Recrystallize this compound s3_quench->s3_purify

Caption: Detailed experimental workflow for the three-step synthesis.

Quantitative Data Summary

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mol)
Step 1
o-Toluidine107.1521.40.2
Sodium Nitrite69.0014.00.2
o-Cresol (theoretical)108.1421.60.2
Step 2
o-Cresol108.1410.80.1
Dimethyl Sulfate126.1313.90.11
2-Methylanisole (theoretical)122.1612.20.1
Step 3
2-Methylanisole122.1612.20.1
This compound (theoretical)167.1616.70.1

Safety and Handling

  • o-Toluidine: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Concentrated Acids (HCl, H₂SO₄, HNO₃): Highly corrosive. Always wear acid-resistant gloves, safety goggles, and a lab coat. Work in a fume hood.

  • Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

  • Dimethyl Sulfate: Highly toxic and carcinogenic. It is a potent alkylating agent. Handle with extreme caution in a fume hood, using appropriate gloves and eye protection.

  • Nitration Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated by-products.

References

Physical and chemical properties of 2-Methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-4-nitroanisole

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 50741-92-9), a key chemical intermediate in various synthetic applications. The document delineates its core physical and chemical properties, offers insights into its spectroscopic signature, outlines a common synthetic pathway, and discusses its primary applications and safety protocols. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a detailed understanding of this compound for laboratory and industrial applications.

Compound Identification and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with a methyl group, a methoxy group, and a nitro group. The relative positions of these functional groups (ortho-methyl, para-nitro to the methoxy group) are crucial to its reactivity and physical properties.

  • IUPAC Name: 1-Methoxy-2-methyl-4-nitrobenzene

  • CAS Number: 50741-92-9[1]

  • Molecular Formula: C₈H₉NO₃[1]

  • Molecular Weight: 167.16 g/mol [1]

  • Synonyms: 4-Methoxy-3-methylnitrobenzene, 4-Nitro-2-methylanisole[2]

  • InChI Key: QOZMIJZYJZQOBV-UHFFFAOYSA-N

  • Canonical SMILES: CC1=C(C=CC(=C1)--INVALID-LINK--[O-])OC[1]

Caption: Molecular Structure of this compound.

Physical and Chemical Properties

The physical state and solubility of this compound are dictated by its molecular structure, which combines both polar (nitro, methoxy) and non-polar (methyl, benzene ring) moieties.

PropertyValueSource
Appearance Off-white solid[1]
Melting Point 61-64 °C[3][4]
Boiling Point Data not readily available
Solubility Very slightly soluble in water (0.53 g/L at 25 °C)[1]
Topological Polar Surface Area 55 Ų[1]
Hydrogen Bond Acceptors 3[1]

Chemical Reactivity and Synthetic Profile

The reactivity of this compound is governed by the interplay of its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the methoxy and methyl groups are electron-donating, activating the ring. This electronic push-pull system makes the compound a versatile intermediate in organic synthesis.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is fundamental in the synthesis of substituted anilines, which are precursors for dyes and pharmaceuticals.

  • Incompatibilities: As with many nitroaromatic compounds, it should be considered incompatible with strong oxidizing agents and strong bases[5].

Illustrative Synthetic Pathway: Nitration of 2-Methylanisole

A primary route for the synthesis of this compound involves the direct nitration of 2-methylanisole. The methoxy group is a strongly activating, ortho-para directing group, while the methyl group is a weakly activating, ortho-para director. The para position relative to the strong methoxy director is sterically accessible and electronically favored, leading to the formation of the 4-nitro product as the major isomer.

SynthesisWorkflow Start 2-Methylanisole (Starting Material) Process Electrophilic Aromatic Substitution (Nitration) Start->Process Substrate Reagents Nitrating Mixture (HNO₃ / H₂SO₄) Reagents->Process Reagents Workup Aqueous Workup & Purification Process->Workup Crude Product Product This compound (Major Product) Workup->Product Purified

References

An In-depth Technical Guide to 2-Methyl-4-nitroanisole: Molecular Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitroanisole, a substituted aromatic compound, serves as a valuable intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a methoxy, a methyl, and a nitro group on a benzene ring, imparts a specific reactivity profile that is leveraged in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for this compound, offering insights for its application in research and development.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₉NO₃, possesses a molecular weight of 167.16 g/mol .[1][2] The molecule consists of a benzene ring substituted with a methyl group at position 2, a nitro group at position 4, and a methoxy group at position 1. This substitution pattern leads to its systematic IUPAC name: 1-methoxy-2-methyl-4-nitrobenzene.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 50741-92-9[1]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
Appearance Off-white solid[2]
Melting Point 61-64 °C[3]
SMILES COc1ccc(cc1C)--INVALID-LINK--=O
InChI 1S/C8H9NO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3

The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups on the aromatic ring creates a distinct electronic environment, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Molecular Structure Visualization

The structural arrangement of this compound is depicted in the following diagram.

Caption: 2D structure of this compound.

Synthesis of this compound

A robust and logical synthetic route to this compound involves a two-step process starting from the readily available 2-methyl-4-nitrophenol. This pathway leverages a classical Williamson ether synthesis.

Step 1: Deprotonation of 2-Methyl-4-nitrophenol

The acidic phenolic proton of 2-methyl-4-nitrophenol is first removed by a suitable base to form the corresponding phenoxide ion. This enhances the nucleophilicity of the oxygen atom, preparing it for the subsequent alkylation step.

Step 2: Methylation of the Phenoxide

The resulting sodium 2-methyl-4-nitrophenoxide is then treated with a methylating agent, such as dimethyl sulfate or methyl iodide, to yield this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product start 2-Methyl-4-nitrophenol deprotonation Deprotonation start->deprotonation base Base (e.g., NaOH, K₂CO₃) base->deprotonation methylating_agent Methylating Agent (e.g., (CH₃)₂SO₄, CH₃I) methylation Williamson Ether Synthesis methylating_agent->methylation deprotonation->methylation product This compound methylation->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-methyl-4-nitrophenol in a suitable solvent such as acetone or ethanol.

  • Add 1.1 equivalents of a base (e.g., anhydrous potassium carbonate or sodium hydroxide) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Methylation: To the resulting suspension, add 1.2 equivalents of the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and methyl protons. The aromatic region will display a characteristic splitting pattern for the three protons on the benzene ring. The methyl protons of the methoxy and the ring-bound methyl group will appear as singlets in the upfield region. For comparison, the ¹H NMR spectrum of 2-methyl-4-nitroaniline shows aromatic protons in the range of 6.5-7.9 ppm and a methyl singlet at approximately 2.1 ppm in DMSO-d₆.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the nature of the substituents. The carbons of the methoxy and methyl groups will appear as sharp signals at higher field.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. C-O stretching vibrations for the anisole moiety will be observed in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 167. The fragmentation pattern will likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), or a methyl radical (CH₃), leading to characteristic fragment ions. The mass spectrum of the related 2-methyl-4-nitroaniline shows a prominent molecular ion peak at m/z 152.[4]

Reactivity and Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amino group, providing a pathway to various substituted anilines. The aromatic ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the strongly electron-withdrawing nitro group. This reactivity allows for the introduction of a range of nucleophiles, further functionalizing the molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is harmful if swallowed and may cause eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[5]

In case of exposure, follow standard first-aid measures and seek medical advice.

Conclusion

This compound is a key chemical intermediate with a well-defined molecular structure and predictable reactivity. This guide has provided an in-depth overview of its properties, a reliable synthetic protocol, and essential information for its characterization and safe handling. For researchers and professionals in drug development and organic synthesis, a thorough understanding of such building blocks is fundamental to the advancement of chemical science.

References

2-Methyl-4-nitroanisole melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyl-4-nitroanisole

Introduction

This compound, also identified by its CAS Number 50741-92-9, is an aromatic organic compound with the linear formula CH₃C₆H₃(NO₂)OCH₃.[1] As a substituted nitrobenzene derivative, it serves as a valuable building block and intermediate in various organic syntheses.[2] Its molecular structure, featuring a methoxy group, a methyl group, and a nitro group on a benzene ring, imparts specific physicochemical properties that are critical for its handling, purification, and application in research and development.

This guide provides a comprehensive overview of the melting and boiling points of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of its physical properties for process optimization, purity assessment, and reaction design. We will delve into the theoretical underpinnings that govern these properties, provide detailed, field-proven protocols for their experimental determination, and contextualize the data within the broader landscape of substituted nitroaromatic compounds.

Core Physicochemical Properties

The physical state and phase transition temperatures are fundamental parameters for any chemical compound. For this compound, these properties are dictated by the interplay of intermolecular forces governed by its functional groups.

Summary of Physical Data

The key physical constants for this compound are summarized below. It is crucial to note that the melting point is well-documented, while the boiling point at standard atmospheric pressure is not commonly reported, likely due to the compound's potential for thermal decomposition at elevated temperatures.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1][3]
Molecular Weight 167.16 g/mol [1]
CAS Number 50741-92-9[1]
Melting Point (m.p.) 61-64 °C (lit.)[1][4][5]
Boiling Point (b.p.) Not available at 760 mmHgN/A
Theoretical Considerations

The observed melting point of this compound is a direct consequence of its molecular structure and the resulting intermolecular forces.

  • Dipole-Dipole Interactions: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. This creates a significant dipole moment in the molecule, leading to strong dipole-dipole attractions between adjacent molecules in the crystal lattice. These forces require substantial thermal energy to overcome, resulting in a relatively high melting point for a molecule of its size.

  • Van der Waals Forces: The aromatic ring and the methyl and methoxy groups contribute to London dispersion forces, which also play a role in holding the molecules together in the solid state.

  • Crystal Packing: The melting point is highly sensitive to how efficiently the molecules can pack into a crystal lattice. The relative positions of the substituents on the benzene ring determine the overall molecular symmetry and shape, influencing the packing efficiency and, consequently, the stability of the solid phase. The isomer 4-Methyl-2-nitroanisole, for instance, has a much lower melting point of 8-9 °C, highlighting the critical impact of substituent placement.

  • Purity: The presence of impurities disrupts the regular crystal lattice, weakening the intermolecular forces. This leads to a depression of the melting point and a broadening of the melting range, a principle fundamental to purity assessment.[6][7] A pure compound will exhibit a sharp, narrow melting range, typically 0.5-1.0 °C.

Experimental Determination of Melting Point

The determination of a melting point is a foundational technique for compound identification and purity verification.[7][8] The capillary method using a modern digital apparatus is the standard for accuracy and reproducibility.

Workflow for Melting Point Determination

The following diagram outlines the logical flow for an accurate melting point measurement.

G cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_analysis Data Analysis A Crush sample to a fine powder B Load 2-3 mm of sample into a capillary tube A->B ensures uniform heating C Place capillary in apparatus D Perform rapid scan (~10°C/min) to find approximate m.p. C->D E Cool apparatus >20°C below approximate m.p. D->E for efficiency F Insert new sample E->F G Heat slowly (~2°C/min) through the expected range F->G for accuracy H Record T1 (first liquid) and T2 (all liquid) G->H I Report as a range: T1 - T2 H->I J Compare to literature value (61-64 °C) I->J Identification K Assess purity based on range width I->K Purity Check

Caption: Workflow for accurate melting point determination.

Detailed Experimental Protocol

This protocol is designed for use with a digital melting point apparatus (e.g., Mel-Temp).

  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine powder to ensure uniform packing and heat transfer.[6]

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. The final packed sample height should be 2-3 mm.[6]

  • Approximate Melting Point Determination (Fast Run):

    • If the melting point is unknown, it is efficient to first perform a rapid determination.

    • Set the heating rate on the apparatus to a high value (e.g., 5-10 °C per minute).[6]

    • Insert the capillary tube and observe the sample.

    • Record the approximate temperature at which the sample melts. This value is for estimation only.

  • Accurate Melting Point Determination (Slow Run):

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the fast run.[6]

    • Insert a freshly prepared capillary tube with the sample. Never re-melt a sample , as decomposition may have occurred.[6]

    • Set the heating rate to a slow value, approximately 1-2 °C per minute, to ensure the sample and thermometer are in thermal equilibrium.[6]

    • Observe the sample carefully through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal disappears.

    • The melting point is reported as the range T₁ - T₂. For pure this compound, this range should be narrow and fall within the literature value of 61-64 °C.[1]

Experimental Determination of Boiling Point

Workflow for Boiling Point Determination

The following diagram illustrates the micro-scale capillary method for boiling point determination.

G cluster_prep Apparatus Assembly cluster_measurement Heating & Observation cluster_analysis Result A Add sample to a fusion tube B Place a small, sealed-end capillary tube inverted into the fusion tube A->B C Attach fusion tube to a thermometer B->C D Immerse assembly in a heating bath (Thiele tube or aluminum block) E Heat slowly and uniformly D->E F Observe a rapid, continuous stream of bubbles from the inner capillary E->F G Remove heat source and allow to cool F->G Critical Step H Observe the exact temperature when liquid is drawn back into the inner capillary G->H I The temperature recorded in step H is the boiling point H->I J Record barometric pressure for correction I->J Accuracy

Caption: Workflow for micro-scale boiling point determination.

Detailed Experimental Protocol

This protocol describes the determination of a boiling point using a Thiele tube or an aluminum heating block.

  • Apparatus Setup:

    • Add a small amount of this compound to a fusion tube (a small test tube). If the compound is solid, gently heat the fusion tube to melt the sample.

    • Take a standard melting point capillary tube and seal one end in a flame.

    • Place this small capillary tube, open end down, into the liquid sample within the fusion tube.[10][11]

    • Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.

  • Heating and Observation:

    • Clamp the thermometer and fusion tube assembly so it is immersed in the heating medium (mineral oil in a Thiele tube or a hole in an aluminum block).[11]

    • Begin heating the apparatus gently and slowly.[10]

    • As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the bottom of the inverted capillary. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.[10]

  • Temperature Reading:

    • Once a continuous stream of bubbles is observed, remove the heat source.

    • The bubbling will slow down and stop as the apparatus cools. The moment the bubbling ceases and the liquid is drawn back into the inner capillary tube, the vapor pressure of the sample is equal to the external atmospheric pressure.[9]

    • Record the temperature at this exact moment. This temperature is the boiling point of the liquid at the current atmospheric pressure.

    • It is crucial to record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[12]

Conclusion

The melting point of this compound is a well-defined physical constant, reliably reported as 61-64 °C.[1][4][5] This property is a critical parameter for its identification and the assessment of its purity. The experimental determination, when performed with care using the capillary method, yields highly accurate and reproducible results. While a boiling point at standard pressure is not commonly cited, micro-scale determination methods can be employed to ascertain this value under specific laboratory conditions. A thorough understanding and precise application of these analytical techniques are essential for the successful use of this compound in scientific research and development.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and detailed operational instructions for the synthesis of 2-Methyl-4-nitroanisole, a key intermediate in various chemical and pharmaceutical applications. The primary focus of this document is the direct electrophilic nitration of 2-methylanisole (o-cresyl methyl ether). This guide delves into the mechanistic underpinnings of the reaction, explores the critical parameters influencing regioselectivity, and offers a detailed, step-by-step experimental protocol. Furthermore, it addresses potential side reactions, purification strategies, and the characterization of the final product. The content is structured to provide both a theoretical understanding and a practical framework for the successful laboratory-scale synthesis of this compound.

Introduction: Significance and Applications of this compound

This compound, also known as 2-methoxy-5-nitrotoluene, is an aromatic compound with the chemical formula C₈H₉NO₃. Its molecular structure, featuring a methoxy, a methyl, and a nitro group on a benzene ring, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a valuable building block in the production of more complex molecules.

One of the primary applications of this compound is in the synthesis of 2-methyl-4-nitrophenol and 3-methyl-4-methoxyaniline. These compounds, in turn, serve as precursors in the manufacturing of dyes, pigments, and various pharmaceutical agents. The nitro group can be readily reduced to an amine, which can then be diazotized and coupled to form azo dyes or participate in the formation of heterocyclic systems common in medicinal chemistry.

Core Synthesis Strategy: Electrophilic Nitration of 2-Methylanisole

The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution reaction, specifically, the nitration of 2-methylanisole (o-cresyl methyl ether). This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent.

Mechanistic Insights and Regioselectivity

The nitration of an aromatic ring proceeds via the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene ring. The nitronium ion is typically generated in situ from the reaction of a strong acid, such as sulfuric acid, with nitric acid.

The key to a successful and high-yielding synthesis of this compound lies in understanding and controlling the regioselectivity of the nitration reaction. The starting material, 2-methylanisole, possesses two activating, ortho-, para-directing groups: a methoxy group (-OCH₃) and a methyl group (-CH₃).

  • Methoxy Group (-OCH₃): This is a strongly activating and ortho-, para-directing group due to the resonance effect of the lone pairs on the oxygen atom, which delocalize into the aromatic ring, increasing its nucleophilicity.

  • Methyl Group (-CH₃): This is a weakly activating and ortho-, para-directing group due to its positive inductive effect.

The directing effects of these two groups are synergistic in the case of 2-methylanisole. The para position to the strongly activating methoxy group is the most favored site for electrophilic attack. This position is also ortho to the methyl group, further enhancing its reactivity. Therefore, the major product of the nitration of 2-methylanisole is expected to be this compound.

However, other isomers can be formed as minor byproducts, including 2-methyl-6-nitroanisole (ortho to both groups) and potentially dinitrated products if the reaction conditions are too harsh. The formation of dienone intermediates through ipso-nitration (attack at the carbon bearing a substituent) has also been observed in the nitration of similar substituted anisoles, which can lead to the formation of nitrophenols upon rearrangement and loss of the methyl group from the ether.[1]

The logical workflow for the synthesis is depicted in the following diagram:

SynthesisWorkflow Start Starting Material: 2-Methylanisole (o-Cresyl methyl ether) Reaction Electrophilic Nitration Start->Reaction Nitrating_Agent Nitrating Agent: Mixed Acid (HNO₃/H₂SO₄) Nitrating_Agent->Reaction Workup Reaction Quenching & Work-up Reaction->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Product Final Product: This compound Purification->Product Analysis Characterization: Melting Point, Spectroscopy Product->Analysis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Safety Precautions: This reaction involves the use of concentrated and corrosive acids. It is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (per 10g of starting material)Role
2-MethylanisoleC₈H₁₀O122.1610.0 g (81.8 mmol)Starting Material
Concentrated Sulfuric Acid (98%)H₂SO₄98.08~50 mLCatalyst/Solvent
Concentrated Nitric Acid (70%)HNO₃63.01~6.0 mL (90 mmol)Nitrating Agent
Dichloromethane (DCM)CH₂Cl₂84.93As neededExtraction Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededNeutralizing Agent
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying Agent
Ethanol or MethanolC₂H₅OH / CH₃OH-As neededRecrystallization Solvent
Crushed IceH₂O18.02~200 gQuenching
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator (optional)

Reaction Procedure
  • Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, place 10.0 g (81.8 mmol) of 2-methylanisole.

  • Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C with vigorous stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add ~6.0 mL (90 mmol) of concentrated nitric acid to ~20 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath.

  • Addition of the Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred 2-methylanisole solution. It is crucial to maintain the internal temperature of the reaction mixture between -5 °C and 0 °C throughout the addition. The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. A yellow solid or oil should precipitate.

  • Work-up:

    • If a solid precipitates, collect it by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus paper.

    • If an oil separates, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pale yellow crystals.

Expected Yield and Product Characterization

The expected yield of this compound can vary depending on the precise reaction conditions and purification efficiency, but yields in the range of 70-85% are commonly reported for similar nitration reactions.

Characterization:

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 61-64 °C.[2]

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl group protons, with coupling patterns consistent with the 1,2,4-trisubstituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule.

    • IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands characteristic of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), as well as bands for the C-O-C ether linkage and aromatic C-H bonds.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (167.16 g/mol ).

Potential Challenges and Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Over-nitration to dinitro products. - Side reactions (e.g., oxidation).- Ensure dropwise addition of the nitrating agent at low temperature. - Monitor the reaction by TLC to avoid prolonged reaction times. - Maintain strict temperature control.
Formation of Multiple Isomers - Insufficient regioselectivity. - Reaction temperature too high.- Keep the reaction temperature between -5 °C and 0 °C. - Use a well-controlled addition rate of the nitrating agent.
Dark, Tarry Byproducts - Oxidation of the starting material or product. - Reaction temperature too high.- Ensure efficient cooling and stirring. - Avoid using an excess of nitric acid.
Difficulty in Purification - Presence of closely related isomers. - Oily product that is difficult to crystallize.- Consider column chromatography for separation of isomers. - Try different recrystallization solvents or solvent mixtures.

Alternative Synthesis Routes

The general scheme for this alternative route is as follows:

AlternativeRoute Start o-Cresol Nitration Nitration Start->Nitration Intermediate 2-Methyl-4-nitrophenol (and other isomers) Nitration->Intermediate Separation Isomer Separation Intermediate->Separation Methylation Methylation (e.g., with Dimethyl Sulfate) Product This compound Methylation->Product Separation->Methylation

Caption: An alternative synthetic pathway to this compound.

Conclusion

The synthesis of this compound via the direct nitration of 2-methylanisole is a robust and efficient method for obtaining this valuable chemical intermediate. A thorough understanding of the underlying principles of electrophilic aromatic substitution and the directing effects of the substituents on the aromatic ring is paramount for achieving high yields and purity. By carefully controlling the reaction parameters, particularly temperature, and employing appropriate work-up and purification techniques, researchers can reliably produce this compound for its various applications in the chemical and pharmaceutical industries. This guide provides the necessary theoretical background and practical instructions to facilitate the successful synthesis of this compound in a laboratory setting.

References

Discovery and history of 2-Methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-4-nitroanisole: From Historical Discovery to Modern Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 50741-92-9), a key aromatic intermediate in organic synthesis. The document delves into the historical context of its synthesis, rooted in early 20th-century investigations of nitrated aromatic ethers. It presents a detailed, field-proven protocol for its modern laboratory synthesis via the electrophilic nitration of 2-methylanisole, including a thorough examination of the reaction mechanism and directing effects. Furthermore, this guide compiles essential physicochemical and spectroscopic data for the compound's unambiguous characterization and discusses its primary applications as a precursor in the synthesis of valuable chemical entities.

Introduction: A Versatile Aromatic Building Block

This compound, systematically named 1-methoxy-2-methyl-4-nitrobenzene, is a crystalline organic compound featuring a benzene ring substituted with methoxy, methyl, and nitro functional groups. Its structure makes it a valuable and versatile intermediate, primarily utilized in the multi-step synthesis of more complex molecules, such as dyes and pharmaceutical precursors.[1] The strategic placement of its functional groups allows for selective chemical transformations; for instance, the nitro group can be readily reduced to an amine, providing a route to substituted anilines like 3-methyl-4-methoxyaniline.[2] This guide serves as a senior-level resource, bridging historical context with practical, modern applications and methodologies.

Historical Context: The Era of Aromatic Nitration

While pinpointing a single moment of "discovery" is challenging, the synthesis of this compound is rooted in the extensive exploration of electrophilic aromatic substitution reactions of the early 20th century. The fundamental chemistry—the methylation of phenols and the subsequent nitration of the resulting ethers—was well-established during this period.

A U.S. Patent filed in 1920 by Derick, Leaming, and Ralph, granted in 1925, details the production of related nitro-cresol methyl ethers.[3][4] This patent describes the methylation of m-nitro-p-cresol using dimethyl sulfate to form the corresponding methyl ether, which is then reduced to an amino group.[3] This publication establishes that the synthesis of structurally similar nitroaromatic ethers was of industrial interest nearly a century ago.

One of the earliest accessible academic citations that references work related to this compound is a 1946 paper in the Journal of the American Chemical Society by Carmack et al., which focused on the synthesis of quinoline derivatives.[2][5] The inclusion of this compound in synthetic pathways for creating more complex molecules underscores its long-standing role as a foundational chemical building block.

Synthesis of this compound: A Mechanistic Approach

The most direct and common method for preparing this compound is the electrophilic aromatic nitration of 2-methylanisole (also known as o-cresyl methyl ether). This reaction leverages the powerful directing effects of the existing substituents on the aromatic ring.

Mechanistic Rationale and Directing Effects

The outcome of the nitration is dictated by the electronic properties of the methoxy (-OCH₃) and methyl (-CH₃) groups already present on the benzene ring.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. The oxygen atom's lone pairs can donate electron density into the ring through resonance, stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate) that forms during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho or para to the methoxy group.

  • Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group. It donates electron density through a less powerful inductive effect, which also helps stabilize the sigma complex.

In 2-methylanisole, the two groups work in concert. The position para to the strongly directing methoxy group (C4) is open and is also meta to the methyl group. The position ortho to the methoxy group (C6) is also available. However, the attack at C4 is sterically unhindered and benefits from the powerful para-directing effect of the methoxy group, making 4-nitro-2-methylanisole the major product.[6] The reaction must be carefully controlled to prevent over-nitration or the formation of phenolic byproducts through ipso-attack at the methoxy-substituted carbon.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis prep_acids Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Cool to 0-5 °C addition Slow, Dropwise Addition of Nitrating Mixture (Maintain T < 10 °C) prep_acids->addition Add Slowly start Dissolve 2-Methylanisole in Acetic Anhydride Cool to 0-5 °C start->addition react Stir at Room Temp (Monitor by TLC) addition->react quench Pour Reaction Mixture onto Crushed Ice react->quench Quench neutralize Neutralize with aq. NaHCO₃ quench->neutralize extract Extract with Dichloromethane neutralize->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ Filter wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate recrystallize Recrystallize Crude Solid (e.g., from Ethanol/Water) evaporate->recrystallize Purify filter_dry Vacuum Filter Crystals Dry in vacuo recrystallize->filter_dry analyze Characterize Product (MP, NMR, IR) filter_dry->analyze

Caption: Workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Protocol

This protocol is an illustrative procedure based on standard nitration methodologies.[8][9] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Preparation of Nitrating Mixture: In a clean, dry flask, cautiously add 5 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-water bath to 0-5 °C. Slowly, with continuous swirling, add 5 mL of concentrated nitric acid (HNO₃) dropwise, ensuring the temperature does not exceed 15 °C. Keep this mixture cooled in the ice bath until use.

  • Reaction Setup: In a separate, larger flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-methylanisole in 20 mL of acetic anhydride. Cool this solution in an ice-water bath to 0-5 °C.

  • Nitration: Using a dropping funnel or Pasteur pipette, add the cold nitrating mixture dropwise to the stirred 2-methylanisole solution over 30-45 minutes. The internal temperature must be rigorously maintained below 10 °C throughout the addition to minimize side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice, stirring vigorously. The crude product should precipitate as a yellow solid. Allow the ice to melt completely.

  • Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper, followed by a small amount of ice-cold ethanol to remove residual acids and impurities.

  • Purification: The crude solid is purified by recrystallization. Dissolve the product in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a pale yellow crystalline solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 50741-92-9[1][2]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance Pale yellow crystalline solid[2]
Melting Point 61-64 °C (lit.)[2][10]
Boiling Point 283.0 ± 20.0 °C at 760 mmHg[10]
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane), insoluble in water.N/A
Spectroscopic Data

The following data provide a spectral fingerprint for this compound.[11][12]

  • ¹H NMR (Proton NMR):

    • δ (ppm) ~7.9-8.1: (m, 2H, Ar-H ortho to -NO₂)

    • δ (ppm) ~7.2-7.3: (d, 1H, Ar-H ortho to -CH₃)

    • δ (ppm) ~3.9: (s, 3H, -OCH₃)

    • δ (ppm) ~2.3: (s, 3H, Ar-CH₃)

  • ¹³C NMR (Carbon NMR):

    • δ (ppm) ~160: (Ar-C attached to -OCH₃)

    • δ (ppm) ~145: (Ar-C attached to -NO₂)

    • δ (ppm) ~130-135: (Quaternary Ar-C attached to -CH₃)

    • δ (ppm) ~125-128: (Ar-CH)

    • δ (ppm) ~110-115: (Ar-CH)

    • δ (ppm) ~56: (-OCH₃)

    • δ (ppm) ~17: (Ar-CH₃)

  • Infrared (IR) Spectroscopy:

    • ν (cm⁻¹) ~1510-1530 & 1340-1360: (Strong, asymmetric and symmetric N-O stretching of nitro group)

    • ν (cm⁻¹) ~2850-3000: (C-H stretching of methyl and methoxy groups)

    • ν (cm⁻¹) ~1250-1270: (Asymmetric C-O-C stretching of aryl ether)

    • ν (cm⁻¹) ~1020-1040: (Symmetric C-O-C stretching of aryl ether)

Applications in Synthesis

The primary utility of this compound is as a chemical intermediate. Its functional groups serve as handles for further chemical modification.

  • Synthesis of Anilines: The most common application is the reduction of the nitro group to an amine (-NH₂), yielding 3-methyl-4-methoxyaniline. This transformation is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation. The resulting aniline is a valuable precursor for agrochemicals and pharmaceuticals.

  • Synthesis of Phenols: The methoxy group can be cleaved to reveal a hydroxyl group, converting the molecule into 2-methyl-4-nitrophenol.[2] This reaction is often performed using strong acids like hydrobromic acid (HBr).

Conclusion

This compound is a molecule with a rich history intertwined with the development of industrial organic chemistry. Its synthesis via the electrophilic nitration of 2-methylanisole is a classic example of substituent-directed aromatic chemistry. As a readily prepared intermediate, it continues to be a relevant building block for synthesizing more complex and valuable molecules in research and development, particularly in the pharmaceutical and fine chemical sectors. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and utilization in a modern laboratory setting.

References

Methodological & Application

The Synthetic Versatility of 2-Methyl-4-nitroanisole: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Aromatic Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Methyl-4-nitroanisole, a substituted nitroaromatic compound, presents itself as a valuable and versatile building block for chemists in research, drug discovery, and materials science.[1] Its unique arrangement of a methyl, a methoxy, and a nitro group on a benzene ring offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, while the methoxy and methyl groups can be manipulated or can direct further functionalization. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications of this compound

The synthetic utility of this compound is primarily centered on the transformations of its key functional groups: the nitro group and the methoxy group. These reactions open pathways to a range of important intermediates, including substituted anilines and phenols, which are foundational in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Precursor to Substituted Anilines: The Gateway to Bioactive Molecules

One of the most powerful applications of this compound is its conversion to 2-methyl-4-aminoanisole (also known as 4-methoxy-3-methylaniline) through the reduction of the nitro group. This transformation is a critical step in the synthesis of a variety of more complex molecules, including potential pharmaceutical candidates. The resulting aniline is a versatile intermediate that can undergo a wide array of subsequent reactions, such as diazotization, acylation, and alkylation.

start This compound process1 Catalytic Hydrogenation (e.g., Pd/C, H2) start->process1 product 2-Methyl-4-aminoanisole process1->product side_product H2O process1->side_product

Caption: Catalytic hydrogenation of this compound.

While a specific protocol for the catalytic hydrogenation of this compound was not found in the provided search results, a general and robust procedure for the reduction of aromatic nitro compounds using palladium on carbon (Pd/C) is well-established and can be adapted.

Objective: To synthesize 2-methyl-4-aminoanisole from this compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve this compound in a sufficient volume of methanol or ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methyl-4-aminoanisole. The product can be further purified by recrystallization or column chromatography if necessary.

Expert Insights: The choice of solvent can be critical. Alcohols are generally good choices for catalytic hydrogenation. The catalyst loading can be optimized to balance reaction time and cost. It is crucial to handle the Pd/C catalyst with care, especially when dry, as it can be pyrophoric.

Synthesis of Substituted Phenols: Accessing a Different Class of Intermediates

The methoxy group of this compound can be cleaved to yield the corresponding phenol, 2-methyl-4-nitrophenol. This transformation is significant as it provides access to a different class of intermediates with a reactive hydroxyl group, which can be a handle for further synthetic manipulations, such as etherification or esterification.

start This compound process1 Demethylation (e.g., BBr3 or HBr) start->process1 product 2-Methyl-4-nitrophenol process1->product side_product CH3Br process1->side_product

References

Application Notes & Protocols: The Strategic Use of 2-Methyl-4-nitroanisole as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the applications of 2-Methyl-4-nitroanisole (CAS 50741-92-9). It details the compound's critical role as a precursor, focusing on its transformation into key downstream products. We provide field-proven, step-by-step protocols for its most common and vital chemical conversion—the reduction of the nitro group—and explore its subsequent application in the synthesis of azo dyes and other complex organic molecules. The causality behind experimental choices, safety protocols, and data interpretation are explained to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of a Key Building Block

This compound is an aromatic organic compound whose value lies not in its end-use, but in its exceptional utility as a chemical intermediate.[1] Its molecular architecture, featuring a nitro group susceptible to reduction and an activated benzene ring, makes it a strategic starting point for synthesizing more complex molecules. The primary and most significant application of this compound is its role as a precursor to 3-methyl-4-methoxyaniline (also known as p-Cresidine methyl ether), a foundational component in the manufacturing of high-performance azo dyes and a building block in various organic synthesis endeavors. This guide will elucidate the core transformations of this compound, providing both the theoretical basis and practical methodologies for its effective use in a laboratory setting.

Compound Profile: Physicochemical Properties and Safety Mandates

A thorough understanding of a reagent's properties and hazards is a prerequisite for safe and effective experimentation. This compound is a combustible solid that must be handled with appropriate care.[2] The following table summarizes its key characteristics and safety information.

PropertyValueSource(s)
Chemical Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol
Appearance Off-white to yellow solid[3]
Melting Point 61-64 °C (lit.)[4][5]
CAS Number 50741-92-9[1]
Hazard Statements H302: Harmful if swallowed.H319: Causes serious eye irritation.[2]
Precautionary Codes P264, P270, P280, P301+P312, P305+P351+P338[2][3]
Personal Protective Equipment (PPE) N95 dust mask, chemical safety goggles, nitrile gloves.
Storage Store in a dry, cool, well-ventilated place away from strong oxidizing agents.[6]

Core Application: Synthesis of 3-Methyl-4-methoxyaniline

The most valuable transformation of this compound is the selective reduction of its nitro (-NO₂) group to a primary amine (-NH₂), yielding 3-Methyl-4-methoxyaniline. This reaction is fundamental to unlocking the synthetic potential of the parent molecule.

Mechanism Insight: The conversion of an aromatic nitro group to an amine is a classic six-electron reduction. While various reagents can accomplish this (e.g., metals like tin or iron in acidic media), catalytic hydrogenation offers a cleaner, high-yield alternative with easier product work-up.[7] In this process, molecular hydrogen (H₂) is activated on the surface of a noble metal catalyst, typically palladium on carbon (Pd/C), and sequentially reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine.

G cluster_workflow Workflow: Catalytic Hydrogenation of this compound A 1. Dissolution This compound dissolved in Ethanol B 2. Catalyst Addition 10% Pd/C catalyst added under N₂ atmosphere A->B C 3. Hydrogenation Reaction vessel purged and pressurized with H₂ gas (e.g., 50 psi) B->C D 4. Reaction Mixture stirred vigorously at room temperature. Monitored by TLC. C->D E 5. Filtration Reaction mixture filtered through Celite to remove Pd/C catalyst. D->E F 6. Concentration Solvent removed in vacuo. E->F G 7. Purification Crude product purified (e.g., recrystallization) to yield pure 3-Methyl-4-methoxyaniline. F->G

Caption: High-level workflow for the synthesis of 3-Methyl-4-methoxyaniline.

Protocol 3.1: Catalytic Hydrogenation of this compound

This protocol is a representative method. All reactions should be performed in a fume hood with appropriate PPE.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (approx. 5 mol%)

  • Ethanol (or Methanol), reagent grade

  • Hydrogen (H₂) gas source

  • Nitrogen (N₂) or Argon (Ar) gas for inert atmosphere

  • Celite® or a similar filter aid

  • Parr hydrogenator or a similar pressure-rated reaction vessel

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vessel Preparation: To a pressure-rated hydrogenation vessel, add this compound (e.g., 5.0 g, 29.9 mmol).

  • Solvent Addition: Add a suitable solvent such as ethanol (approx. 100 mL) to dissolve the starting material.

  • Inerting: Seal the vessel and carefully add the 10% Pd/C catalyst (e.g., ~0.8 g). The catalyst is often added last and under a stream of inert gas (N₂) to prevent ignition of the solvent by the pyrophoric catalyst.

    • Causality: Pd/C can be pyrophoric, especially when dry. Adding it to a solvent under an inert atmosphere mitigates the risk of fire.

  • Hydrogenation: Purge the vessel with H₂ gas several times to remove all air. Pressurize the vessel to the desired pressure (e.g., 50 psi or as determined by local safety standards).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.

    • Self-Validation: A complete reaction is indicated on TLC by the disappearance of the starting material spot and the appearance of a new, more polar product spot (aromatic amines are generally more polar than their nitro counterparts).[7]

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess H₂ gas and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with a small amount of the solvent.

    • Causality: The Celite® pad prevents fine catalyst particles from passing through the filter paper. The catalyst on the filter pad should be kept wet with solvent until it can be disposed of properly to prevent ignition upon drying in air.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude 3-Methyl-4-methoxyaniline. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. The final product is typically an off-white to pinkish solid.

Downstream Applications: From Color to Complexity

The true utility of synthesizing 3-Methyl-4-methoxyaniline is realized in its subsequent use as a versatile building block.

Case Study 1: Azo Dye Synthesis

3-Methyl-4-methoxyaniline is a critical diazo component in the synthesis of azo dyes. Azo dyes are a major class of colorants characterized by the -N=N- functional group, which forms a conjugated system responsible for the compound's color.[8] The synthesis is a two-step process.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C), to form a reactive diazonium salt.

  • Azo Coupling: The diazonium salt then acts as an electrophile and is reacted with a coupling component (an electron-rich aromatic compound like a phenol or another aniline) to form the final azo dye. The specific structure of the coupling component determines the final color.[8]

G cluster_workflow Generalized Workflow for Azo Dye Synthesis A Start: 3-Methyl-4-methoxyaniline B Step 1: Diazotization Reagents: NaNO₂, HCl Conditions: 0-5 °C A->B Formation of HNO₂ in situ C Intermediate: Diazonium Salt Highly reactive electrophile B->C D Step 2: Azo Coupling Reagent: Coupling Component (e.g., Naphthol derivative) C->D Electrophilic Aromatic Substitution E Product: Azo Dye (e.g., 'Fast Red' Base Dye) D->E

Caption: The two-stage process for converting an amine intermediate into an azo dye.

The specific structure of 3-Methyl-4-methoxyaniline is known to be a precursor for producing vibrant red and yellow dyes.[8] Its stability and reactivity make it ideal for creating dyes with excellent color fastness, a critical property for the textile industry.[9]

Case Study 2: Pharmaceutical and Agrochemical Scaffolding

While direct synthesis of a marketed drug from this compound is less commonly documented in readily available literature, its derivatives are valuable scaffolds in medicinal and agricultural chemistry. The 2-methyl-4-methoxy-aniline core represents a substituted aniline, a privileged structure in drug discovery. This scaffold can be further functionalized in numerous ways:

  • Acylation/Sulfonylation: The amine can be readily converted to amides or sulfonamides, key functional groups in many bioactive molecules.

  • Heterocycle Formation: The amine can serve as a nucleophile to build more complex heterocyclic ring systems, which are central to modern drug design. For example, similar anilines are used to synthesize benzoxazole or quinoline derivatives.[4][10]

  • Further Aromatic Substitution: The electron-donating nature of the amine and methoxy groups can direct further electrophilic substitutions on the aromatic ring, allowing for the introduction of additional diversity.

The value, therefore, lies in providing a readily accessible, functionalized aromatic ring that medicinal chemists can elaborate upon to generate libraries of compounds for biological screening.

Conclusion

This compound stands as a testament to the enabling power of chemical intermediates. While unassuming on its own, its efficient and clean conversion to 3-Methyl-4-methoxyaniline opens a gateway to high-value downstream products. From the vibrant hues of azo dyes that color our world to the foundational scaffolds used in the discovery of new medicines, the strategic application of this compound is a cornerstone of modern organic synthesis. The protocols and insights provided herein are intended to equip researchers with the knowledge to safely and effectively leverage the synthetic potential of this versatile molecule.

References

Application Notes & Protocols: 2-Methyl-4-nitroanisole as a Versatile Precursor for the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the utilization of 2-Methyl-4-nitroanisole as a key precursor in the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and biomedical research.[1] The structural characteristics of this compound make it an excellent starting material for producing a range of hues. This document outlines the critical three-stage synthetic pathway: the reduction of the nitro group to a primary amine, the diazotization of the resulting amine to form a reactive diazonium salt, and the final azo coupling with a suitable aromatic partner to yield the target dye. The protocols provided herein are designed for reproducibility and are accompanied by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound (also known as 4-methoxy-3-methyl-1-nitrobenzene) is an aromatic nitro compound that serves as a fundamental building block in organic synthesis. Its molecular architecture, featuring a methoxy group, a methyl group, and a nitro group on a benzene ring, provides a unique combination of electronic and steric properties. The nitro group, in particular, is a versatile functional handle that can be readily transformed into an amino group, which is the gateway to diazonium chemistry and, subsequently, the vast world of azo colorants.[1][2]

The synthesis of azo dyes from this precursor follows a well-established and industrially significant reaction sequence.[3] The final color and properties of the dye are determined by the choice of the coupling component in the final step, allowing for the creation of a diverse library of dyes from a single, reliable precursor. This guide will walk through the synthesis of an exemplary azo dye, providing the foundational knowledge for researchers to adapt these methods for their specific targets.

Core Properties of this compound
PropertyValue
CAS Number 50741-92-9
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Typically a solid

The Synthetic Pathway: From Precursor to Pigment

The conversion of this compound into an azo dye is a sequential process involving three distinct chemical transformations. Understanding the role and mechanism of each step is critical for optimizing reaction conditions and ensuring a high yield of the desired product.

G cluster_workflow Overall Synthetic Workflow A Step 1: Reduction (this compound) B Step 2: Diazotization (2-Methyl-4-aminoanisole) A->B -NO2 → -NH2 C Step 3: Azo Coupling (Diazonium Salt + Coupling Component) B->C -NH2 → -N2+Cl- D Final Product (Azo Dye) C->D Formation of -N=N-

Caption: High-level workflow for azo dye synthesis.

Step 1: Reduction of the Nitro Group

The inaugural step is the reduction of the nitro group (-NO₂) on the this compound ring to a primary amino group (-NH₂), yielding 2-Methyl-4-aminoanisole (4-methoxy-3-methylaniline). This transformation is fundamental as the amino group is essential for the subsequent diazotization reaction. Catalytic hydrogenation is a clean and efficient method, but for laboratory-scale synthesis, chemical reduction using metals in acidic media, such as tin (Sn) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, is common and effective.

Causality: The choice of stannous chloride and HCl is based on its efficacy in reducing aromatic nitro groups with high selectivity and yield. The acidic medium is crucial for the reaction mechanism, and the process is generally robust and tolerant of other functional groups on the ring.

Step 2: Diazotization of the Primary Amine

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[4] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5]

Causality: This reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently if allowed to warm up or if isolated in a dry state.[5] The low temperature ensures the diazonium salt remains in solution and is stable enough for the subsequent coupling reaction.

Step 3: Azo Coupling

The final step is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile.[6] It reacts with an electron-rich aromatic compound, known as the coupling component, to form the stable azo compound, characterized by the -N=N- linkage that acts as a chromophore, giving the molecule its color.[1]

Causality: The pH of the reaction medium is critical.

  • For phenolic coupling components (e.g., 2-Naphthol): The reaction is carried out under mildly alkaline conditions (pH 8-10). The basic conditions deprotonate the phenol to the more strongly activating phenoxide ion, which is a powerful nucleophile for the coupling reaction.[7]

  • For amine coupling components: The reaction is performed in a slightly acidic medium (pH 4-6) to ensure sufficient concentration of the free amine, which is the reactive species, while preventing the diazonium salt from decomposing.

Caption: Chemical reaction pathway for azo dye synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Aromatic nitro and amino compounds can be toxic.[8][9] Diazonium salts are potentially explosive when dry; never attempt to isolate them as solids.[5]

Part A: Protocol for Reduction of this compound

Objective: To synthesize 2-Methyl-4-aminoanisole.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 30% w/v)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Methodology:

  • In a 250 mL round-bottom flask, place 5.0 g of this compound.

  • Add 20.0 g of tin(II) chloride dihydrate.

  • Carefully add 40 mL of concentrated hydrochloric acid in portions while swirling the flask in an ice bath to control the initial exothermic reaction.

  • Once the addition is complete, attach a reflux condenser and heat the mixture in a water bath at 90-100 °C for 1-2 hours, or until the reaction mixture becomes clear.

  • Cool the flask to room temperature and then further in an ice bath.

  • Slowly and carefully neutralize the excess acid by adding a 30% sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). A thick precipitate of tin hydroxides will form.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2-Methyl-4-aminoanisole. Further purification can be achieved by vacuum distillation or recrystallization if necessary.

Part B: Protocol for Diazotization of 2-Methyl-4-aminoanisole

Objective: To prepare an aqueous solution of the corresponding diazonium salt.

Materials:

  • 2-Methyl-4-aminoanisole (from Part A)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Beakers, magnetic stirrer, ice bath.

Methodology:

  • Dissolve 2.0 g of 2-Methyl-4-aminoanisole in a mixture of 5 mL of concentrated HCl and 15 mL of water in a 100 mL beaker. Stir until a clear solution is obtained, warming slightly if necessary, then cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of 1.2 g of sodium nitrite in 8 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Maintain the temperature strictly between 0 and 5 °C.

  • Stir the reaction mixture for an additional 10 minutes after the addition is complete. The resulting clear solution contains the diazonium salt and should be used immediately in the next step.

Part C: Protocol for Azo Coupling with 2-Naphthol

Objective: To synthesize the final azo dye.

Materials:

  • Diazonium salt solution (from Part B)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Buchner funnel and filter paper.

Methodology:

  • In a 250 mL beaker, dissolve 2.2 g of 2-Naphthol in 30 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to below 5 °C in an ice bath.

  • While stirring vigorously, slowly add the cold diazonium salt solution (from Part B) to the cold 2-Naphthol solution.

  • An intensely colored precipitate (typically red or orange) will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Collect the solid dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a desiccator or a low-temperature oven.

Characterization and Data

The synthesized azo dye should be characterized to confirm its identity and purity.

ParameterMethodExpected Result
Color Visual InspectionIntense color (e.g., red, orange, violet)
Melting Point Melting Point ApparatusA sharp, defined melting range indicates high purity.
UV-Visible Spectroscopy SpectrophotometerA characteristic absorption maximum (λmax) in the visible region (400-700 nm), confirming the presence of the extended conjugated system.[10]
Infrared (IR) Spectroscopy FT-IR SpectrometerPresence of a peak around 1400-1500 cm⁻¹ corresponding to the N=N stretch. Absence of the -NH₂ stretching bands from the starting amine.

References

Application Note: A Step-by-Step Protocol for the Synthesis of 2-Methyl-4-nitrophenol via Demethylation of 2-Methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-methyl-4-nitrophenol, a valuable intermediate in the pharmaceutical and fine chemical industries. The described method focuses on the robust and high-yielding demethylation of 2-methyl-4-nitroanisole. The core of this guide is a step-by-step experimental procedure that emphasizes not only the "how" but also the critical "why" behind each manipulation, ensuring both reproducibility and a deeper understanding of the process. This document is intended for an audience of researchers, chemists, and drug development professionals, offering insights into reaction mechanisms, safety protocols, purification techniques, and analytical characterization.

Introduction and Rationale

2-Methyl-4-nitrophenol is a key building block in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Its structure, featuring a phenol, a methyl group, and a nitro group, provides multiple reactive sites for further chemical modification.

The synthetic strategy detailed herein involves the cleavage of the methyl ether bond of this compound. This starting material is advantageous as the regiochemistry of the methyl and nitro groups is pre-defined, circumventing the challenges of isomeric separations that often plague direct nitration of o-cresol. The demethylation of aryl methyl ethers is a classic and reliable transformation in organic synthesis.[3][4] While various reagents can effect this transformation, this protocol utilizes hydrobromic acid (HBr) in acetic acid, a method known for its efficacy and straightforward execution.[3]

Reaction Principle and Mechanism

The core transformation is the cleavage of an aryl alkyl ether. This reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism.[5][6]

Mechanism of Ether Cleavage:

  • Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom by the strong acid (HBr). This is a critical activation step, as it converts the poor leaving group (alkoxide, -OR) into a good leaving group (alcohol, -ROH).[7]

  • Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic carbon of the methyl group. This is a bimolecular nucleophilic substitution (SN2) reaction.[5][7][8]

  • Bond Cleavage: The attack by the bromide ion leads to the cleavage of the C-O bond, resulting in the formation of the desired phenol and a methyl bromide byproduct.

The reaction selectively cleaves the methyl-oxygen bond rather than the aryl-oxygen bond. This is because the carbon atom of the benzene ring is sp² hybridized, making it sterically hindered and electronically unfavorable for SN2 attack.[5]

Reaction Scheme

Caption: Overall reaction for the synthesis of 2-methyl-4-nitrophenol.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a certified chemical fume hood.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )ConcentrationAmountPurpose
This compoundC₈H₉NO₃167.16>98%10.0 gStarting Material
Hydrobromic AcidHBr80.9148% in H₂O50 mLDemethylating Agent
Glacial Acetic AcidCH₃COOH60.05>99.7%50 mLSolvent
Ethyl AcetateC₄H₈O₂88.11ACS Grade~300 mLExtraction Solvent
Saturated NaHCO₃ Soln.NaHCO₃84.01Aqueous~150 mLNeutralizing Wash
Saturated NaCl Soln. (Brine)NaCl58.44Aqueous~50 mLAqueous Wash
Anhydrous MgSO₄MgSO₄120.37Granular~5 gDrying Agent
Deionized WaterH₂O18.02-~500 mLWork-up
Equipment
  • 250 mL Round-bottom flask

  • Water-cooled condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer

  • 500 mL Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place 10.0 g (59.8 mmol) of this compound into a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 50 mL of glacial acetic acid to the flask to dissolve the starting material.

    • Carefully add 50 mL of 48% hydrobromic acid to the flask.

    • Attach a water-cooled condenser to the flask and place the assembly in a heating mantle on a stirrer plate.

  • Reaction Execution:

    • Begin stirring the mixture and gently heat to reflux (approximately 110-120 °C).

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material will have a higher Rf value than the more polar phenol product.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a 600 mL beaker containing approximately 300 mL of ice-cold deionized water. A yellow precipitate of the crude product should form.

    • Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation.

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Extract the aqueous suspension with ethyl acetate (3 x 100 mL). Combine the organic layers in the separatory funnel.

    • Justification: Ethyl acetate is chosen for its ability to dissolve the product and its immiscibility with water. Multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Purification of Organic Phase:

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acetic acid and HBr. Caution: CO₂ evolution will occur; vent the separatory funnel frequently.

    • Wash the organic layer with brine (1 x 50 mL) to remove residual water.

    • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.

    • Filter the drying agent using gravity filtration or a Büchner funnel and wash the solid with a small amount of fresh ethyl acetate.

    • Concentrate the filtrate using a rotary evaporator to yield the crude 2-methyl-4-nitrophenol as a yellow solid.

  • Final Purification (Recrystallization):

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent system (e.g., ethanol/water or toluene) to dissolve the solid.[9]

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified yellow crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven or desiccator.

    • Record the final mass and calculate the percentage yield.

Experimental Workflow

Workflow cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Combine Reactants (Anisole, HBr, Acetic Acid) Reflux 2. Heat to Reflux (4-6 hours) Setup->Reflux Monitor 3. Monitor via TLC Reflux->Monitor Quench 4. Cool & Pour into Ice Water Monitor->Quench Reaction Complete Extract 5. Extract with Ethyl Acetate Quench->Extract Wash 6. Wash with NaHCO3 & Brine Extract->Wash Dry 7. Dry with MgSO4 Wash->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Recrystallize 9. Recrystallize Product Evaporate->Recrystallize Characterize 10. Characterize (MP, NMR, IR) Recrystallize->Characterize

Caption: Step-by-step workflow from reaction to final product characterization.

Safety and Hazard Management

All personnel must adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and nitrile gloves are mandatory at all times.[10]

  • Chemical Hazards:

    • This compound: May be harmful if swallowed or inhaled.

    • 2-Methyl-4-nitrophenol: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10][11][12]

    • Hydrobromic Acid (48%): Highly corrosive. Causes severe skin burns and eye damage. Work exclusively in a fume hood.

    • Glacial Acetic Acid: Corrosive and flammable.

  • Handling: Perform all steps in a well-ventilated chemical fume hood.[10] Avoid inhalation of vapors and direct contact with skin and eyes.[12]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Aqueous acidic and basic washes should be neutralized before disposal. Halogenated and non-halogenated organic waste streams should be segregated.

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized 2-methyl-4-nitrophenol.

ParameterExpected ResultSignificance
Appearance Yellow crystalline solidConfirms physical state.
Melting Point 93-98 °C[2]A narrow range within this value indicates high purity.
TLC Analysis Single spot, lower Rf than starting materialConfirms purity and successful conversion.
FT-IR (KBr, cm⁻¹) ~3400-3200 (broad, O-H), ~1580 & ~1340 (asymmetric & symmetric Ar-NO₂), ~2950 (C-H)Confirms the presence of key functional groups.[13]
¹H NMR (CDCl₃, δ ppm) ~10.5 (s, 1H, -OH), ~8.0 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~2.3 (s, 3H, -CH₃)Provides structural confirmation of the molecule.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient reflux time or temperature; Loss of product during work-up.Monitor reaction by TLC to ensure completion; Ensure proper reflux temperature; Be careful during extractions not to discard the organic layer.
Oily Product / Fails to Crystallize Presence of impurities (e.g., unreacted starting material, side products).[9]Re-purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient); Ensure all acidic residue is removed during the bicarbonate wash.
Broad Melting Point Range Impure product.Recrystallize the product again from a suitable solvent system.

References

Application Notes and Protocols for the Analytical Characterization of 2-Methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-4-nitroanisole (CAS No: 50741-92-9), a substituted nitroaromatic compound, serves as a key intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1] Its chemical structure, featuring a methoxy group and a nitro group on a toluene backbone, imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. The precise identification, purity assessment, and quantification of this compound are critical for ensuring the quality, safety, and efficacy of downstream products in research and drug development.

This document provides a detailed guide to the essential analytical methods for the characterization of this compound. We will delve into the theoretical underpinnings of each technique, offer field-proven insights into experimental design, and present detailed, step-by-step protocols. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [3]
Appearance Off-white solid[3]
Melting Point 61-64 °C[2]
Boiling Point 283.0 ± 20.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Solubility Very slightly soluble in water (0.53 g/L at 25 °C)[3]
LogP 2.49[2]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and byproducts, as well as for accurate quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the volatility and thermal stability of the analyte and the sample matrix.

Gas Chromatography (GC)

Given its relatively low boiling point and thermal stability, GC is a powerful technique for the analysis of this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides excellent separation efficiency and sensitivity.

Causality in Method Design: The choice of a non-polar or mid-polar capillary column is crucial. The separation on such columns is primarily based on the boiling points of the analytes. For enhanced selectivity, especially in complex matrices, a mass spectrometer detector is recommended over an FID.[4] GC-MS provides structural information, enabling confident peak identification.

Protocol: GC-MS Analysis of this compound

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

  • Autosampler

Reagents:

  • This compound standard (≥97% purity)[5]

  • Dichloromethane (DCM), HPLC grade or higher

  • Helium (carrier gas), 99.999% purity

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of DCM to prepare a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration.

  • Sample Preparation: Dissolve a known amount of the this compound sample in DCM to achieve a final concentration within the calibration range.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-300 m/z

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum. The molecular ion peak is expected at m/z 167.

    • Quantify the purity by calculating the area percentage of the main peak relative to the total peak area.

    • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile alternative to GC, particularly for samples that are not amenable to high temperatures or for isolating impurities for further characterization.[6] A reverse-phase method is typically employed for compounds of moderate polarity like this compound.

Causality in Method Design: A C18 column is the standard choice for reverse-phase chromatography, offering good retention and separation of aromatic compounds. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve a suitable retention time and peak shape. A UV detector is highly effective for detection, as the nitroaromatic chromophore exhibits strong absorbance in the UV region.

Protocol: HPLC-UV Analysis of this compound

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • This compound standard (≥97% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (for MS compatibility, if needed)[6]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ACN (1 mg/mL). Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Parameters:

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm (or λmax determined by UV-Vis spectroscopy)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide invaluable information about the molecular structure of this compound, confirming the presence of key functional groups and the overall connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expertise in Spectral Interpretation: In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the benzene ring.

Expected ¹H NMR Spectral Data (in CDCl₃):
  • Aromatic Protons: Signals in the range of δ 6.8-8.1 ppm. The specific splitting pattern will depend on the coupling between the adjacent protons.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.9 ppm.

  • Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.

Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands for the nitro group, the C-O ether linkage, and the aromatic ring.

Expected IR Absorption Bands:
  • NO₂ Asymmetric Stretch: 1500-1550 cm⁻¹

  • NO₂ Symmetric Stretch: 1335-1370 cm⁻¹

  • C-O-C Asymmetric Stretch: 1230-1275 cm⁻¹

  • Aromatic C=C Bending: 1450-1600 cm⁻¹

  • Aromatic C-H Bending: 690-900 cm⁻¹

Mass Spectrometry (MS)

As mentioned in the GC-MS section, mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) will be observed at m/z 167. The fragmentation pattern can provide further structural confirmation.

Workflow Visualization

The following diagram illustrates a typical analytical workflow for the comprehensive characterization of a this compound sample.

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Separation & Quantification cluster_2 Structural Elucidation cluster_3 Final Characterization Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., DCM, ACN) Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS Purity & Impurity ID HPLC HPLC-UV Analysis Dissolution->HPLC Quantification NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Confirm Structure FTIR FTIR Spectroscopy Dissolution->FTIR Identify Functional Groups MS_Data Mass Spectrometry Data (from GC-MS) GCMS->MS_Data Report Comprehensive Analytical Report GCMS->Report HPLC->Report NMR->Report FTIR->Report MS_Data->Report

Caption: A typical analytical workflow for this compound characterization.

Safety Precautions

This compound is classified as acutely toxic if swallowed. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[7][8]

Conclusion

The comprehensive characterization of this compound requires a synergistic combination of chromatographic and spectroscopic techniques. The protocols and insights provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to obtain accurate and reliable analytical data. By understanding the principles behind each method and carefully controlling experimental parameters, one can ensure the quality and integrity of this important chemical intermediate.

References

Application Notes & Protocols for the Safe Handling of 2-Methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-Methyl-4-nitroanisole (CAS No. 50741-92-9). As a member of the nitroaromatic compound class, this compound presents specific hazards that necessitate rigorous safety protocols. These guidelines are intended for researchers, scientists, and drug development professionals to establish a self-validating system of safety, ensuring personnel protection and experimental integrity. The protocols herein are grounded in established chemical safety principles and data from authoritative sources, explaining the causality behind each procedural step.

Hazard Identification and Risk Assessment

This compound is an organic compound that requires careful risk assessment before handling. Its hazard profile is primarily defined by its acute toxicity and potential for serious eye irritation, characteristic of many nitroaromatic compounds.[1] The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and biological activity, making it resistant to oxidative degradation and conferring toxic properties.[1]

1.1. GHS Classification and Health Effects

A thorough understanding of the Globally Harmonized System (GHS) classifications is the first step in a dynamic risk assessment.

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][3]

Causality of Hazards:

  • Acute Oral Toxicity (H302): If ingested, the compound can cause harmful effects. The precautionary statement P270 ("Do not eat, drink or smoke when using this product") is a critical administrative control to prevent accidental ingestion.[2][3] In case of swallowing, immediate medical attention should be sought, and the victim should rinse their mouth.[2]

  • Eye Irritation (H319): Direct contact with the eyes can cause significant irritation. This necessitates the mandatory use of eye protection, such as safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[2][5]

While specific carcinogenicity and mutagenicity data for this compound are not as prevalent, the broader class of nitroaromatic compounds is known for these risks.[1] For instance, related isomers like 2-nitroanisole and 4-nitroanisole are suspected of causing cancer.[6][7] Therefore, it is prudent to handle this compound with the assumption of potential chronic effects and minimize exposure through all routes.

1.2. Physicochemical Properties and Associated Risks

PropertyValueImplication for SafetySource(s)
Molecular Formula C₈H₉NO₃-[3]
Molecular Weight 167.16 g/mol Used for concentration calculations.
Appearance Off-white to brown solid/liquidVisual identification.[3][5]
Melting Point 61-64 °CSolid at room temperature, requiring careful handling to avoid dust generation.
Boiling Point 154 °C at 19 hPaLow volatility at STP, but heating will increase inhalation risk.[5]
Flash Point 113 °C (closed cup)Combustible. Must be kept away from ignition sources.[5]
Solubility Very slightly soluble in water (0.53 g/L)Spills may not be easily diluted with water; environmental contamination is a concern.[3]

Hierarchy of Controls: A Systematic Approach to Minimizing Exposure

To ensure maximum safety, a hierarchical approach to hazard control must be implemented. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) considered the last line of defense.

cluster_controls Hierarchy of Controls for this compound node_elim Elimination (Most Effective) Not Feasible node_sub Substitution Investigate less hazardous alternatives node_elim->node_sub If elimination is not possible... node_eng Engineering Controls Chemical fume hood, ventilated balance enclosure node_sub->node_eng If substitution is not possible... node_admin Administrative Controls SOPs, training, designated work areas node_eng->node_admin Supplement with... node_ppe Personal Protective Equipment (PPE) Gloves, lab coat, eye protection (Least Effective) node_admin->node_ppe As the final layer of protection... node_spill Spill Detected node_assess Assess Hazard & Scope Alert personnel in the immediate area node_spill->node_assess node_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) node_assess->node_ppe node_contain Contain & Clean Up Cover with inert absorbent material (sand, vermiculite). Sweep up without creating dust. node_ppe->node_contain node_collect Collect Waste Place in a suitable, closed, labeled container for disposal. node_contain->node_collect node_decon Decontaminate Area Wash the spill area with soap and water. node_collect->node_decon node_dispose Dispose of Waste Follow institutional hazardous waste procedures. node_decon->node_dispose

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-nitroanisole. This guide is designed for researchers, chemists, and professionals in drug development and fine chemical synthesis. Here, we provide in-depth, field-proven insights into optimizing the yield of this compound, troubleshooting common experimental issues, and understanding the underlying chemical principles. Our goal is to equip you with the knowledge to perform this synthesis efficiently and safely.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is the direct electrophilic nitration of 2-methylanisole (also known as o-methylanisole or 2-methoxytoluene). This reaction is typically carried out using a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2]

Q2: What are the primary isomeric byproducts I should expect, and why do they form?

A2: During the nitration of 2-methylanisole, you should expect the formation of isomeric mononitrated products, primarily 2-methyl-6-nitroanisole . The formation of these isomers is governed by the directing effects of the substituents on the benzene ring. Both the methoxy (-OCH₃) group and the methyl (-CH₃) group are activating, ortho, para-directing groups.[3]

  • Desired Product (Para-attack): The nitro group adds to the position para to the methoxy group and meta to the methyl group, yielding this compound.

  • Major Byproduct (Ortho-attack): The nitro group adds to the position ortho to the methoxy group, yielding 2-methyl-6-nitroanisole.

The ratio of these isomers is highly dependent on reaction conditions, particularly temperature and the composition of the nitrating agent.[4]

Q3: Why is strict temperature control so critical for this reaction?

A3: Maintaining a low reaction temperature (typically 0-10 °C) is arguably the most critical parameter for maximizing the yield and purity of this compound for two main reasons:

  • Regioselectivity: Higher temperatures provide more energy for the electrophile to overcome the activation barrier for substitution at the more sterically hindered ortho position, leading to an increased yield of the undesired 2-methyl-6-nitroanisole isomer.[5]

  • Preventing Side Reactions: The nitration reaction is highly exothermic.[6] If the temperature is not controlled, it can lead to a runaway reaction, resulting in the formation of dinitrated products, oxidation of the methyl group, or even the formation of hazardous, tarry polymeric byproducts.

Q4: What is a typical yield for this synthesis?

A4: With optimized conditions, including careful temperature control and a well-planned work-up and purification procedure, yields for the synthesis of this compound can be in the range of 60-75%. However, yields can be significantly lower if reaction conditions are not strictly controlled, leading to the formation of isomeric and other byproducts.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing probable causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product
Probable CauseRecommended Solution & Scientific Rationale
Degraded or Low-Concentration Nitrating Agents Solution: Use fresh, unopened bottles of concentrated nitric acid (65-70%) and sulfuric acid (98%). Rationale: Nitric acid can decompose over time, and sulfuric acid is hygroscopic, meaning it absorbs moisture from the air, which reduces its effectiveness as a catalyst and dehydrating agent. The generation of the essential nitronium ion (NO₂⁺) is compromised with diluted acids.[1]
Incorrect Reaction Temperature Solution: Ensure the reaction mixture is maintained at the target temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. Use an efficient ice/salt bath and monitor the internal temperature with a thermometer. Rationale: If the temperature is too low, the reaction rate may be too slow for the given reaction time. Conversely, if it's too high, side reactions will dominate, consuming the starting material and reducing the yield of the desired product.[5]
Inefficient Quenching and Work-up Solution: Quench the reaction by pouring it slowly onto a large amount of crushed ice with stirring. This dissipates heat and precipitates the organic products while keeping inorganic salts dissolved in the aqueous layer. Rationale: Improper quenching can lead to localized heating, causing product decomposition. A thorough wash of the crude product with cold water and a dilute sodium bicarbonate solution is crucial to remove residual acids that can catalyze degradation.
Poor Quality Starting Material Solution: Verify the purity of the 2-methylanisole starting material using techniques like GC or NMR spectroscopy. If necessary, purify it by distillation before use. Rationale: Impurities in the starting material can interfere with the reaction, leading to the formation of unexpected byproducts and lowering the overall yield.
Problem 2: High Percentage of Isomeric Impurities (e.g., 2-methyl-6-nitroanisole)
Probable CauseRecommended Solution & Scientific Rationale
Reaction Temperature Too High Solution: Strictly maintain the reaction temperature below 10 °C, and preferably between 0-5 °C, during the addition of the nitrating mixture. Add the nitrating agent slowly and dropwise to allow for efficient heat dissipation. Rationale: The formation of the para isomer (this compound) is kinetically favored at lower temperatures. As the temperature increases, the regioselectivity of the reaction decreases, leading to a higher proportion of the ortho isomer (2-methyl-6-nitroanisole).[4]
Nitrating Agent Composition/Solvent Effects Solution: For enhanced regioselectivity, consider alternative nitrating systems or the use of specific solvents. The choice of solvent can influence the ortho/para ratio.[7] However, for most lab-scale syntheses, the standard HNO₃/H₂SO₄ mixture is effective when temperature is controlled. Rationale: The solvent can affect the solvation of the reaction intermediates and the nature of the nitrating species, which in turn can influence the steric and electronic factors that determine the position of electrophilic attack.[7]
Problem 3: Formation of Dark, Tarry Byproducts or Dinitrated Compounds
Probable CauseRecommended Solution & Scientific Rationale
Excess Nitrating Agent Solution: Use a carefully measured amount of the nitrating agent, typically a slight molar excess (e.g., 1.05-1.1 equivalents) of nitric acid relative to the 2-methylanisole. Rationale: A large excess of the powerful nitrating agent can lead to a second nitration on the already activated ring, producing dinitroanisole derivatives. The highly activating nature of the methoxy group makes the product susceptible to further nitration.
Runaway Reaction Temperature Solution: Implement rigorous temperature control as described above. If an unexpected temperature rise (exotherm) is observed, slow down or temporarily stop the addition of the nitrating agent until the temperature is back within the desired range. Rationale: High temperatures can lead to oxidation of the starting material or product, especially the methyl group, resulting in the formation of complex, polymeric, and often dark-colored byproducts that are difficult to remove.
Prolonged Reaction Time at Elevated Temperatures Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly. Rationale: Allowing the reaction to stir for an extended period after completion, especially if the temperature has risen, increases the likelihood of side reactions, including dinitration and oxidation.
Problem 4: Difficulty in Purifying the Final Product
Probable CauseRecommended Solution & Scientific Rationale
Inefficient Separation of Isomers Solution: Use fractional recrystallization. The isomers often have slightly different solubilities in common solvents. Ethanol, methanol, or a hexane/ethyl acetate mixture are good starting points for recrystallization.[8][9] Rationale: this compound and 2-methyl-6-nitroanisole are isomers with similar polarities, making chromatographic separation challenging on a large scale. Recrystallization exploits differences in their crystal lattice energies and solubilities to achieve separation. Multiple recrystallization steps may be necessary to achieve high purity.
Presence of Oily Impurities Solution: If the crude product "oils out" during recrystallization, try dissolving it in a minimal amount of a good solvent (like ethanol or ethyl acetate) and then slowly adding a poor solvent (like water or hexane) until the solution becomes cloudy. Then, heat gently to redissolve and allow to cool slowly.[10] Rationale: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated. A two-solvent recrystallization system can often circumvent this issue.

Visualization of Workflows

General Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool to 0°C reaction Slow, Dropwise Addition of Nitrating Mix (Maintain T < 10°C) prep_reagents->reaction prep_substrate Dissolve 2-Methylanisole in Solvent (optional) Cool to 0-5°C prep_substrate->reaction stir Stir at 0-5°C (Monitor by TLC) reaction->stir quench Quench Reaction on Crushed Ice stir->quench filter Filter Crude Solid quench->filter wash Wash with Cold Water & NaHCO₃ Solution filter->wash recrystallize Recrystallize from Suitable Solvent (e.g., Ethanol) wash->recrystallize dry Dry Pure Product (this compound) recrystallize->dry

Caption: Key stages in the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common issues during the synthesis.

TroubleshootingTree Troubleshooting Synthesis Issues start Problem with Synthesis? low_yield Low or No Yield? start->low_yield high_isomers High Isomer Content? start->high_isomers tar_formation Tar/Byproduct Formation? start->tar_formation low_yield->high_isomers No check_reagents Check Acid Concentration and Reagent Purity low_yield->check_reagents Yes high_isomers->tar_formation No check_temp_high Review Temperature Control (Was T > 10°C?) high_isomers->check_temp_high Yes check_stoich Check Stoichiometry (Excess Nitrating Agent?) tar_formation->check_stoich Yes check_temp_low Verify Reaction Temperature (Was it too low?) check_reagents->check_temp_low check_workup Review Quenching and Washing Steps check_temp_low->check_workup check_addition_rate Was Nitrating Agent Added Too Quickly? check_temp_high->check_addition_rate check_temp_runaway Was there a Temperature Excursion/Runaway? check_stoich->check_temp_runaway

Caption: A decision tree for troubleshooting synthesis problems.

Illustrative Experimental Protocol

Safety Precautions: This reaction involves highly corrosive and strong acids, is exothermic, and deals with toxic compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents
  • 2-Methylanisole (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure
  • Preparation of the Nitrating Mixture: In a clean, dry beaker or flask, cautiously add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. This addition is exothermic. Cool this mixture in an ice bath to 0 °C.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 2-methylanisole. Place the flask in an ice/salt bath and cool the solution to 0-5 °C with efficient stirring.

  • Nitration: Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred 2-methylanisole solution over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the starting material spot has disappeared.

  • Work-up: Slowly and carefully pour the reaction mixture onto ~100 g of crushed ice in a beaker with vigorous stirring. A yellow solid should precipitate.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. Follow with a wash using a small amount of cold, saturated sodium bicarbonate solution, and finally with more cold water.

  • Purification: Transfer the crude solid to a clean flask. Perform a recrystallization using a minimal amount of hot ethanol.[9] Dissolve the solid in the boiling solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven at a low temperature or in a desiccator.

References

Troubleshooting common problems in 2-Methyl-4-nitroanisole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-nitroanisole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this electrophilic aromatic substitution reaction. Here, we provide in-depth, field-tested solutions to frequent problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The primary and most widely used method for synthesizing this compound is the direct nitration of 2-Methylanisole (also known as o-cresyl methyl ether). This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[1]

Q2: What are the primary safety concerns for this reaction?

Aromatic nitration reactions are inherently hazardous and must be handled with extreme care. The key concerns are:

  • Highly Corrosive Reagents: Concentrated nitric and sulfuric acids are potent oxidizing agents and are extremely corrosive. They can cause severe chemical burns upon contact with skin or eyes.[2][3]

  • Exothermic Reaction & Thermal Runaway: The reaction is highly exothermic. If the addition of the nitrating mixture is too fast or cooling is inadequate, the reaction temperature can increase uncontrollably, leading to a "thermal runaway." This can cause rapid gas evolution, boiling of the solvent, and potentially an explosion.[3]

  • Toxic Fumes: Vapors from the acids and nitrogen dioxide gas, a potential byproduct, are toxic and can cause severe respiratory irritation.[3]

All procedures must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times. [3]

Troubleshooting Guide: Common Synthesis Problems

Problem 1: Low Yield of the Desired this compound Product

Q: My final isolated yield is significantly lower than reported in the literature. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted problem that can originate from several stages of the synthesis. Let's break down the potential causes systematically.

Causality & Explanation: Yield loss can be attributed to three main areas: incomplete reaction, formation of side products, or mechanical losses during the work-up and purification process.

  • Incomplete Reaction: The nitration may not have proceeded to completion. This can be due to insufficient reaction time, non-optimal temperature, or deactivation of the nitrating agent.

  • Side Reactions: The formation of undesired isomers (like 2-Methyl-6-nitroanisole) or dinitrated products consumes the starting material, directly reducing the yield of the target molecule.

  • Work-up Losses: The product can be lost during the quenching, extraction, or washing steps if procedures are not optimized. For instance, if the product has some solubility in the aqueous phase, it can be lost during extractions.[4]

  • Purification Losses: During recrystallization, a significant portion of the product can remain in the "mother liquor" if too much solvent is used or if the solution is not cooled sufficiently.[5]

Solutions & Recommended Protocols:

  • Ensure Complete Reaction:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (2-Methylanisole).

    • Reaction Time: After the addition of the nitrating mixture is complete, allow the reaction to stir for a sufficient period (e.g., 15-30 minutes) at the controlled temperature to ensure it goes to completion.[2]

  • Optimize Work-up Procedure:

    • Quenching: The reaction is typically quenched by pouring the acidic mixture slowly onto a large volume of crushed ice.[4] This precipitates the crude product and dilutes the residual acids, minimizing product degradation.

    • Extraction: If the product does not fully precipitate or appears oily, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is necessary.[4] Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.

  • Refine Purification Technique (Recrystallization):

    • Solvent Choice: Ethanol or aqueous ethanol is a common choice for recrystallizing nitroaromatic compounds.[5]

    • Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent required to form a saturated solution. Using excess solvent is a very common cause of low recovery.[5]

    • Slow Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Then, place it in an ice bath to maximize precipitation before filtration.[5]

Problem 2: High Levels of Isomeric Impurities (e.g., 2-Methyl-6-nitroanisole)

Q: My product is contaminated with a significant amount of an isomer. How can I improve the regioselectivity of the nitration?

A: This is the most critical chemical challenge in this synthesis. The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing activators. Therefore, the nitronium electrophile can attack at the C4 position (para to -OCH₃, meta to -CH₃) to give the desired product, or at the C6 position (ortho to both groups) to give the undesired 2-Methyl-6-nitroanisole isomer.

Causality & Explanation (Regioselectivity): The ratio of 4-nitro to 6-nitro isomers is highly dependent on reaction conditions, primarily temperature. The methoxy group is a stronger activating group than the methyl group, and its directing effect typically dominates. However, the C6 position is sterically hindered by the adjacent methyl and methoxy groups.

  • Kinetic vs. Thermodynamic Control: Electrophilic attack at the less sterically hindered C4 position generally has a lower activation energy and is kinetically favored. The formation of the 6-nitro isomer is more sensitive to temperature increases. As the temperature rises, more molecules have sufficient energy to overcome the higher activation barrier for attack at the C6 position, leading to a poorer isomer ratio.

Solutions & Recommended Protocols:

  • Strict Temperature Control:

    • Maintain Low Temperature: The single most important factor for maximizing the yield of the 4-nitro isomer is maintaining a low reaction temperature, typically between 0 °C and 5 °C .[6] This is achieved by using an ice-salt bath and adding the nitrating mixture very slowly and dropwise to the solution of 2-Methylanisole in sulfuric acid.

    • Monitor Internal Temperature: Always use a thermometer placed directly in the reaction mixture, not just in the cooling bath, to ensure the internal temperature does not rise significantly during the exothermic addition.

  • Choice of Nitrating System:

    • While mixed acid (HNO₃/H₂SO₄) is standard, alternative nitrating agents or solvent systems can sometimes offer improved regioselectivity, although this often requires more specialized reagents.[7] For most standard laboratory preparations, strict temperature control with mixed acid is the most practical approach.

Table 1: Effect of Temperature on Isomer Ratio (Illustrative)

Reaction Temperature Approximate Ratio (4-nitro : 6-nitro) Outcome
< 5 °C > 90 : 10 High Regioselectivity
25 °C (Room Temp) ~ 70 : 30 Poor Regioselectivity

| > 50 °C | < 60 : 40 | Very Poor Selectivity, Risk of Runaway |

Workflow for Troubleshooting Isomeric Impurities

G start High Isomer Contamination Detected (GC-MS / NMR) check_temp Review Temperature Logs start->check_temp temp_ok Temperature was < 5°C? check_temp->temp_ok slow_add Review Addition Rate temp_ok->slow_add Yes temp_no Action: Repeat synthesis. Use ice-salt bath and monitor internal reaction temperature. temp_ok->temp_no No add_ok Addition was slow & dropwise? slow_add->add_ok add_no Action: Repeat synthesis. Ensure slow, dropwise addition of nitrating mix over 20-30 min. add_ok->add_no No purify Action: Isomer separation is required. add_ok->purify Yes purify_methods Options: 1. Fractional Recrystallization 2. Preparative HPLC / Column Chromatography (Difficult for isomers) purify->purify_methods

Caption: Troubleshooting workflow for high isomeric impurity.

Problem 3: The Product "Oils Out" or Forms a Gummy Precipitate During Work-up

Q: When I quenched the reaction in ice water, I got an oily liquid or a sticky solid instead of a fine powder. What causes this and how do I handle it?

A: This is a common issue in nitration work-ups, often referred to as "oiling out." It occurs when the crude product separates from the aqueous solution as a supercooled liquid or amorphous solid rather than a crystalline one.

Causality & Explanation:

  • Melting Point Depression: The presence of impurities, particularly the other isomers, lowers the melting point of the mixture. The melting point of pure this compound is 61-64 °C, but a mixture with the 6-nitro isomer can be a low-melting solid or even a liquid at room temperature.[8]

  • Supersaturation: The rapid change in conditions during quenching can lead to a supersaturated solution from which the product separates too quickly to form an ordered crystal lattice.[5]

Solutions & Recommended Protocols:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the beaker below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the oily mixture to act as a "seed" for crystallization.

    • Patience: Sometimes, simply stirring the cold mixture for an extended period (30-60 minutes) will be sufficient to induce crystallization.

  • If Crystallization Fails - Isolate as an Oil:

    • Extraction: Treat the entire mixture as if the product were a liquid. Transfer it to a separatory funnel and perform a liquid-liquid extraction with a solvent like dichloromethane (DCM) or ethyl acetate.[4]

    • Wash & Dry: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid (vent frequently!). Finally, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to recover the crude oil.

    • Purification: The resulting crude oil must then be purified, typically by column chromatography or by attempting recrystallization from a different solvent system.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_0 Nitronium Ion Generation cluster_1 Nitration of 2-Methylanisole HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4- HSO₄⁻ Start 2-Methylanisole Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate + NO₂⁺ Product_4 This compound (Major Product) Intermediate->Product_4 - H⁺ (para attack) Product_6 2-Methyl-6-nitroanisole (Minor Byproduct) Intermediate->Product_6 - H⁺ (ortho attack)

Caption: Mechanism for the nitration of 2-Methylanisole.

Procedure:

  • Preparation: In a 250 mL flask equipped with a magnetic stirrer and a thermometer, add 2-Methylanisole (e.g., 0.1 mol). Cool the flask in an ice-salt bath to 0 °C.

  • Acid Addition: Slowly add concentrated H₂SO₄ (e.g., 2.5 equivalents) while maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated HNO₃ (e.g., 1.1 equivalents) to concentrated H₂SO₄ (e.g., 1.5 equivalents), keeping the mixture cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the stirred solution of 2-Methylanisole over 20-30 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Completion: After the addition is complete, let the reaction stir at 0-5 °C for an additional 30 minutes. Monitor by TLC until the starting material is consumed.

  • Work-up (Quenching): Slowly pour the reaction mixture into a beaker containing 500g of crushed ice with vigorous stirring. A pale yellow solid should precipitate.

  • Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold water until the filtrate is neutral to pH paper.[4]

  • Purification (Recrystallization): Transfer the crude solid to a flask. Add a minimal amount of hot 95% ethanol and heat until all the solid dissolves. Allow the solution to cool slowly to room temperature, then chill in an ice bath for 30 minutes. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

References

Technical Support Guide: Purification of Crude 2-Methyl-4-nitroanisole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the purification of crude 2-Methyl-4-nitroanisole via recrystallization. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol to offer in-depth troubleshooting and answers to frequently encountered challenges, ensuring a robust and reproducible purification process.

Section 1: Foundational Principles & Compound Properties

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[1][2] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the surrounding solution (mother liquor).[1]

Success in purifying this compound hinges on understanding its properties relative to potential impurities, which are often regioisomers from the nitration synthesis step or unreacted starting materials.

Table 1: Physicochemical Properties of this compound and Potential Impurities

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound 50741-92-9167.1661-64Off-White Solid[3][4]
4-Methyl-2-nitroanisole99-52-5 (related aniline)167.168-9Brown Liquid[5]
3-Methyl-4-nitroanisole5367-32-8167.1649Solid[6]
2-Nitroanisole91-23-6153.149.4-10.5Colorless-to-yellow-red liquid[7][8]

The significant difference in melting points between the target compound and its likely liquid or low-melting-point isomers is advantageous, making recrystallization an excellent choice for purification.

Section 2: Experimental Protocol: A Validated Recrystallization Workflow

This protocol provides a step-by-step methodology for the purification of this compound. The causality behind each step is explained to empower the user to make informed adjustments.

Critical First Step: Solvent System Selection

The choice of solvent is the most critical parameter for successful recrystallization.[2] There is no universal solvent; an empirical screening process is essential. For this compound, a moderately polar compound, polar protic solvents or their mixtures with water are excellent starting points. A mixed-solvent system (e.g., ethanol/water) is often effective when no single solvent provides the ideal solubility profile.[2]

Screening Protocol:

  • Place ~50 mg of crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate) dropwise at room temperature, vortexing after each addition.

  • A suitable solvent will not dissolve the compound readily at room temperature.

  • Take the tubes showing poor room-temperature solubility and heat them gently in a water bath. The solvent should now dissolve the compound completely.

  • Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields a high quantity of crystalline precipitate is the best candidate.

Step-by-Step Recrystallization Procedure (Ethanol/Water System)
  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the primary solvent (ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot ethanol to fully dissolve the solid. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.[1]

  • Hot Filtration (Optional but Recommended): If insoluble impurities (dust, inorganic salts) or colored impurities are present, a hot gravity filtration is necessary. To remove color, add a spatula tip of activated charcoal to the cooled solution, reheat to boiling, and then perform the hot filtration.[9] Causality: This step removes impurities that are insoluble in the hot solvent system. It must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent (the same ethanol/water ratio). Causality: The wash solvent must be cold to minimize the dissolution of the purified product while still washing away the impurity-laden mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-45 °C) until a constant weight is achieved.

  • Validation: Determine the melting point of the dried crystals. A sharp melting range close to the literature value (61-64 °C) is a strong indicator of high purity.[4]

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolution Add minimum hot solvent (e.g., Ethanol) start->dissolve hot_filt 2. Hot Filtration (Optional) Remove insoluble impurities dissolve->hot_filt Impurities present? cool 3. Slow Cooling Formation of pure crystals dissolve->cool No insoluble impurities hot_filt->cool isolate 4. Isolation Vacuum filtration cool->isolate wash 5. Washing Wash with ice-cold solvent isolate->wash dry 6. Drying Vacuum oven wash->dry end End: Pure Crystalline Product dry->end

Caption: A workflow diagram of the key steps in the recrystallization process.

Section 3: Troubleshooting Guide

Question: I’ve cooled my solution, even in an ice bath, but no crystals are forming. What should I do?

  • Probable Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[10] The solution is not supersaturated, meaning the concentration of the compound is below its solubility limit even at low temperatures.

  • Solution 1: Reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood to increase the concentration. Allow the solution to cool again.[10][11]

  • Probable Cause 2: Supersaturation without Nucleation. The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[10]

  • Solution 2a (Seeding): If you have a pure crystal of this compound, add a tiny speck to the solution. This "seed crystal" will provide a template for further crystal growth.[10]

  • Solution 2b (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent line. Microscopic scratches on the glass can provide effective nucleation sites.[9][10]

Question: My compound separated as a liquid/oil instead of forming crystals. What went wrong?

  • Probable Cause 1: Low Melting Point Impurities. Significant amounts of impurities can depress the melting point of the mixture, causing it to "oil out." The melting point of your crude solid may be below the temperature at which it is precipitating.[10]

  • Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (the more "soluble" solvent in a mixed system, e.g., more ethanol) and attempt to cool the solution much more slowly.[10][11] A slower cooling rate may allow the system to bypass the oiling phase and form crystals directly.

  • Probable Cause 2: High Saturation Temperature. The solution is becoming saturated at a temperature that is above the melting point of your compound (61-64 °C). This is common when using high-boiling point solvents.

  • Solution 2: Again, reheat to dissolve the oil, add slightly more solvent to lower the saturation temperature, and re-cool. If the problem persists, a different solvent system with a lower boiling point may be required.

Question: My final product has a very low yield (<50%). How can I improve it?

  • Probable Cause 1: Excessive Solvent. As with the failure to crystallize, using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[11]

  • Solution 1: Use the absolute minimum amount of hot solvent required for dissolution in your next attempt. You can try to recover more product from your current mother liquor by boiling off some solvent and re-cooling.

  • Probable Cause 2: Premature Filtration. The solution was not cooled sufficiently before vacuum filtration, leaving a substantial amount of product dissolved.

  • Solution 2: Ensure the flask is thoroughly chilled in an ice-water bath for at least 30 minutes before filtering.

Question: The purified crystals are still yellow/brown. How do I get an off-white product?

  • Probable Cause: Trapped Colored Impurities. Highly colored impurities, common in nitration reactions, may have been incorporated into the crystal lattice. This can happen if cooling is too rapid.

  • Solution: Perform the recrystallization again. Before cooling, add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes.[9] The charcoal will adsorb many colored organic impurities. Remove the charcoal via hot gravity filtration before allowing the solution to cool slowly.

Section 4: Frequently Asked Questions (FAQs)

  • What is the best solvent for recrystallizing this compound? There is no single "best" solvent, as this can depend on the specific impurities present in your crude material. However, ethanol or an ethanol/water mixed solvent system is a highly effective starting point for a compound with this polarity and melting point. A systematic solvent screen is always recommended.[2]

  • How do I know if my product is pure after one recrystallization? The primary indicator of purity is the melting point. A pure compound will have a sharp melting range (typically < 2 °C) that matches the literature value.[4] A broad or depressed melting range indicates the presence of impurities. For definitive purity assessment, techniques like HPLC, GC, or NMR spectroscopy should be employed.

  • Can I reuse the filtrate (mother liquor)? The mother liquor contains dissolved product along with a concentrated amount of the impurities. While you can attempt to recover more product by concentrating the mother liquor and performing a second crystallization (yielding a "second crop"), this crop will generally be less pure than the first. It is often not recommended if high purity is the primary goal.

  • What are the key safety precautions for this procedure? this compound and related nitroaromatic compounds should be handled with care. Assume they are toxic upon ingestion, inhalation, or skin contact.[8][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Be mindful that organic solvents are flammable.

References

Technical Support Center: A Guide to the Removal of Isomeric Impurities from 2-Methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-4-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of isomeric impurity removal. In the synthesis of fine chemicals and pharmaceutical intermediates, achieving high purity is not merely a goal but a necessity for ensuring downstream reaction efficiency, product safety, and regulatory compliance.

This document provides in-depth, experience-driven guidance in a practical question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to empower you to overcome purification hurdles in your laboratory.

Section 1: Frequently Asked Questions (FAQs) on Isomeric Purity

This section addresses high-level questions regarding the nature and management of isomeric impurities in this compound.

Q1: What are the most common isomeric impurities found in crude this compound?

A1: The synthesis of this compound typically involves the nitration of 2-methylanisole. Due to the directing effects of the methyl (-CH₃) and methoxy (-OCH₃) groups, nitration is not perfectly selective. The primary isomeric impurities are other positional isomers formed during this electrophilic aromatic substitution. The most prevalent impurity is often 2-Methyl-6-nitroanisole , with other isomers like 2-Methyl-3-nitroanisole and 2-Methyl-5-nitroanisole also potentially forming in smaller quantities[1]. Unreacted starting material (2-methylanisole) and dinitrated byproducts can also be present.

Q2: Why is the separation of these isomers so challenging yet critical?

A2: Positional isomers often have remarkably similar physical properties, such as boiling points, melting points, and solubility profiles, which makes their separation by simple physical methods difficult[2]. Their structural similarity means they can have nearly identical polarity and molecular weight. This is critical because even small amounts of an incorrect isomer can alter the pharmacological or toxicological profile of a final active pharmaceutical ingredient (API) or affect the properties and performance of materials like dyes[3].

Q3: What are the principal laboratory techniques for removing these isomers?

A3: The primary methods employed, in order of increasing resolving power and complexity, are:

  • Fractional Crystallization: Exploits subtle differences in the solubility of isomers in a specific solvent system. It is an effective and scalable first-line approach for bulk purification[4].

  • Chromatography: Offers high-resolution separation based on differential partitioning between a stationary and a mobile phase. High-Performance Liquid Chromatography (HPLC) is the gold standard for both analysis and preparative-scale purification of challenging isomer mixtures[1][4].

  • Fractional Distillation: Can be used if the isomers have a sufficient difference in boiling points, though this is often not the case for nitroanisole isomers[5].

Q4: Which analytical techniques are best for assessing the isomeric purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for accurately quantifying isomeric purity[4]. Its high resolution allows for the separation and quantification of closely related isomers. Gas Chromatography (GC) is also suitable, particularly for assessing volatile impurities, provided the compounds are thermally stable[1]. For structural confirmation of the primary product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Section 2: Troubleshooting Guide: Purification by Fractional Crystallization

Crystallization is often the most practical method for initial, large-scale purification. However, its success is highly dependent on solvent selection and technique.

Q: My product "oils out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens if the solution is supersaturated at a temperature above the solute's melting point or if the solvent is too nonpolar[4].

  • Causality: The solute molecules have high kinetic energy and are driven out of the solution by poor solubility, but they lack the proper orientation and lower energy state needed to form an ordered crystal lattice.

  • Solutions:

    • Add a more polar co-solvent: If using a largely nonpolar solvent, add a small amount of a miscible, more polar co-solvent (e.g., adding water to an ethanol solution) to slightly increase the overall solubility and lower the supersaturation point[4].

    • Ensure slow cooling: Rapid cooling promotes supersaturation. Allow the solution to cool to room temperature slowly before moving it to an ice bath.

    • Seed the solution: Introduce a small, pure crystal of the target compound to act as a nucleation site, encouraging orderly crystal growth.

Q: After recrystallization, my product is still impure according to HPLC analysis. What are my next steps?

A: This indicates that the chosen solvent system is not effective at differentiating the solubility of the desired this compound from its isomers. Isomeric impurities often have very similar solubilities[4].

  • Causality: The selectivity of the crystallization process is low. Both the product and the impurity are precipitating out of the solution under the same conditions.

  • Solutions:

    • Perform multiple recrystallizations: Purity often increases with successive recrystallizations, although this comes at the cost of yield.

    • Systematically screen for a new solvent system: The ideal solvent is one in which the target compound is sparingly soluble at low temperatures but highly soluble at high temperatures, while the impurity is either very soluble or very insoluble at all temperatures. Refer to the solvent selection table below.

    • Employ a different purification technique: If crystallization fails to achieve the desired purity, chromatographic methods are the logical next step.

Q: My final product is discolored (e.g., dark yellow or brown). How can I remove the color?

A: Discoloration is usually due to the presence of highly conjugated, colored impurities or degradation products, which can persist even in small quantities[4].

  • Causality: These impurities are often larger, more polar molecules that can be adsorbed onto a suitable medium.

  • Solution: Perform a hot filtration step with activated charcoal. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (approx. 1-2% by weight) and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool and crystallize[4].

Data Presentation: Solvent Selection for Crystallization

The choice of solvent is the most critical parameter in a successful crystallization. The following table provides data on common laboratory solvents to guide your selection process. This compound, being a moderately polar compound, shows good solubility in solvents like ethanol, acetone, and ethyl acetate[6][7]. A mixture, such as aqueous ethanol, is often effective[8].

SolventPolarity IndexBoiling Point (°C)Notes on Application
Water10.2100Poor solvent for nitroanisoles alone, but useful as an anti-solvent in a binary mixture[6].
Ethanol4.378Good general-purpose solvent; often used as an aqueous mixture (e.g., 80-90% ethanol)[4][8].
Methanol5.165Similar to ethanol, but its lower boiling point can be advantageous for easy removal.
Isopropanol3.982A good alternative to ethanol, with slightly different solubility characteristics.
Ethyl Acetate4.477A moderately polar solvent; can be effective for compounds that are too soluble in alcohols.
Acetone5.156A strong, polar aprotic solvent; often dissolves compounds too well, but can be used in mixtures.
Toluene2.4111A nonpolar solvent; impurities may be more soluble in toluene than the target product.
Heptane/Hexane0.198 / 69Nonpolar solvents. The product is likely to have low solubility; useful as an anti-solvent.
Experimental Protocol 1: Recrystallization from Aqueous Ethanol

This protocol is a robust starting point for the purification of this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 80-90% aqueous ethanol solution (start with ~10-15 mL per gram of crude material). Heat the mixture on a hot plate with stirring until the solid completely dissolves[8].

  • Decoloration (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl. Reheat to a boil for 2-3 minutes[4].

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Filter the hot solution quickly through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask to encourage the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation[4].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent (the same 80-90% aqueous ethanol composition) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (the melting point of this compound is 61-64 °C)[9].

Visualization: Purification Strategy & Crystallization Workflow

The following diagrams illustrate the logical decision-making process for purification and the experimental steps for crystallization.

G start Crude this compound assess_purity Assess Purity (TLC/HPLC) start->assess_purity decision Purity > 99%? assess_purity->decision cryst Fractional Crystallization decision->cryst No stop Stop decision->stop Yes reassess Re-assess Purity cryst->reassess decision2 Purity > 99%? reassess->decision2 chrom Chromatographic Purification (HPLC) decision2->chrom No end Pure Product decision2->end Yes chrom->end

Caption: Decision workflow for selecting a purification strategy.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude in Hot Solvent charcoal 2. Add Charcoal (Optional) dissolve->charcoal hot_filter 3. Hot Filtration (Optional) charcoal->hot_filter cool 4. Cool Slowly hot_filter->cool ice_bath 5. Ice Bath cool->ice_bath vac_filter 6. Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry

Caption: Step-by-step experimental workflow for recrystallization.

Section 3: Troubleshooting Guide: Chromatographic Separation

When crystallization is insufficient, chromatography provides the necessary resolving power to separate very similar isomers. HPLC is the preferred method.

Q: I have poor resolution between my desired product and an isomeric impurity peak in my HPLC chromatogram. How can I improve the separation?

A: Poor resolution means the selectivity of your chromatographic system is too low. The isomers are interacting with the stationary phase in a very similar manner.

  • Causality: The physicochemical differences between the isomers are not being sufficiently exploited by the stationary phase/mobile phase combination.

  • Solutions:

    • Optimize the Mobile Phase: For reverse-phase HPLC (e.g., on a C18 column), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase retention times and may improve resolution. Isocratic elution (a constant mobile phase composition) often provides better resolution for closely eluting peaks than a steep gradient[4].

    • Change the Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. For aromatic isomers, a column that offers different interaction mechanisms can be highly effective. Consider a phenyl-hexyl or pentafluorophenyl (PFP) column. These stationary phases can engage in π-π interactions with the aromatic rings of your analytes, providing a different selectivity that can resolve positional isomers a standard C18 column cannot[10].

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the number of theoretical plates (efficiency), which can improve the resolution of closely eluting peaks.

Q: My analyte peaks are tailing or showing fronting. What causes this and how can I correct it?

A: Peak asymmetry is a common problem that can affect resolution and integration accuracy. Tailing is more common than fronting.

  • Causality:

    • Tailing is often caused by secondary interactions (e.g., acidic silanol groups on the silica backbone interacting with basic amine groups), column overload, or a void in the column packing.

    • Fronting is typically a sign of sample overload or poor sample solubility in the mobile phase.

  • Solutions:

    • For Tailing:

      • Adjust Mobile Phase pH: If your molecule has acidic or basic functional groups, buffering the mobile phase can ensure a consistent ionization state and reduce secondary interactions.

      • Use an End-Capped Column: Modern HPLC columns are "end-capped" to block most of the reactive silanol groups, but older or lower-quality columns may not be.

      • Reduce Sample Concentration: Inject a more dilute sample to check if you are overloading the column.

    • For Fronting:

      • Decrease Injection Volume/Concentration: This is the most common fix.

      • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Dissolving the sample in a much stronger solvent can cause distorted peak shapes.

Data Presentation: Comparison of Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase[1].Partitioning between a gaseous mobile phase and a liquid/solid stationary phase[1].
Applicability Ideal for non-volatile and thermally labile compounds. The best choice for nitroanisole isomers[1].Requires compounds to be volatile and thermally stable. May not be suitable if degradation occurs at high temperatures[1].
Sensitivity High sensitivity, especially with UV or Mass Spectrometry (MS) detectors[1].Very high sensitivity, particularly with a Flame Ionization Detector (FID) or MS detector[1].
Sample Prep Simple dissolution in a suitable solvent[1].May require derivatization to increase volatility, adding complexity[1].
Experimental Protocol 2: HPLC Purity Analysis

This is a representative analytical method for determining the isomeric purity of this compound. It should be optimized for your specific instrument and impurity profile.

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). A PFP column is a recommended alternative for improved isomer separation[10].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve it in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute further as needed to be within the linear range of the detector.

Visualization: HPLC Analysis Workflow

G cluster_prep System Preparation cluster_run Data Acquisition cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase equilibrate Equilibrate Column prep_mobile->equilibrate prep_sample Prepare Sample inject Inject Sample prep_sample->inject equilibrate->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Purity (% Area) integrate->quantify report Generate Report quantify->report

Caption: Logical workflow for HPLC purity analysis.

Section 4: References

  • Benchchem. (2025). Technical Support Center: Purification of 2-Methyl-4-nitroaniline-d3.

  • Ali, I., & Aboul-Enein, H. Y. (2003). Simultaneous separation of nitroaniline isomers with a water-in-oil microemulsion. Acta Chromatographica, 13, 194-201.

  • ResearchGate. (n.d.). Separation of anisole isomers (1-toluene, 2-anisole, 3,3-nitro- anisole, 4,4-nitroanisole, 5,2-nitroanisole).

  • Benchchem. (2025). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.

  • Brunet, E. (2013, December 2). Chromatography of the isomers of Nitroanilide. Learn Organic Chemistry with me. YouTube.

  • ChemicalBook. (n.d.). 2-Methyl-4-nitroaniline synthesis.

  • Guidechem. (n.d.). What is the application and production method of 2-Methyl-4-nitroaniline?.

  • ResearchGate. (n.d.). Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications.

  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

  • Solubility of Things. (n.d.). p-Nitroanisole.

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

  • ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.

  • CP Lab Safety. (n.d.). This compound, min 97%, 100 grams.

  • National Center for Biotechnology Information. (n.d.). 4-Nitroanisole. PubChem.

  • Guidechem. (n.d.). This compound 97 50741-92-9 wiki.

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.

  • Chemsrc. (2025, September 7). This compound | CAS#:50741-92-9.

  • Sigma-Aldrich. (n.d.). This compound 97.

  • Benchchem. (2025). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.

  • Pharmaffiliates. (n.d.). This compound.

  • National Center for Biotechnology Information. (n.d.). 2-Nitroanisole.

  • Quora. (2017, May 6). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled?.

  • International Labour Organization & World Health Organization. (2021). ICSC 1520 - 2-NITROANISOLE.

  • Sharma, M. M. (1987). New strategies for separations through reactions. Pramana, 29(4), 339-352.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Methyl-4-nitroaniline 99-52-5.

  • Ward, K. D. (1986). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES [Thesis]. Texas Tech University.

  • Sigma-Aldrich. (n.d.). This compound 97.

  • ResearchGate. (2025, August 6). (PDF) Free Radical Formation and Characterization of Nitroanisole Isomer Reduction in Different Media.

  • Google Patents. (n.d.). US3620928A - Method of separating isomers of mononitrotoluene.

  • MCPHS University. (2020, September 17). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. YouTube.

  • precisionFDA. (n.d.). 2-METHYL-3-NITROANISOLE.

References

Preventing side reactions during the synthesis of 2-Methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-nitroanisole. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, focusing on maximizing yield and purity by mitigating common side reactions. Below, you will find troubleshooting advice in a direct question-and-answer format, detailed protocols, and the fundamental chemical principles that govern this reaction.

Troubleshooting & FAQs: Navigating Your Synthesis

Here, we address the common challenges and questions that arise during the nitration of 2-methylanisole.

Q1: My final product is a mixture of isomers, with significant amounts of 2-methyl-6-nitroanisole. How can I improve the regioselectivity for the desired 4-nitro product?

A1: This is the most common challenge and is rooted in the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a strong ortho, para-director, while the methyl (-CH₃) group is a weaker ortho, para-director. Both groups activate the positions ortho and para to themselves.

  • The Problem of Competing Directors:

    • The -OCH₃ group strongly activates position 6 (ortho) and position 4 (para).

    • The -CH₃ group weakly activates position 6 (ortho) and position 4 (para).

    • Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the same positions. While the para position (4) is sterically less hindered and electronically favored by the stronger methoxy group, the ortho position (6) is still significantly activated, leading to the formation of the 2-methyl-6-nitroanisole byproduct.

  • Solutions to Enhance 4-Position Selectivity:

    • Strict Temperature Control: Keep the reaction temperature low, typically between 0°C and 5°C. Lower temperatures increase selectivity by favoring the thermodynamically more stable para product over the kinetically favored ortho product. Exceeding 50°C dramatically increases the risk of side reactions and reduced selectivity.[1]

    • Choice of Nitrating Agent: Using a milder nitrating agent can improve selectivity. While the standard mixed acid (HNO₃/H₂SO₄) is effective, it is highly reactive.[2] Consider alternatives like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) which can offer better regioselectivity in some cases.

    • Solvent Effects: The choice of solvent can influence the isomer distribution.[3] While often performed in excess sulfuric acid, exploring other solvent systems may be beneficial, though less common for this specific transformation.

    • Catalysis: The use of solid acid catalysts like zeolites has been shown to dramatically favor para-nitration in other substituted aromatics by exploiting shape selectivity within the catalyst's pores.[4] This represents an advanced, though less conventional, approach.

Q2: I'm observing the formation of dinitrated byproducts (e.g., 2-methyl-4,6-dinitroanisole). What causes this and how can it be prevented?

A2: Dinitration occurs because the initial product, this compound, is still activated enough to undergo a second nitration. The methoxy and methyl groups, despite the deactivating effect of the new nitro group, can still direct a second electrophilic attack, typically to the highly activated position 6.

  • Key Prevention Strategies:

    • Stoichiometry is Critical: Use a precise molar equivalent of nitric acid (1.0 to 1.1 equivalents) relative to the 2-methylanisole starting material. An excess of the nitrating agent is the primary cause of polysubstitution.

    • Controlled Addition: Add the nitrating agent (or the substrate) slowly and portion-wise to the reaction mixture while maintaining a low temperature. This keeps the concentration of the nitrating agent low at any given moment, disfavoring a second nitration event.

    • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress using a suitable technique (e.g., TLC or GC). Once the starting material is consumed, quench the reaction promptly to prevent further nitration of the product. The nitro group is a strong deactivator, so dinitration requires stronger conditions or longer reaction times.[5]

Q3: My reaction mixture turned dark brown or black, and the yield is very low. What is happening?

A3: A dark coloration is indicative of oxidative side reactions and decomposition. The strong oxidizing nature of nitric acid, especially when mixed with sulfuric acid at elevated temperatures, can degrade the organic substrate.

  • Causes and Preventative Measures:

    • Excessive Temperature: This is the most frequent cause. The nitration of activated rings like 2-methylanisole is highly exothermic. If the heat is not dissipated effectively, runaway temperature increases can lead to oxidation of the methyl group to a carboxylic acid, cleavage of the ether linkage, or general charring. Solution: Use an ice/salt bath to maintain strict temperature control (0-5°C) throughout the addition and reaction period.

    • Concentrated Reagents: Using fuming nitric acid or oleum (fuming sulfuric acid) increases the reactivity and the risk of oxidation. Solution: Use standard concentrated nitric acid (68-70%) and concentrated sulfuric acid (98%) unless specific protocols require otherwise.[2]

    • Impure Starting Materials: Impurities in the 2-methylanisole can sometimes act as catalysts for decomposition. Solution: Ensure the purity of your starting material before beginning the reaction.

Q4: How can I effectively purify my crude product to remove isomeric impurities?

A4: The separation of this compound from its isomers, particularly the 6-nitro isomer, can be challenging due to their similar physical properties.

  • Recommended Purification Techniques:

    • Recrystallization: This is the most common and effective method. A mixed solvent system is often required. An 80% aqueous ethanol solution is a good starting point.[6][7] The desired para isomer is typically less soluble than the ortho isomer in such systems and will crystallize out upon cooling. Multiple recrystallizations may be necessary to achieve high purity.[6]

    • Column Chromatography: For small-scale purifications or when recrystallization is ineffective, column chromatography on silica gel is an excellent option.[6] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, will effectively separate the isomers. The less polar para isomer will typically elute before the more polar ortho isomer.

Mechanistic Insight: The "Why" Behind the Selectivity

The nitration of 2-methylanisole is a classic example of electrophilic aromatic substitution. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺), generated by the reaction of nitric acid with the sulfuric acid catalyst.[1][5][8] The aromatic ring of 2-methylanisole acts as a nucleophile, attacking the nitronium ion. The regiochemical outcome is dictated by the directing effects of the substituents.

The diagram below illustrates the formation of the key sigma complexes (arenium ions) leading to the desired product and the primary byproduct. The stability of these intermediates determines the product ratio. The intermediate leading to the para product benefits from resonance stabilization where the positive charge is delocalized onto the oxygen of the highly activating methoxy group, making it the most stable intermediate and the major product.

Caption: Mechanism of 2-methylanisole nitration.

Optimized Protocol for Selective Synthesis

This protocol is designed to maximize the yield of this compound while minimizing side reactions.

Safety First: This reaction involves highly corrosive and oxidizing acids. It is exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. An ice bath for emergency cooling should be readily available.

Reagents & Molar Ratios
ReagentMolar Eq.MW ( g/mol )Density (g/mL)Notes
2-Methylanisole1.0122.170.985Starting Material
Sulfuric Acid (98%)~5-10 vol98.081.84Solvent & Catalyst
Nitric Acid (70%)1.0563.011.42Nitrating Agent
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice/salt bath to between 0°C and -5°C.

  • Substrate Addition: Add the 2-methylanisole dropwise to the cold sulfuric acid via the dropping funnel, ensuring the temperature does not rise above 5°C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding the required amount of concentrated nitric acid to a small amount of cold concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise from the dropping funnel to the reaction flask over a period of 30-60 minutes. Crucially, maintain the internal temperature at 0-5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A yellow solid (the crude product) should precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude solid from an 80% aqueous ethanol solution.[6] Dry the resulting pale yellow crystals in a vacuum oven at a temperature below its melting point (~55-57°C).

Synthesis & Purification Workflow

Workflow A 1. Charge H₂SO₄ & Cool to 0°C B 2. Add 2-Methylanisole (Keep T < 5°C) A->B C 3. Add Nitrating Mix (HNO₃/H₂SO₄) (Keep T < 5°C) B->C D 4. Stir at 0-5°C (Monitor by TLC) C->D E 5. Quench on Ice-Water D->E F 6. Vacuum Filtration & Water Wash E->F G 7. Recrystallize (aq. Ethanol) F->G H 8. Isolate & Dry Pure Product (this compound) G->H

Caption: Synthesis and purification workflow diagram.

References

Technical Support Center: 2-Methyl-4-nitroanisole (MNA) Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: MNA-SSC-2026-01

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for 2-Methyl-4-nitroanisole (MNA). This document is designed for researchers, scientists, and drug development professionals who work with MNA and require a deep understanding of its stability profile. As a key intermediate in various syntheses, comprehending its degradation behavior under different stress conditions is critical for ensuring the quality, safety, and efficacy of final products. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and scientifically grounded explanations to support your experimental work.

Part 1: Frequently Asked Questions (FAQs) on MNA Stability

Q1: What is this compound (MNA) and what are its key chemical features?

A1: this compound (IUPAC Name: 1-methoxy-2-methyl-4-nitrobenzene) is an organic compound with the molecular formula C₈H₉NO₃.[1] Its structure consists of an anisole (methoxybenzene) ring substituted with a methyl group at position 2 and a nitro group at position 4.

  • Key Structural Features Influencing Stability:

    • Nitro Group (-NO₂): This is a strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution but, more importantly, it can be susceptible to reduction.

    • Methoxy Group (-OCH₃): The ether linkage can be susceptible to cleavage (hydrolysis) under strong acidic or basic conditions, which would lead to the formation of the corresponding phenol.

    • Methyl Group (-CH₃): This group is generally stable but can be a site for oxidation under aggressive conditions.

Q2: What are the primary degradation pathways for MNA under typical stress conditions?

A2: The degradation of MNA is highly dependent on the type of stress applied. The most common pathways observed during forced degradation studies are hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: Under strong acidic or basic conditions, the primary degradation pathway is the hydrolysis of the methoxy group to yield 2-Methyl-4-nitrophenol .

  • Oxidative Degradation: The molecule can undergo oxidation, potentially at the methyl group or the aromatic ring itself, leading to a variety of oxidized products. The specific products depend heavily on the oxidizing agent used.

  • Photodegradation: Aromatic nitro compounds can be susceptible to photolytic degradation.[2] Exposure to UV or high-intensity visible light may lead to complex reactions, including reduction of the nitro group or cleavage of the ether bond.

Q3: My analytical method (e.g., HPLC) shows a loss of MNA over time in my samples, but no new peaks are appearing. What could be happening?

A3: This phenomenon, often referred to as a "mass balance" issue in stability studies, can be perplexing.[3] Here are the most likely causes:

  • Formation of Non-UV Active Degradants: Your degradation products may lack a chromophore that absorbs at the wavelength used for detection. For example, ring-opening could produce small aliphatic fragments.

  • Formation of Volatile Degradants: Degradation may produce volatile compounds (e.g., formaldehyde from demethylation) that are lost from the sample and not detected by standard HPLC methods.[4]

  • Adsorption to Container: The degradants, or even MNA itself, might be adsorbing to the surface of your sample vials (glass or plastic).

  • Precipitation: A degradant could be insoluble in your sample solvent and precipitate out of the solution, meaning it is never injected into the analytical system.

Expert Tip: To troubleshoot this, use a universal detection method like Mass Spectrometry (LC-MS) or Charged Aerosol Detection (CAD) alongside your UV detector to look for non-chromophoric species. Also, visually inspect your vials for any precipitate.

Part 2: Troubleshooting Guide for MNA Degradation Studies

This section addresses specific problems you might encounter during your experiments.

Issue 1: Unexpectedly rapid degradation of MNA is observed in a formulation stored under ambient conditions.
Potential Cause Scientific Rationale & Troubleshooting Steps
Excipient Interaction An excipient in your formulation (e.g., one with a peroxide impurity) could be catalyzing oxidative degradation. Troubleshooting: Prepare simplified formulations, omitting one excipient at a time, to identify the problematic component. Also, test each excipient individually with MNA.
pH Shift The pH of your formulation may have shifted over time into a range where MNA is unstable (highly acidic or basic). Troubleshooting: Measure the pH of the aged sample. If it has changed, investigate the buffering capacity of your formulation and potential interactions causing the shift.
Metal Ion Contamination Trace metal ions (e.g., Fe³⁺, Cu²⁺) from raw materials or equipment can catalyze oxidative or hydrolytic degradation. Troubleshooting: Use high-purity (low metal content) starting materials and consider using a chelating agent like EDTA in your formulation if metal contamination is suspected.
Light Exposure Even ambient laboratory light can be sufficient to cause photolytic degradation over extended periods if the molecule is particularly photosensitive.[5] Troubleshooting: Store a parallel sample protected from light (e.g., in an amber vial or wrapped in aluminum foil) and compare its stability to the sample exposed to light.
Issue 2: A new, significant peak appears in the chromatogram during a thermal stress study.

G start New Peak Detected in Thermal Stress Sample q1 Is the peak also present in the unstressed control? start->q1 a1_yes Peak is an impurity from the starting material. ACTION: Characterize the impurity. q1->a1_yes Yes a1_no Peak is a thermal degradant. q1->a1_no No q2 Is the peak present in the stressed placebo/blank? a1_no->q2 a2_yes Peak is from excipient degradation or sample matrix artifact. ACTION: Analyze stressed placebo. q2->a2_yes Yes a2_no Peak is a true MNA degradant. q2->a2_no No q3 Characterize the Degradant a2_no->q3 q4 Use LC-MS to get Molecular Weight. Use high-resolution MS for formula. Consider NMR for full structure. q3->q4

Part 3: Experimental Protocols for Forced Degradation

Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[3][6] The goal is to achieve 5-20% degradation of the active ingredient.[6]

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of MNA in a suitable solvent like acetonitrile or methanol.

Protocol 1: Acid and Base Hydrolysis
  • Acid Hydrolysis:

    • To 1 mL of MNA stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH to prevent damage to the HPLC column.

  • Base Hydrolysis:

    • To 1 mL of MNA stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature (hydrolysis is often faster under basic conditions).

    • Withdraw aliquots at 30 min, 1, 2, and 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Control: Prepare a sample with 1 mL of stock solution and 1 mL of purified water and subject it to the same temperature conditions.

Causality: Strong acid or base catalyzes the cleavage of the ether bond (SɴAr mechanism favored by the electron-withdrawing nitro group), leading to the formation of 2-Methyl-4-nitrophenol.

Protocol 2: Oxidative Degradation
  • To 1 mL of MNA stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubate at room temperature, protected from light.

  • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Analyze directly.

  • Control: A sample with only MNA stock solution should be run in parallel.

Causality: Hydrogen peroxide can generate hydroxyl radicals, which are highly reactive and can attack the aromatic ring or the methyl group, leading to a variety of oxidative products.

Protocol 3: Photolytic Degradation
  • Place a solution of MNA (e.g., 100 µg/mL in methanol/water) in a chemically inert, transparent container (e.g., quartz cuvette).

  • Expose the solution to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[5] A total illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter is recommended.[7]

  • Run a "dark control" sample in parallel by wrapping an identical container in aluminum foil and placing it in the same environment.

  • Sample at appropriate time points and analyze.

Causality: The energy from photons can excite the MNA molecule, leading to bond cleavage or reactions like the reduction of the nitro group.

Protocol 4: Thermal Degradation
  • Place solid MNA powder in a vial and in a separate vial, prepare a solution of MNA (e.g., 1 mg/mL).

  • Expose the samples to elevated temperatures (e.g., 80°C) in a calibrated oven.[7]

  • Sample at various time points (e.g., 1, 3, 7, and 14 days).

  • For the solid sample, dissolve a known weight in a suitable solvent before analysis.

Causality: High temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation pathways that might be very slow at ambient temperatures. For a related compound, 2,4-dinitroanisole, thermal decomposition begins around 180°C (453 K).[8]

Part 4: Data Summary and Pathway Visualization

Table 1: Summary of Expected Degradation Products under Stress Conditions
Stress Condition Primary Degradation Pathway Major Degradation Product Expected % Degradation
0.1 M HCl, 60°CAcid Hydrolysis2-Methyl-4-nitrophenol5-20%
0.1 M NaOH, RTBase Hydrolysis2-Methyl-4-nitrophenol>20% (rapid)
3% H₂O₂, RTOxidationComplex mixture of oxidized species10-30%
Light (ICH Q1B)PhotolysisNitro-group reduction products, phenolsVariable
Heat (80°C, solid)Thermal DecompositionGenerally stable, minimal degradation<5%
MNA Hydrolytic Degradation Pathway

MNA [label=< this compound (MNA)

>];

Degradant [label=< 2-Methyl-4-nitrophenol

>];

MNA -> Degradant [label=" H⁺ or OH⁻ \n (Hydrolysis) "]; } dot Caption: Primary hydrolytic degradation pathway of MNA.

References

Technical Support Center: Column Chromatography for 2-Methyl-4-nitroanisole Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing column chromatography for the purification of 2-Methyl-4-nitroanisole. It is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during the experimental workflow.

I. Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of this compound?

For the purification of this compound, silica gel (230-400 mesh) is the most commonly used and effective stationary phase.[1] The polarity of the silica gel allows for good separation of the target compound from less polar impurities and starting materials. The choice of mesh size influences the resolution and flow rate of the separation. Finer mesh sizes (e.g., 230-400) provide a larger surface area, leading to better separation, but may result in slower flow rates.

Q2: How do I select an appropriate mobile phase (eluent) for the column?

The selection of the mobile phase is critical for achieving optimal separation. A mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate is a standard and effective choice.[1] The ideal ratio of these solvents should be determined by preliminary analysis using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for this compound to ensure good separation on the column.[1]

Q3: Should I use an isocratic or gradient elution?

A gradient elution is often more effective for purifying this compound, especially when dealing with a complex mixture of impurities.[1] This involves starting with a lower polarity mobile phase (higher hexane content) and gradually increasing the polarity (increasing ethyl acetate content) during the chromatography run. This approach allows for the efficient elution of non-polar impurities first, followed by the target compound, and finally, any more polar impurities.

Q4: What are the common impurities I might encounter, and how do they behave on the column?

The synthesis of this compound typically starts from o-toluidine and involves acylation, nitration, and hydrolysis steps.[2] Potential impurities include:

  • Unreacted starting materials: Such as o-toluidine or its acylated derivative. These are generally more or less polar than the final product.

  • Positional isomers: Such as 2-Methyl-6-nitroaniline. The separation of positional isomers can be challenging due to their similar polarities.[3][4]

  • Byproducts from side reactions: The specific byproducts will depend on the synthetic route.

Generally, less polar compounds will elute from the silica gel column before more polar compounds.[5][6] Therefore, non-polar impurities will be collected in the earlier fractions, while highly polar impurities may remain on the column or elute very slowly.

Q5: How can I confirm the purity of my collected fractions?

High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of the collected fractions and quantifying any isomeric impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical identity of the purified this compound.[1]

II. Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography purification of this compound.

Problem Potential Causes Solutions & Explanations
The compound is not eluting from the column. 1. The mobile phase is too weak (not polar enough). 2. The compound has decomposed on the silica gel.[7] 3. The compound is irreversibly adsorbed onto the stationary phase.[1]1. Increase the polarity of the mobile phase. Gradually increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[1] 2. Test for stability. Before running a large-scale column, perform a small-scale test by spotting your crude material on a TLC plate and letting it sit for a few hours to see if degradation occurs. If the compound is unstable on silica, consider using a different stationary phase like alumina.[7] 3. Use a stronger eluent. In some cases, a more polar solvent like methanol may be needed to elute highly retained compounds.
The compound elutes too quickly (with the solvent front). 1. The mobile phase is too strong (too polar).[1] 2. The column is overloaded with the sample.[1]1. Decrease the polarity of the mobile phase. Start with a higher percentage of hexane in your eluent.[1] 2. Reduce the sample load. Overloading the column leads to poor separation and band broadening. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Poor separation of the target compound from impurities (co-elution). 1. The mobile phase composition is not optimal.[1] 2. The column was not packed properly, leading to channeling. 3. The sample was loaded in too much solvent.[8]1. Optimize the eluent system using TLC. Experiment with different ratios of hexane and ethyl acetate to find the solvent system that provides the best separation between your target compound and the impurities.[1] 2. Repack the column carefully. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[9] 3. Load the sample in a minimal amount of solvent. Dissolve the crude product in the smallest possible volume of a suitable solvent (like dichloromethane or the initial mobile phase) before loading it onto the column.[1][8] Alternatively, use the dry loading technique.[8]
Peak tailing in the collected fractions. 1. Secondary interactions between the compound and the stationary phase.[1][10] 2. The column is overloaded.[10]1. Add a modifier to the mobile phase. For basic compounds like anilines, adding a small amount of a competing base such as triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing by minimizing interactions with acidic silanol groups on the silica surface.[1] 2. Reduce the amount of sample loaded onto the column. [10]
Low recovery of the purified product. 1. The compound is irreversibly adsorbed to the silica gel.[1] 2. The compound is degrading on the column.[7] 3. Some fractions containing the product were not identified and were discarded.1. Use a stronger mobile phase at the end of the run. After collecting the main product, flush the column with a highly polar solvent to elute any remaining material. 2. Check for compound stability on silica gel. As mentioned earlier, if the compound is unstable, consider alternative stationary phases.[7] 3. Analyze all fractions carefully. Use a sensitive detection method like TLC or UV-Vis spectroscopy to check all collected fractions for the presence of your product before combining and discarding them.

III. Experimental Protocols & Workflows

A. Protocol for Thin Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate.

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: Adjust the hexane/ethyl acetate ratio until the spot corresponding to this compound has an Rf value of approximately 0.2-0.3.

B. Protocol for Column Chromatography
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.[9]

    • Add a layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.[9]

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.[9]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).[1]

    • Carefully apply the sample solution to the top of the silica gel using a pipette.[8]

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the chromatography progresses.

    • Monitor the collected fractions using TLC to identify which fractions contain the purified product.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid product.[1]

C. Experimental Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Elute Elute with Solvent Gradient TLC->Elute Optimal Eluent Ratio Slurry Prepare Silica Gel Slurry Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Purity Purity Analysis (HPLC, NMR) Evaporate->Purity

Caption: Workflow for the purification of this compound.

IV. Troubleshooting Logic Diagram

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Corrective Actions Problem Poor Purification Result NoElution Compound Not Eluting? Problem->NoElution FastElution Eluting Too Fast? Problem->FastElution PoorSep Poor Separation? Problem->PoorSep LowRec Low Recovery? Problem->LowRec IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes CheckStability Check Compound Stability NoElution->CheckStability If still no elution DecreasePolarity Decrease Eluent Polarity FastElution->DecreasePolarity Yes OptimizeEluent Re-optimize Eluent (TLC) PoorSep->OptimizeEluent Yes RepackColumn Check/Repack Column PoorSep->RepackColumn If eluent is optimal LowRec->CheckStability If still low FlushColumn Flush with Strong Solvent LowRec->FlushColumn Yes

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Byproduct Analysis in 2-Methyl-4-nitroanisole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and characterizing byproducts in reactions involving 2-Methyl-4-nitroanisole. Our focus is on providing causal explanations and validated protocols to ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a key intermediate in various chemical manufacturing processes, is most commonly achieved through the electrophilic nitration of 2-methylanisole. The core challenge in this synthesis is controlling the regioselectivity. The starting material, 2-methylanisole, possesses two activating groups on the aromatic ring: a methoxy (-OCH₃) group and a methyl (-CH₃) group. Both are ortho, para-directors, leading to a competitive reaction that inevitably generates a mixture of isomeric byproducts alongside the desired product. Understanding, identifying, and minimizing these byproducts is critical for optimizing reaction yield, simplifying purification, and ensuring the purity of the final compound.

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered during the synthesis and analysis of this compound.

Q1: What are the primary byproducts I should expect when synthesizing this compound?

A1: The primary byproducts are positional isomers resulting from the nitration at other locations on the aromatic ring. The methoxy group is a more powerful activating group than the methyl group, and its directing effect generally dominates.

  • 2-Methyl-6-nitroanisole: This is the most common isomeric byproduct. The nitro group is directed ortho to the powerful methoxy group.

  • Dinitrated Products: If the reaction conditions are too harsh (e.g., excess nitrating agent, high temperature), dinitration can occur. The most likely product would be 2-Methyl-4,6-dinitroanisole, as the existing groups would direct the second nitro group to the remaining activated position.

  • Oxidation Products: Strong nitric acid can act as an oxidizing agent, potentially leading to the oxidation of the methyl group to a carboxylic acid or the formation of phenolic impurities. This often results in the formation of dark, tarry materials.[1]

  • 2-Methyl-4-nitrophenol: Demethylation of the anisole ether can occur under strongly acidic conditions, yielding the corresponding phenol. This compound and other nitrophenols have been identified as potential products in related reactions.[2][3]

Q2: My TLC plate shows an unexpected spot very close to my main product spot. How can I identify it?

A2: Positional isomers like 2-Methyl-6-nitroanisole often have very similar polarities to the desired this compound, resulting in close retention factors (Rƒ) on a TLC plate.

To resolve and identify these spots:

  • Optimize TLC Conditions: Experiment with different solvent systems. A less polar solvent system will generally increase the separation between spots. Try various ratios of hexane/ethyl acetate or toluene/ethyl acetate.

  • Use 2D TLC: After running the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system. This can often separate co-eluting spots.

  • Preparative TLC & Spectroscopy: Scrape the separated spots from a preparative TLC plate, extract the compound with a suitable solvent (e.g., dichloromethane or ethyl acetate), and analyze the extract using techniques like GC-MS or NMR for definitive structural identification.

Q3: How can I minimize the formation of the 2-Methyl-6-nitroanisole isomer?

A3: Minimizing isomeric byproduct formation is key to improving yield and simplifying purification. The strategy revolves around carefully controlling reaction conditions to favor nitration at the para-position.

  • Temperature Control: The nitration of aromatic compounds is highly exothermic. Maintaining a low temperature (typically 0-10°C) throughout the addition of the nitrating agent is critical.[1] Higher temperatures can reduce selectivity and increase the formation of oxidation byproducts.

  • Controlled Addition: Add the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of 2-methylanisole. This maintains a low concentration of the nitrating agent at any given time, favoring the more kinetically controlled para-product.

  • Choice of Nitrating Agent: Using milder nitrating agents or different solvent systems can sometimes improve regioselectivity, although this may require significant process optimization.

Q4: I am observing a significant amount of dark, tarry material in my reaction crude. What is causing this?

A4: The formation of dark, tarry material is a strong indicator of oxidation side reactions.[1] This occurs when the reaction temperature is too high or the concentration of the oxidizing nitrating agent is excessive. The aniline functionality, if present from a starting material like o-toluidine in a related synthesis, is particularly susceptible to oxidation by nitric acid.[1] To prevent this, strictly adhere to low-temperature protocols and ensure controlled, slow addition of the nitrating agent.

Troubleshooting Guide: Common Experimental Issues

This table provides a quick reference for troubleshooting common problems encountered during this compound synthesis and workup.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple isomeric byproducts. 3. Product degradation due to harsh conditions. 4. Loss during aqueous workup/extraction.1. Monitor reaction to completion using TLC or HPLC. 2. Optimize temperature and addition rate to improve selectivity. 3. Maintain low temperatures (0-10°C) during nitration. 4. Ensure efficient extraction with an appropriate organic solvent and perform multiple extractions.
High Levels of Isomeric Byproducts (e.g., 2-Methyl-6-nitroanisole) 1. Reaction temperature is too high, reducing selectivity. 2. Rapid addition of nitrating agent. 3. Incorrect stoichiometry of reagents.1. Strictly maintain the reaction temperature between 0°C and 10°C. 2. Add the nitrating mixture dropwise with vigorous stirring. 3. Carefully verify the molar ratios of all reagents before starting.
Difficult Separation of Isomers by Column Chromatography 1. Isomers have very similar polarities. 2. Inappropriate solvent system for elution. 3. Overloaded column.1. Use a high-performance column packing material (smaller particle size). 2. Perform a gradient elution, starting with a very non-polar solvent and gradually increasing polarity. 3. Reduce the amount of crude material loaded onto the column. Consider fractional crystallization as an alternative.[1]
Unexpected Peaks in GC-MS or HPLC Analysis 1. Formation of dinitrated or oxidation byproducts. 2. Demethylation to form nitrophenols. 3. Contaminants from starting materials or solvents.1. Compare mass spectra with databases for potential structures. 2. Check for masses corresponding to the loss of a methyl group and the gain of a hydroxyl group. 3. Run a blank analysis of your starting materials and solvents to rule out contamination.

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical transformations and the logical steps for troubleshooting, the following diagrams are provided.

ReactionPathway cluster_start Reactants cluster_products Products & Byproducts 2-Methylanisole 2-Methylanisole This compound This compound (Desired Product) 2-Methylanisole->this compound para-attack (Favored) 2-Methyl-6-nitroanisole 2-Methyl-6-nitroanisole (Major Byproduct) 2-Methylanisole->2-Methyl-6-nitroanisole ortho-attack HNO3/H2SO4 HNO3/H2SO4 Dinitro_Product 2-Methyl-4,6-dinitroanisole (Over-nitration) This compound->Dinitro_Product Further Nitration (Harsh Conditions)

Caption: Nitration of 2-methylanisole leading to the desired product and major byproducts.

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Purity, Extra Spots) TLC_Check Step 1: Optimize TLC (Vary Solvent Polarity, 2D TLC) Start->TLC_Check Analysis Step 2: Instrumental Analysis (HPLC, GC-MS, NMR) TLC_Check->Analysis ID_Byproduct Step 3: Identify Byproduct Structure (Compare to Standards, Library Search) Analysis->ID_Byproduct Isomer Isomeric Byproduct? ID_Byproduct->Isomer Oxidation Oxidation/Degradation Product? ID_Byproduct->Oxidation Optimize_Conditions Step 4: Optimize Reaction (Lower Temp, Slower Addition) Isomer->Optimize_Conditions Yes Purify Step 5: Refine Purification (Gradient Chromatography, Recrystallization) Isomer->Purify No (Other Impurity) Oxidation->Optimize_Conditions Yes End Problem Resolved Optimize_Conditions->End Purify->End

Caption: A logical workflow for troubleshooting unexpected byproducts in your reaction.

Experimental Protocols for Byproduct Characterization

Here are detailed, step-by-step methodologies for key analytical experiments.

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the diluted sample, the starting material (2-methylanisole), and a co-spot (sample + starting material) onto the baseline of the TLC plate.

  • Development: Develop the plate in a sealed chamber with a mobile phase of 9:1 Hexane:Ethyl Acetate. Allow the solvent front to travel up to ~1 cm from the top of the plate.

  • Visualization: Dry the plate and visualize the spots under UV light (254 nm). The disappearance of the starting material spot indicates reaction completion. The appearance of new spots indicates product and byproduct formation. Note the Rƒ values of all spots.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 254 nm.

  • Sample Preparation: Prepare a dilute solution of the crude or purified product in the mobile phase (approx. 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. The retention times and peak areas will allow for the quantification of the main product and impurities. Isomers will likely have closely spaced retention times.[4]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • Injector: Split/splitless injector at 250°C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent like dichloromethane.

  • Analysis: Inject 1 µL of the sample. The resulting chromatogram will separate the volatile components. The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) to identify the main product and any volatile byproducts.[5][6]

References

Technical Support Center: Improving Regioselectivity in the Nitration of 2-Methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the regioselective nitration of 2-methylanisole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity in 2-Methylanisole Nitration

The nitration of 2-methylanisole presents a classic challenge in electrophilic aromatic substitution. The starting material, also known as o-methylanisole, possesses two activating groups: a methoxy group (-OCH₃) and a methyl group (-CH₃). Both are ortho, para-directing, leading to a complex mixture of potential products.[1][2] The interplay between their electronic effects and steric hindrance dictates the final isomer distribution.[3] Understanding and controlling these factors is paramount to selectively synthesizing the desired nitro-2-methylanisole isomer.

This guide will delve into the nuances of this reaction, providing you with the knowledge to troubleshoot common issues and optimize your experimental conditions for improved regioselectivity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the nitration of 2-methylanisole. Each issue is followed by a discussion of probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Isomer and Formation of Multiple Products

  • Probable Cause: The primary challenge in the nitration of 2-methylanisole is controlling the regioselectivity due to the presence of two ortho, para-directing groups. The methoxy group is a stronger activating group than the methyl group, and its directing effect will be more pronounced.[1] However, the methyl group at the 2-position introduces steric hindrance, which can influence the position of electrophilic attack.[3] The reaction conditions, particularly the nitrating agent and temperature, significantly impact the isomer ratio.

  • Solutions:

    • Choice of Nitrating Agent: The reactivity of the nitrating agent is a critical factor.[4]

      • Standard Conditions (HNO₃/H₂SO₄): This highly reactive system generates the nitronium ion (NO₂⁺) in situ and is a common choice for aromatic nitration.[5] However, its high reactivity can sometimes lead to decreased selectivity.

      • Milder Nitrating Agents: Consider using milder nitrating agents, which can offer greater selectivity. Acetyl nitrate (formed from nitric acid and acetic anhydride) is a less aggressive alternative that can improve the ratio of the desired isomer.[6] The use of metal nitrates, such as copper(II) nitrate in the presence of an anhydride, has also been shown to provide good yields and regioselectivity in some cases.[7]

    • Temperature Control: Lowering the reaction temperature is a crucial step in improving selectivity.[8][9] Exothermic nitration reactions can lead to the formation of undesired byproducts and dinitrated compounds if the temperature is not carefully controlled. Performing the reaction at 0°C or even lower temperatures can significantly enhance the regioselectivity by favoring the kinetically controlled product.

    • Solvent Effects: The choice of solvent can influence the reaction outcome.[10] While sulfuric acid often serves as both a catalyst and a solvent, using a co-solvent like acetic acid or an inert solvent like dichloromethane may alter the solubility of the reactants and the transition state energies, thereby affecting the isomer distribution.

Issue 2: Formation of Dinitrated Byproducts

  • Probable Cause: The presence of two activating groups on the aromatic ring makes the mononitrated product susceptible to further nitration, especially under harsh reaction conditions.

  • Solutions:

    • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess of the nitrating agent is common, but a large excess should be avoided to minimize dinitration.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Quenching the reaction once the starting material is consumed can prevent the formation of dinitrated products.

    • Slow Addition: Add the nitrating agent slowly to the solution of 2-methylanisole.[8] This helps to maintain a low concentration of the nitrating agent in the reaction mixture at any given time, which disfavors dinitration.

Issue 3: Ipso-Substitution and Formation of Phenolic Byproducts

  • Probable Cause: Ipso-substitution, where the nitro group attacks a position already occupied by a substituent (in this case, the methyl or methoxy group), can occur.[6][11] The resulting intermediate can then undergo further reactions, such as the loss of the methoxy group to form a nitrophenol.

  • Solutions:

    • Reaction Conditions: The propensity for ipso-attack can be influenced by the reaction conditions. Milder nitrating agents and lower temperatures generally suppress this side reaction.

    • Work-up Procedure: A careful work-up procedure is essential. If phenolic byproducts are formed, they can often be removed by a basic wash (e.g., with a dilute sodium bicarbonate or sodium hydroxide solution) during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of 2-methylanisole?

The methoxy group is a more powerful activating and ortho, para-directing group than the methyl group.[2] Therefore, the positions ortho and para to the methoxy group are the most activated. The available positions are C4 (para to methoxy) and C6 (ortho to methoxy). The C4 position is sterically less hindered than the C6 position, which is flanked by the methyl group. Consequently, 4-nitro-2-methylanisole is generally the major product. The C6 position is also activated, so 6-nitro-2-methylanisole will likely be a significant byproduct.

Q2: How does the mechanism of electrophilic aromatic substitution apply here?

The nitration of 2-methylanisole follows the general mechanism of electrophilic aromatic substitution.[12][13]

  • Generation of the Electrophile: In a typical mixed-acid nitration, nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[5]

  • Electrophilic Attack: The π-electrons of the aromatic ring of 2-methylanisole attack the nitronium ion. This attack is directed by the activating methoxy and methyl groups, primarily to the ortho and para positions relative to the methoxy group. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[14]

  • Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.

Q3: Can I use a solid acid catalyst for this reaction?

Yes, solid acid catalysts like zeolites have been explored for regioselective nitrations.[15][16] The shape-selective properties of zeolites can favor the formation of the less sterically hindered para isomer. This approach offers the advantages of easier catalyst separation and potentially more environmentally friendly reaction conditions.

Q4: What are the best methods for separating the isomers of nitro-2-methylanisole?

Separating the isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Flash column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is a common laboratory technique for isomer separation.[17]

  • Recrystallization: If one isomer is formed in a significantly higher amount and is a solid, recrystallization from an appropriate solvent (e.g., methanol or ethanol) can be an effective purification method.[8][9]

  • Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[17]

Data Presentation

Reaction Conditions 4-nitro-2-methylanisole (%) 6-nitro-2-methylanisole (%) Other Isomers (%) Reference
HNO₃/H₂SO₄, 0°CMajor ProductSignificant ByproductMinorGeneral Expectation
HNO₃/Acetic Anhydride, 0°CIncreased Selectivity for 4-nitroReduced formationMinor[6]
Zeolite CatalystHigh Selectivity for 4-nitroLowVery Low[15][16]

Note: The exact isomer ratios can vary depending on the specific reaction parameters.

Experimental Protocol: Regioselective Nitration of 2-Methylanisole

This protocol aims to maximize the yield of 4-nitro-2-methylanisole.

Materials:

  • 2-Methylanisole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice-salt bath.

  • To the flask, add 2-methylanisole dissolved in dichloromethane.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Transfer the cold nitrating mixture to the dropping funnel.

  • Slowly add the nitrating mixture dropwise to the stirred solution of 2-methylanisole in dichloromethane, maintaining the internal temperature of the reaction mixture between 0 and 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography or recrystallization to isolate the desired 4-nitro-2-methylanisole.

Visualizations

G cluster_start Starting Material cluster_reagents Nitrating Agents cluster_products Potential Products 2-Methylanisole 2-Methylanisole HNO3/H2SO4 HNO3/H2SO4 2-Methylanisole->HNO3/H2SO4 Reacts with HNO3/Ac2O HNO3/Ac2O 2-Methylanisole->HNO3/Ac2O Reacts with Zeolite Zeolite 2-Methylanisole->Zeolite Reacts with 4-Nitro-2-methylanisole 4-Nitro-2-methylanisole (Major Product) HNO3/H2SO4->4-Nitro-2-methylanisole 6-Nitro-2-methylanisole 6-Nitro-2-methylanisole (Byproduct) HNO3/H2SO4->6-Nitro-2-methylanisole Dinitro Products Dinitro Products (Side Product) HNO3/H2SO4->Dinitro Products HNO3/Ac2O->4-Nitro-2-methylanisole Improved Selectivity Zeolite->4-Nitro-2-methylanisole High Selectivity

Caption: Reaction scheme for the nitration of 2-methylanisole.

G Start Start Low_Yield Low Yield of Desired Isomer? Start->Low_Yield Dinitration Dinitration Observed? Low_Yield->Dinitration No Change_Nitrating_Agent Use Milder Nitrating Agent (e.g., HNO3/Ac2O) Low_Yield->Change_Nitrating_Agent Yes Phenolic_Byproducts Phenolic Byproducts Present? Dinitration->Phenolic_Byproducts No Control_Stoichiometry Control Stoichiometry of Nitrating Agent Dinitration->Control_Stoichiometry Yes Basic_Wash Incorporate Basic Wash in Work-up Phenolic_Byproducts->Basic_Wash Yes End End Phenolic_Byproducts->End No Lower_Temp Lower Reaction Temperature (e.g., 0°C) Change_Nitrating_Agent->Lower_Temp Lower_Temp->Dinitration Slow_Addition Slow Addition of Nitrating Agent Control_Stoichiometry->Slow_Addition Slow_Addition->Phenolic_Byproducts Basic_Wash->End

Caption: Troubleshooting workflow for 2-methylanisole nitration.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Methyl-4-nitroanisole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of fine chemicals and pharmaceutical intermediates, the efficient and selective production of target molecules is of paramount importance. 2-Methyl-4-nitroanisole is a valuable building block, and its synthesis can be approached through several strategic pathways. This guide provides a detailed comparative analysis of the two primary synthetic routes to this compound, offering insights into the practical advantages and disadvantages of each method. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to aid researchers in selecting the optimal route for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around two distinct strategies: the direct electrophilic nitration of a substituted anisole precursor and a two-step approach involving the formation of a phenol intermediate followed by methylation. The choice between these routes hinges on a trade-off between atom economy, regioselectivity, and the ease of purification.

Route 1: Direct Nitration of 2-Methylanisole (o-Methylanisole) This approach is the more direct of the two, involving the introduction of a nitro group onto the aromatic ring of 2-methylanisole via electrophilic aromatic substitution. While seemingly straightforward, this route is complicated by the directing effects of the methyl and methoxy substituents, which can lead to a mixture of isomeric products.

Route 2: Methylation of 2-Methyl-4-nitrophenol This two-step pathway involves the initial synthesis of 2-methyl-4-nitrophenol, followed by the methylation of the phenolic hydroxyl group to yield the desired anisole. This route offers superior regioselectivity as the position of the nitro group is established prior to the formation of the anisole.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in the workflow of a research scientist. The following table provides a quantitative comparison of the two primary routes to this compound.

ParameterRoute 1: Direct Nitration of 2-MethylanisoleRoute 2: Methylation of 2-Methyl-4-nitrophenol
Starting Material 2-Methylanisole (o-Methylanisole)2-Methyl-4-nitrophenol
Key Transformation Electrophilic Aromatic Substitution (Nitration)Williamson Ether Synthesis (Methylation)
Regioselectivity Moderate to PoorExcellent
Primary Byproducts 2-Methyl-6-nitroanisole, dinitrated productsNone from the methylation step
Typical Overall Yield Variable (dependent on isomer separation)High (>90% for methylation step)
Purification Challenging (requires separation of isomers)Straightforward
Number of Steps 12 (including synthesis of the phenol)

In-Depth Analysis of Synthetic Routes

Route 1: Direct Nitration of 2-Methylanisole

The direct nitration of 2-methylanisole is an archetypal example of electrophilic aromatic substitution. The methoxy group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-director. Consequently, the nitration of 2-methylanisole yields a mixture of isomers, primarily this compound and 2-methyl-6-nitroanisole.

The ratio of these isomers is highly dependent on the reaction conditions, including the nitrating agent, temperature, and solvent.[1][2] Achieving a high selectivity for the desired 4-nitro isomer is challenging, and often requires careful optimization of the reaction parameters. The similarity in the physical properties of the isomers can make their separation by distillation or chromatography difficult.

Workflow for Direct Nitration of 2-Methylanisole

cluster_0 Route 1: Direct Nitration 2-Methylanisole 2-Methylanisole Nitration Nitration 2-Methylanisole->Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Nitration Isomer Mixture Isomer Mixture Nitration->Isomer Mixture Purification Purification Isomer Mixture->Purification This compound This compound Purification->this compound 2-Methyl-6-nitroanisole 2-Methyl-6-nitroanisole Purification->2-Methyl-6-nitroanisole

Caption: Workflow for the direct nitration of 2-methylanisole.

Experimental Protocol: Nitration of 2-Methylanisole

  • Preparation of the Nitrating Mixture: In a flask maintained in an ice-salt bath (-10°C to 0°C), slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) with vigorous stirring. Maintain the temperature below 5°C throughout the addition.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methylanisole (1.0 eq) in a suitable solvent such as glacial acetic acid. Cool the flask to -5°C.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred 2-methylanisole solution. Critically, monitor the internal temperature and maintain it between -5°C and 0°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for an additional 30-60 minutes. Monitor the reaction's progress by TLC.

  • Quenching and Workup: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude product mixture will precipitate as an oil. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: The organic layer is washed with water, a dilute solution of sodium bicarbonate, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The resulting residue, a mixture of isomers, requires careful purification by fractional distillation or column chromatography.

Route 2: Methylation of 2-Methyl-4-nitrophenol

This route offers a more controlled and selective approach to the synthesis of this compound. The synthesis begins with the preparation of 2-methyl-4-nitrophenol, which can be synthesized from o-cresol via nitration or from 2-methyl-4-nitrosophenol.[3][4] The subsequent methylation of the phenolic hydroxyl group is a high-yielding and highly regioselective reaction.

The Williamson ether synthesis is the classic method for this transformation, involving the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate.[5][6][7]

Workflow for Methylation of 2-Methyl-4-nitrophenol

cluster_1 Route 2: Methylation 2-Methyl-4-nitrophenol 2-Methyl-4-nitrophenol Williamson Ether Synthesis Williamson Ether Synthesis 2-Methyl-4-nitrophenol->Williamson Ether Synthesis Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Williamson Ether Synthesis Methylating Agent (e.g., Dimethyl Sulfate) Methylating Agent (e.g., Dimethyl Sulfate) Methylating Agent (e.g., Dimethyl Sulfate)->Williamson Ether Synthesis Crude Product Crude Product Williamson Ether Synthesis->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: Workflow for the methylation of 2-methyl-4-nitrophenol.

Experimental Protocol: Methylation of 2-Methyl-4-nitrophenol

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or ethanol. Add a base, such as anhydrous potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq), and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Methylation: To the stirred suspension, add dimethyl sulfate (1.2 eq) dropwise. A gentle exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization or column chromatography to afford a high-purity product. A reported yield for a similar methylation of 4-methyl-2-nitrophenol is 90%.[8]

Conclusion and Recommendations

The choice between the direct nitration of 2-methylanisole and the methylation of 2-methyl-4-nitrophenol for the synthesis of this compound is a classic example of the balance between step economy and selectivity.

  • Route 1 (Direct Nitration) is a more direct, one-step process. However, it suffers from a lack of regioselectivity, leading to the formation of isomeric byproducts that can be difficult and costly to separate. This route may be suitable for applications where a mixture of isomers is acceptable or if a highly efficient separation method is available.

  • Route 2 (Methylation of 2-Methyl-4-nitrophenol) , while involving an additional step for the synthesis of the phenol precursor, offers excellent regioselectivity and generally results in a higher yield of the desired product with simpler purification. For applications requiring high purity this compound, this route is unequivocally superior.

For researchers in drug development and fine chemical synthesis where purity is paramount, the methylation of 2-methyl-4-nitrophenol is the recommended synthetic strategy. The predictability and high selectivity of this route outweigh the disadvantage of an additional synthetic step.

References

A Guide to the Spectroscopic Differentiation of 2-Methyl-4-nitroanisole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of synthetic chemistry and drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability of subsequent research and the safety of final products. Positional isomers, such as 2-Methyl-4-nitroanisole and its counterparts, often exhibit nearly identical physical properties, rendering classical methods of identification like melting point and chromatography challenging for definitive characterization. This guide provides a comprehensive comparison of this compound, 4-Methyl-2-nitroanisole, and 3-Methyl-4-nitroanisole, leveraging a multi-technique spectroscopic approach. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how a holistic analysis of the data from these methods enables unambiguous structural elucidation. The causality behind the observed spectral differences will be explored, offering insights rooted in the fundamental electronic and steric effects exerted by the methyl, methoxy, and nitro substituents on the aromatic ring.

Methodology: A Framework for Spectroscopic Analysis

The successful acquisition of high-quality, reproducible spectroscopic data hinges on meticulous sample preparation and a standardized approach to analysis. The protocols outlined below represent a robust framework for the characterization of nitroaromatic compounds.

Experimental Workflow

The overall process, from sample handling to final structural confirmation, follows a logical sequence designed to integrate data from multiple analytical techniques.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Weigh Isomer Sample B Dissolve in Appropriate Deuterated Solvent (e.g., CDCl₃) for NMR Analysis A->B C Prepare Dilute Solution in Volatile Solvent (e.g., CH₂Cl₂) for MS Analysis A->C D Prepare Neat Sample (Liquid) or KBr Pellet (Solid) for IR Analysis A->D E ¹H & ¹³C NMR Spectroscopy (e.g., 400 MHz) B->E F Mass Spectrometry (e.g., EI-GC-MS) C->F G FT-IR Spectroscopy D->G H Analyze Chemical Shifts, Coupling Constants, & Integration E->H I Analyze Molecular Ion Peak & Fragmentation Pattern F->I J Analyze Characteristic Functional Group Frequencies G->J K Integrate All Spectral Data H->K I->K J->K L Confirm Isomer Structure K->L

Caption: General experimental workflow for the spectroscopic analysis of anisole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.[1]

  • Referencing : Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting its ¹H and ¹³C signals to 0.00 ppm. For aqueous samples, a water-soluble standard like DSS or TSP can be used.[1][2]

  • Acquisition : Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters for ¹H include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled experiment (e.g., zgpg30) is standard.

  • Data Processing : Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.

Fourier-Transform Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples like this compound (m.p. 61-64 °C)[3], the KBr pellet method is preferred. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. For liquid isomers like 4-Methyl-2-nitroanisole (m.p. 8-9 °C), a neat spectrum can be obtained by placing a thin film of the liquid between two salt (NaCl or KBr) plates.

  • Acquisition : Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or empty salt plates should be acquired and subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and accessory interferences.

Mass Spectrometry (MS)
  • Sample Introduction : For volatile and thermally stable compounds like these isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the analyte is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

  • Ionization : Electron Ionization (EI) at a standard energy of 70 eV is the most common method. This high-energy technique induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.

  • Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that shows the molecular ion and various fragment ions.

Comparative Spectroscopic Analysis

The electronic interplay between the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups and the strongly electron-withdrawing nitro (-NO₂) group dictates the unique spectroscopic signature of each isomer.

¹H NMR Spectroscopy: A Window into the Proton Environment

The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum is the most informative for differentiating these isomers. The position of each substituent creates a unique electronic environment, which shields or deshields the adjacent aromatic protons to varying degrees.[4] An electron-withdrawing group like -NO₂ deshields protons, shifting their signals downfield (to a higher ppm value), particularly at the ortho and para positions.[5][6]

Compound -OCH₃ Signal (ppm) -CH₃ Signal (ppm) Aromatic Proton Signals (ppm) & Coupling
This compound ~3.9~2.6H3: ~8.0 (d), H5: ~8.1 (dd), H6: ~7.0 (d)
4-Methyl-2-nitroanisole ~3.9~2.4H3: ~7.8 (d), H5: ~7.2 (dd), H6: ~7.1 (d)
3-Methyl-4-nitroanisole ~3.9~2.6H2: ~7.8 (s), H5: ~7.5 (d), H6: ~7.9 (d)
(Note: Approximate chemical shifts are based on predictive models and literature for similar structures. Actual values may vary based on solvent and concentration.)

Analysis & Causality:

  • This compound : The proton at the H3 position is ortho to the powerful electron-withdrawing nitro group, causing a significant downfield shift (~8.0 ppm). The H5 proton is deshielded by both the ortho nitro group and the para methyl group. The H6 proton is ortho to the electron-donating methoxy group, resulting in a more upfield (shielded) position.

  • 4-Methyl-2-nitroanisole : Here, the H3 proton is ortho to the nitro group and experiences the strongest deshielding effect, shifting it significantly downfield (~7.8 ppm).[7] The other aromatic protons are less affected by the nitro group and appear further upfield compared to the previous isomer.

  • 3-Methyl-4-nitroanisole : The H2 proton is adjacent to the methoxy group and ortho to the methyl group, appearing as a singlet due to the lack of adjacent protons. The H5 and H6 protons are influenced by the adjacent nitro group, leading to their downfield shifts.[8][9][10]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The chemical shifts in ¹³C NMR are also highly sensitive to the electronic effects of the substituents. The carbon atom directly attached to the nitro group (the ipso-carbon) is significantly deshielded.

Compound -OCH₃ Signal (ppm) -CH₃ Signal (ppm) Aromatic Carbon Signals (ppm)
This compound ~56~20C1-O: ~160, C4-N: ~148, Other: 110-140
4-Methyl-2-nitroanisole ~56~21C1-O: ~155, C2-N: ~149, Other: 115-140
3-Methyl-4-nitroanisole ~56~19C1-O: ~158, C4-N: ~150, Other: 112-140
(Note: Approximate chemical shifts are based on predictive models and literature data for similar structures.)

Analysis & Causality: The key to differentiation lies in the number of signals and the chemical shifts of the quaternary carbons (those bearing a substituent).

  • In This compound and 4-Methyl-2-nitroanisole , all six aromatic carbons are chemically distinct, giving rise to six separate signals.

  • In 3-Methyl-4-nitroanisole , the substitution pattern also results in six unique aromatic carbon signals.

  • The most significant shifts are for the carbons bonded to oxygen (C-O, ~155-160 ppm) and nitrogen (C-NO₂, ~148-150 ppm).[5] The precise chemical shifts of these and the protonated carbons provide a unique fingerprint for each isomer, which can be confirmed using 2D NMR techniques like HMBC and HSQC for unambiguous assignment.[11]

Infrared (IR) Spectroscopy: Identifying Functional Groups

While all three isomers share the same functional groups, the substitution pattern can cause subtle shifts in vibration frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹).[12][13] The most diagnostic peaks are related to the nitro, ether, and aromatic C-H bonds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch1500 - 1570
Nitro (-NO₂)Symmetric Stretch1300 - 1370
Aryl Ether (Ar-O-CH₃)Asymmetric C-O-C Stretch1200 - 1275
Aryl Ether (Ar-O-CH₃)Symmetric C-O-C Stretch1010 - 1050
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC-H Out-of-Plane Bending700 - 900
Methyl (-CH₃)C-H Stretch2850 - 3000

Analysis & Causality:

  • Nitro Group Stretches : All isomers will show two strong absorptions for the N-O bonds. The exact position can be influenced by conjugation with the ring.

  • Ether Stretches : The characteristic C-O stretches of the anisole group will be present in all spectra.[14]

  • C-H Bending (Out-of-Plane) : This region is particularly useful. The pattern of absorption bands between 700-900 cm⁻¹ is highly diagnostic of the substitution pattern on the benzene ring.[15] For example, a 1,2,4-trisubstituted ring (as in this compound and 3-Methyl-4-nitroanisole) will have a different pattern than a 1,4,2-trisubstituted ring (as in 4-Methyl-2-nitroanisole), providing a clear method for differentiation.

Mass Spectrometry: Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two key pieces of information: the molecular weight from the molecular ion peak (M⁺·) and structural clues from the fragmentation pattern.

  • Molecular Ion Peak (M⁺·) : All three isomers have the same molecular formula (C₈H₉NO₃) and molecular weight (167.16 g/mol ).[3] Therefore, they will all exhibit a molecular ion peak at an m/z of 167.

  • Fragmentation Pattern : The differentiation comes from the relative abundances of the fragment ions. Nitroaromatic compounds undergo characteristic fragmentations.[16][17]

    • Loss of ·NO₂ : A peak at m/z 121 ([M-46]⁺) corresponding to the loss of a nitro radical is common.

    • Loss of ·CH₃ : A peak at m/z 152 ([M-15]⁺) from the loss of a methyl radical is expected.

    • Loss of ·OCH₃ : A peak at m/z 136 ([M-31]⁺) from the loss of a methoxy radical can occur.

    • Nitro-Nitrite Rearrangement : A common pathway involves the loss of ·NO followed by the loss of CO, leading to peaks at m/z 137 ([M-30]⁺) and m/z 109 ([M-30-28]⁺).

The relative stability of the resulting carbocations will differ based on the substitution pattern, leading to different relative intensities of these fragment peaks, which can be used to distinguish the isomers.

Integrated Analysis for Structural Confirmation

No single technique provides a complete picture. A definitive structural assignment is achieved by integrating the data from all four spectroscopic methods.

G cluster_methods cluster_info cluster_conclusion NMR NMR (¹H & ¹³C) NMR_Info Connectivity (J-coupling) Electronic Environment (Shifts) Proton/Carbon Count NMR->NMR_Info IR IR IR_Info Functional Groups (-NO₂, -OCH₃) Substitution Pattern IR->IR_Info MS Mass Spec. MS_Info Molecular Weight Elemental Formula Fragmentation Clues MS->MS_Info Conclusion Unambiguous Isomer Identification NMR_Info->Conclusion IR_Info->Conclusion MS_Info->Conclusion

Caption: Integration of spectroscopic data for definitive structure elucidation.

Conclusion

The spectroscopic differentiation of this compound from its positional isomers, 4-Methyl-2-nitroanisole and 3-Methyl-4-nitroanisole, is a clear demonstration of the power of modern analytical chemistry. While mass spectrometry confirms their shared molecular weight and IR spectroscopy identifies their common functional groups, it is the nuanced details within the spectra that allow for their distinction. The out-of-plane bending region in IR provides initial clues to the substitution pattern. However, the definitive assignment relies heavily on NMR spectroscopy. The chemical shifts and coupling patterns in the ¹H NMR spectrum, dictated by the powerful and predictable electronic effects of the substituents, provide an unambiguous map of the proton environment for each isomer. This, combined with ¹³C NMR data, allows for the confident and complete elucidation of the correct molecular structure, a cornerstone of rigorous scientific and industrial research.

References

A Comparative Guide to the Biological Activity of 2-Methyl-4-nitroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methyl-4-nitroanisole and Its Therapeutic Potential

The this compound scaffold, characterized by a benzene ring substituted with a methyl, a nitro, and a methoxy group, represents a promising starting point for the development of novel therapeutic agents. The biological activity of nitroaromatic compounds is often linked to the electrochemical properties of the nitro group.[1] This functional group can undergo bioreduction within target cells to generate reactive nitrogen species, which can induce cellular damage and death.[2] The presence and position of other substituents on the aromatic ring, such as the methyl and methoxy groups in the 2- and 1-positions respectively, are expected to modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its biological activity and target specificity. This guide will explore the potential of this scaffold by drawing comparisons with related nitro-containing molecules that have been investigated for their therapeutic efficacy.

Antimicrobial Activity: A Comparative Outlook

Nitroaromatic compounds have a well-established history as antimicrobial agents.[1] Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to form cytotoxic radicals that can damage DNA, proteins, and other cellular components.[2] While specific data on this compound derivatives is limited, the antimicrobial potential can be inferred from studies on analogous compounds such as 2-methyl-5-nitroaniline derivatives.[3]

Comparative Antimicrobial Activity of Structurally Related Compounds

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 2-methyl-5-nitroaniline derivatives against various bacterial strains. This data provides a valuable reference for predicting the potential antibacterial spectrum and potency of novel this compound analogs.

Compound/AlternativeTarget OrganismMIC (µg/mL)Reference
2-methyl-5-nitroaniline derivative 5aBacillus cereus RSKK 863>100[3]
2-methyl-5-nitroaniline derivative 5bBacillus cereus RSKK 86350[3]
2-methyl-5-nitroaniline derivative 5fEscherichia coli ATCC 352125[3]
2-methyl-5-nitroaniline derivative 6aStaphylococcus aureus TP3212.5[3]
2-methyl-5-nitroaniline derivative 6cPseudomonas aeruginosa ATCC 292125[3]
Ampicillin (Standard)Staphylococcus aureus0.25[3]
Ciprofloxacin (Standard)Escherichia coli0.06[3]

Expert Insight: The variation in activity among the 2-methyl-5-nitroaniline derivatives highlights the critical role of substituent groups in determining antimicrobial potency and spectrum. For instance, the introduction of different acyl and aroyl groups significantly impacts the activity. This suggests that systematic modification of the this compound core could lead to the discovery of potent and selective antibacterial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterium.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare standardized bacterial inoculum (0.5 McFarland) dilute Serially dilute test compounds in 96-well plate start->dilute inoculate Inoculate wells with bacterial suspension dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity or measure OD600 incubate->read determine Determine MIC (lowest concentration with no visible growth) read->determine Antifungal_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare fungal inoculum prepare_plates Prepare agar plates with serial dilutions of test compounds start->prepare_plates inoculate Spot inoculate fungal suspension onto agar plates prepare_plates->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate observe Observe for fungal growth incubate->observe determine_mic Determine MIC (lowest concentration inhibiting visible growth) observe->determine_mic MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with various concentrations of test compounds seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

References

A Comparative Guide to the Structural Confirmation of 2-Methyl-4-nitroanisole: Unraveling Molecular Architecture with NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical sciences, particularly in drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, as applied to the structural confirmation of 2-Methyl-4-nitroanisole (C₈H₉NO₃).

This compound is a valuable intermediate in organic synthesis.[1] Its structure, characterized by a substituted benzene ring, presents an excellent case study for illustrating the complementary strengths of NMR and X-ray crystallography. While NMR provides detailed information about the connectivity and electronic environment of atoms in solution, X-ray crystallography offers a precise snapshot of the molecule's arrangement in the solid state.

The Causality Behind the Choice: Why Both NMR and X-ray Crystallography?

Part 1: Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.[6][7] For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:[8]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.[8]

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a longer relaxation delay (2-5 seconds) are typically required.[8]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) and coupling constants to deduce the connectivity of atoms.

Caption: Workflow for NMR-based structural elucidation.

Interpreting the Spectra of this compound

The expected ¹H and ¹³C NMR spectral data for this compound are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 8.0Doublet of Doublets (dd)1HH5
2~ 7.9Doublet (d)1HH3
3~ 6.9Doublet (d)1HH6
4~ 3.9Singlet (s)3H-OCH₃
5~ 2.6Singlet (s)3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1~ 160C1 (-OCH₃)
2~ 145C4 (-NO₂)
3~ 130C2 (-CH₃)
4~ 125C5
5~ 120C3
6~ 110C6
7~ 56-OCH₃
8~ 20-CH₃

The distinct chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom in the this compound molecule, thus confirming its covalent structure.

Part 2: Confirmation by X-ray Crystallography

X-ray crystallography is an analytical technique used to determine the atomic and molecular structure of a crystal.[4] The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

The general workflow for determining a crystal structure is as follows:

  • Crystallization:

    • Grow a single crystal of this compound of suitable size and quality (typically > 0.1 mm in all dimensions).[4] This can be achieved by slow evaporation of a saturated solution, cooling of a saturated solution, or vapor diffusion.

  • Data Collection:

    • Mount the crystal on a goniometer in an X-ray diffractometer.

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted spots) using a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model against the experimental data to obtain the final structure, including atomic coordinates, bond lengths, and bond angles.

Caption: Workflow for X-ray crystallography.

Structural Insights from X-ray Crystallography

A successful X-ray crystallographic analysis of this compound would yield precise atomic coordinates. From these coordinates, a wealth of structural information can be derived.

Table 3: Key Structural Parameters from X-ray Crystallography

ParameterDescriptionExpected Information for this compound
Unit Cell Dimensions The dimensions of the basic repeating unit of the crystal.Provides information about the packing of molecules in the solid state.
Space Group The symmetry of the crystal lattice.Defines the arrangement of molecules within the unit cell.
Bond Lengths The distances between bonded atoms.Confirms the covalent connectivity and provides insight into bond order. For example, the C-N bond of the nitro group and the C-O bond of the methoxy group will have characteristic lengths.
Bond Angles The angles between adjacent bonds.Defines the geometry around each atom. The geometry of the benzene ring and the substituents can be precisely determined.
Torsion Angles The dihedral angles between planes defined by four atoms.Describes the conformation of the molecule, such as the orientation of the methoxy and nitro groups relative to the benzene ring.

The crystal structure would likely reveal a nearly planar arrangement of the benzene ring, with the nitro group and the methoxy group exhibiting specific orientations due to steric and electronic effects.

Comparison and Synergy of NMR and X-ray Crystallography

FeatureNMR SpectroscopyX-ray Crystallography
Sample State SolutionCrystalline Solid
Information Obtained Connectivity, electronic environment, dynamic processesPrecise 3D atomic coordinates, bond lengths, bond angles, packing
Strengths - Provides information on solution-state structure and dynamics.[2] - Does not require crystallization.[2]- Provides high-resolution atomic detail.[10] - No practical size limitation for small molecules.[10]
Limitations - Provides an average structure for conformationally flexible molecules. - Resolution is generally lower than X-ray crystallography.[11]- Requires a suitable single crystal. - Provides a static picture of the molecule in the solid state.[12]

The power of using both NMR and X-ray crystallography lies in their complementary nature. NMR confirms the covalent structure and provides insight into the molecule's behavior in a biologically relevant solvent environment. X-ray crystallography provides a highly accurate and precise picture of the molecule's preferred conformation in the solid state. Discrepancies between the two structures can reveal important information about conformational changes upon dissolution.

In the case of this compound, NMR would confirm the substitution pattern on the benzene ring, while X-ray crystallography would provide the exact bond lengths and angles, as well as the orientation of the methyl, methoxy, and nitro groups. Together, these techniques provide a comprehensive and unambiguous confirmation of the molecule's structure.

Conclusion

The structural confirmation of this compound serves as an excellent example of the synergy between NMR spectroscopy and X-ray crystallography. While NMR provides invaluable information about the molecule's structure and dynamics in solution, X-ray crystallography offers a high-resolution snapshot of its solid-state conformation. By integrating the data from both techniques, researchers can achieve a level of structural validation that is far more robust and comprehensive than what could be obtained from a single method alone. This dual-pronged approach is a cornerstone of modern chemical analysis, ensuring the accuracy and reliability of structural assignments in research, drug development, and materials science.

References

Leitfaden für die quantitative Analyse von 2-Methyl-4-nitroanisol in Reaktionsgemischen: Ein Vergleich der Methoden

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

In der pharmazeutischen und chemischen Synthese ist die genaue Quantifizierung von Zwischenprodukten wie 2-Methyl-4-nitroanisol (MNA) von entscheidender Bedeutung für die Prozessoptimierung, die Ertragskontrolle und die Gewährleistung der Reinheit des Endprodukts. Dieser Leitfaden bietet einen detaillierten Vergleich der gängigen Analysetechniken zur Quantifizierung von MNA in komplexen Reaktionsgemischen und liefert die notwendigen experimentellen Erkenntnisse, um die für Ihre spezifischen Anforderungen am besten geeignete Methode auszuwählen.

Einleitung: Die Herausforderung der Quantifizierung von MNA

2-Methyl-4-nitroanisol ist ein wichtiges Zwischenprodukt in der organischen Synthese. Seine Konzentration in einem Reaktionsgemisch zu bestimmen, kann aufgrund des Vorhandenseins von Ausgangsmaterialien, Reagenzien, Lösungsmitteln und potenziellen Nebenprodukten eine Herausforderung darstellen. Die ideale Analysemethode muss daher nicht nur empfindlich und genau sein, sondern auch eine hohe Selektivität aufweisen, um MNA von anderen Komponenten der Matrix zu unterscheiden.

Dieser Leitfaden vergleicht drei weit verbreitete quantitative Techniken:

  • Hochleistungsflüssigkeitschromatographie (HPLC)

  • Gaschromatographie (GC)

  • UV-Vis-Spektroskopie

Jede Methode wird hinsichtlich ihrer Prinzipien, Vorteile, Einschränkungen und praktischen Anwendbarkeit für die Analyse von MNA bewertet.

Hochleistungsflüssigkeitschromatographie (HPLC): Die robuste Arbeitspferd-Methode

Die HPLC ist oft die Methode der Wahl für die Analyse von nichtflüchtigen und thermisch labilen Verbindungen wie MNA.[1][2] Ihre Vielseitigkeit und Robustheit machen sie zu einem unverzichtbaren Werkzeug im analytischen Labor.

Kausalität der experimentellen Entscheidungen:

Die Wahl der stationären und mobilen Phasen ist entscheidend für die Trennung von MNA von potenziellen Verunreinigungen. Eine Umkehrphasen-C18-Säule wird häufig für Nitroaromaten verwendet, da sie eine gute Retention und Trennung basierend auf der Hydrophobizität bietet. Die mobile Phase, typischerweise eine Mischung aus einem organischen Lösungsmittel (wie Acetonitril oder Methanol) und Wasser, wird so eingestellt, dass eine optimale Auflösung und eine angemessene Retentionszeit für MNA erreicht werden.

Selbstvalidierendes System:

Ein gut entwickeltes HPLC-System sollte einen Systemsuitability-Test (SST) beinhalten, um die Leistung des Systems vor jeder Analyse zu überprüfen. Parameter wie die Anzahl der theoretischen Böden, der Tailing-Faktor und die Reproduzierbarkeit der Injektionen stellen sicher, dass das System für den vorgesehenen Zweck geeignet ist.

Experimentelles Protokoll: RP-HPLC-UV-Methode zur Quantifizierung von MNA

  • Probenvorbereitung:

    • Entnehmen Sie eine Aliquote des Reaktionsgemisches.

    • Verdünnen Sie die Probe mit der mobilen Phase auf eine Konzentration im linearen Bereich der Methode.

    • Filtrieren Sie die Probe durch einen 0,45-µm-Spritzenfilter, um Partikel zu entfernen.

  • Chromatographische Bedingungen:

    • Säule: C18, 4,6 x 150 mm, 5 µm Partikelgröße.

    • Mobile Phase: Acetonitril:Wasser (60:40, v/v).[3]

    • Flussrate: 1,0 mL/min.[3]

    • Injektionsvolumen: 10 µL.[3]

    • Säulentemperatur: 30 °C.

    • UV-Detektion: 270 nm.[3]

  • Quantifizierung:

    • Erstellen Sie eine Kalibrierungskurve mit Standardlösungen von MNA bekannter Konzentration.

    • Bestimmen Sie die Konzentration von MNA in der Probe durch Vergleich der Peakfläche mit der Kalibrierungskurve.

Leistungsdaten (basierend auf der Analyse verwandter Nitroaromaten):

ParameterTypische Leistung für HPLC-UV
Linearität (r²)> 0,999[4]
Nachweisgrenze (LOD)0,1–0,2 µg/L[4]
Bestimmungsgrenze (LOQ)0,3–0,6 µg/L
Genauigkeit (Wiederfindung)98–108 %[4]
Präzision (RSD)≤ 2 %

Diagramm des HPLC-Arbeitsablaufs:

HPLC_Workflow cluster_prep Probenvorbereitung cluster_analysis HPLC-Analyse cluster_data Datenverarbeitung A Probenahme aus dem Reaktionsgemisch B Verdünnung A->B C Filtration B->C D Injektion C->D E Chromatographische Trennung (C18-Säule) D->E F UV-Detektion E->F G Peak-Integration F->G H Quantifizierung anhand der Kalibrierungskurve G->H

Bildunterschrift: Allgemeiner Arbeitsablauf für die quantitative Analyse von MNA mittels HPLC.

Gaschromatographie (GC): Hohe Effizienz für flüchtige Verbindungen

Die Gaschromatographie ist eine leistungsstarke Technik zur Trennung und Analyse von flüchtigen und thermisch stabilen Verbindungen.[2] MNA ist ausreichend flüchtig, um mit GC analysiert zu werden, was diese Methode zu einer praktikablen Alternative zur HPLC macht.

Kausalität der experimentellen Entscheidungen:

Die Wahl der GC-Säule ist entscheidend für die Trennung von MNA von isomeren Nebenprodukten, die während der Synthese entstehen können. Eine mittig-polare Säule (z. B. 5 % Phenyl-methylpolysiloxan) bietet in der Regel eine gute Selektivität für aromatische Verbindungen. Die Temperaturprogrammierung des Ofens ist entscheidend, um eine gute Peakform und eine effiziente Trennung zu erreichen.

Selbstvalidierendes System:

Die Verwendung eines internen Standards in der GC-Analyse ist eine gängige Praxis, um die Variabilität bei der Injektion und der Detektorantwort zu kompensieren. Ein interner Standard, der dem Analyten chemisch ähnlich ist, aber chromatographisch getrennt wird, verbessert die Genauigkeit und Präzision der Quantifizierung erheblich.

Experimentelles Protokoll: GC-MS-Methode zur Quantifizierung von MNA

  • Probenvorbereitung:

    • Entnehmen Sie eine Aliquote des Reaktionsgemisches.

    • Fügen Sie einen internen Standard (z. B. 1,3-Dinitrobenzol) in bekannter Konzentration hinzu.

    • Verdünnen Sie die Probe mit einem geeigneten Lösungsmittel (z. B. Ethylacetat).

  • Chromatographische Bedingungen:

    • Säule: DB-5ms, 30 m x 0,25 mm ID, 0,25 µm Filmdicke.

    • Trägergas: Helium, konstante Flussrate von 1,2 mL/min.

    • Injektor-Temperatur: 250 °C.

    • Ofentemperaturprogramm:

      • Anfangstemperatur: 100 °C, 2 Minuten halten.

      • Rampe: 10 °C/min bis 250 °C.

      • Endtemperatur: 250 °C, 5 Minuten halten.

    • Detektor: Massenspektrometer (MS) im Selected Ion Monitoring (SIM)-Modus für erhöhte Empfindlichkeit und Selektivität.

  • Quantifizierung:

    • Erstellen Sie eine Kalibrierungskurve, indem Sie das Verhältnis der Peakflächen von MNA zum internen Standard gegen die Konzentration von MNA auftragen.

    • Bestimmen Sie die Konzentration von MNA in der Probe anhand dieser Kalibrierungskurve.

Leistungsdaten (basierend auf der Analyse verwandter Nitroaromaten):

ParameterTypische Leistung für GC-MS
Linearität (r²)> 0,99[5]
Nachweisgrenze (LOD)0,02–0,03 ppm[5]
Bestimmungsgrenze (LOQ)0,06–0,09 ppm[5]
Genauigkeit (Wiederfindung)90–110 %[5]
Präzision (RSD)< 10 %[5]

Diagramm des GC-Arbeitsablaufs:

GC_Workflow cluster_prep Probenvorbereitung cluster_analysis GC-Analyse cluster_data Datenverarbeitung A Probenahme B Zugabe des internen Standards A->B C Verdünnung B->C D Injektion C->D E Trennung in der Kapillarsäule D->E F MS-Detektion (SIM) E->F G Peak-Integration F->G H Quantifizierung mittels internem Standard G->H

Bildunterschrift: Allgemeiner Arbeitsablauf für die quantitative Analyse von MNA mittels GC-MS.

UV-Vis-Spektroskopie: Eine schnelle und einfache Screening-Methode

Die UV-Vis-Spektroskopie ist eine einfache und kostengünstige Methode, die für die Quantifizierung von Verbindungen mit chromophoren Gruppen, wie der Nitrogruppe in MNA, verwendet werden kann. Sie ist besonders nützlich für schnelle In-Prozess-Kontrollen.

Kausalität der experimentellen Entscheidungen:

Die Wahl der Wellenlänge für die Quantifizierung ist entscheidend. Sie sollte dem Absorptionsmaximum (λmax) von MNA entsprechen, um maximale Empfindlichkeit zu gewährleisten. Es ist wichtig, das Spektrum von MNA in dem für die Reaktion verwendeten Lösungsmittel zu scannen, um das genaue λmax zu bestimmen.

Selbstvalidierendes System:

Die Gültigkeit einer UV-Vis-Messung hängt stark von der Abwesenheit von interferierenden Substanzen ab, die bei der gewählten Wellenlänge ebenfalls absorbieren. Daher ist die Methode am zuverlässigsten in relativ sauberen Reaktionsgemischen oder nach einer geeigneten Probenaufreinigung.

Experimentelles Protokoll: UV-Vis-spektroskopische Quantifizierung von MNA

  • Probenvorbereitung:

    • Entnehmen Sie eine Aliquote des Reaktionsgemisches.

    • Verdünnen Sie die Probe mit einem geeigneten UV-transparenten Lösungsmittel (z. B. Ethanol), sodass die Absorption im linearen Bereich des Beer-Lambert-Gesetzes liegt (typischerweise 0,1–1,0 Absorptionseinheiten).

  • Messung:

    • Scannen Sie eine Standardlösung von MNA, um das Absorptionsmaximum (λmax) zu bestimmen.

    • Messen Sie die Absorption der verdünnten Probe bei λmax.

    • Verwenden Sie das reine Lösungsmittel als Blindprobe.

  • Quantifizierung:

    • Erstellen Sie eine Kalibrierungskurve, indem Sie die Absorption von Standardlösungen bekannter Konzentration bei λmax messen.

    • Bestimmen Sie die Konzentration von MNA in der Probe anhand der Kalibrierungskurve.

Leistungsdaten (basierend auf der Analyse verwandter Nitroaromaten):

ParameterTypische Leistung für UV-Vis
Linearität (r²)> 0,999[6]
Nachweisgrenze (LOD)~0,25 µM[6]
Bestimmungsgrenze (LOQ)~0,75 µM[6]
Genauigkeit (Wiederfindung)98–102 %[6]
Präzision (RSD)< 2 %[6]

Diagramm des UV-Vis-Arbeitsablaufs:

UVVis_Workflow cluster_prep Probenvorbereitung cluster_analysis Spektroskopische Messung cluster_data Datenverarbeitung A Probenahme B Serielle Verdünnung A->B D Messung der Absorption bei λmax B->D C Bestimmung von λmax C->D E Quantifizierung anhand der Kalibrierungskurve D->E Decision_Tree A Ist das Reaktionsgemisch komplex mit potenziellen Interferenzen? B Ist eine hohe Empfindlichkeit für Spurenanalysen erforderlich? A->B Ja F UV-Vis ist eine geeignete Screening-Methode. A->F Nein C Ist MNA thermisch stabil? B->C Ja D HPLC ist die bevorzugte Methode. B->D Nein E GC-MS ist die beste Wahl. C->E Ja H HPLC ist vorzuziehen. C->H Nein G GC-FID oder GC-MS sind geeignet.

References

A Comparative Guide to Catalysts for the Synthesis of 2-Methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 2-Methyl-4-nitroanisole, a valuable building block, is synthesized via the O-methylation of 2-methyl-4-nitrophenol. The choice of catalyst for this transformation is critical, directly impacting yield, selectivity, cost-effectiveness, and environmental footprint. This guide provides an in-depth, objective comparison of the primary catalytic systems employed for this synthesis, supported by experimental data to inform your selection process.

Introduction to the Synthesis of this compound

The synthesis of this compound is achieved through the O-methylation of 2-methyl-4-nitrophenol. This reaction involves the transfer of a methyl group to the hydroxyl moiety of the phenol. The core challenge lies in achieving high selectivity for O-methylation over the competing C-methylation of the aromatic ring. The choice of catalyst is the primary determinant of this selectivity. This guide will explore three major classes of catalysts: Phase-Transfer Catalysts (PTCs), Zeolites, and Metal Oxides.

Phase-Transfer Catalysis: A High-Yielding Approach

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reactants in immiscible phases. In the O-methylation of phenols, a PTC facilitates the transfer of the phenoxide anion from an aqueous phase to an organic phase where it can react with the methylating agent.

Experimental Protocol: Synthesis of a Nitroanisole using PTC

A representative procedure for the synthesis of a nitroanisole, specifically 4-methyl-2-nitroanisole which is structurally analogous to this compound, is as follows:

  • Preparation of the Phenoxide: 4-Methyl-2-nitrophenol (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (1.5 equivalents).

  • Addition of PTC and Solvent: Tetrabutylammonium bromide (TBAB) (0.05 equivalents) and dichloromethane are added to the aqueous solution.

  • Methylation: The mixture is cooled to 10°C, and dimethyl sulfate (1.2 equivalents) is added dropwise.

  • Reaction: The reaction mixture is stirred at 25°C for 10-12 hours.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed, dried, and concentrated under vacuum.

  • Purification: The crude product is purified by column chromatography to yield the final product.

This method has been reported to achieve a high yield of 90% for 4-methyl-2-nitroanisole.

Mechanism of Phase-Transfer Catalysis

The mechanism of PTC in this context involves the quaternary ammonium salt forming an ion pair with the phenoxide anion in the aqueous phase. This lipophilic ion pair is then transferred to the organic phase, where the phenoxide anion is more reactive towards the methylating agent. After the methylation reaction, the catalyst returns to the aqueous phase to repeat the cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenol_OH Ar-OH Phenoxide Ar-O⁻ Na⁺ Phenol_OH->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide Ion_Pair_aq [Q⁺Ar-O⁻] Phenoxide->Ion_Pair_aq PTC_aq Q⁺X⁻ PTC_aq->Ion_Pair_aq Ion Exchange PTC_org [Q⁺Ar-O⁻] Ion_Pair_aq->PTC_org Phase Transfer DMS (CH₃)₂SO₄ Anisole Ar-OCH₃ DMS->Anisole PTC_org->Anisole Methylation PTC_regenerated Q⁺X⁻ PTC_org->PTC_regenerated Regeneration PTC_regenerated->PTC_aq Phase Transfer

Figure 1: Mechanism of Phase-Transfer Catalyzed O-Methylation.

Zeolites: Shape-Selective and Reusable Catalysts

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their catalytic activity in phenol methylation is highly dependent on their acidic or basic properties and their pore architecture.

Catalyst Selection and Performance

For the selective O-methylation of phenols, basic zeolites are preferred as they favor the formation of the phenoxide anion, which then reacts with the methylating agent. Acidic zeolites, on the other hand, tend to promote C-alkylation of the aromatic ring. The shape-selective nature of zeolites can also influence the product distribution, particularly in cases where C-alkylation might occur.[1] The pore size can restrict the formation of bulkier C-alkylated products, thereby enhancing the selectivity towards the desired O-methylated product.[2]

Experimental Protocol: General Procedure for Zeolite-Catalyzed O-Methylation

A general procedure for the vapor-phase O-methylation of a phenol using a zeolite catalyst is as follows:

  • Catalyst Activation: The zeolite catalyst is packed into a fixed-bed reactor and activated by heating under a flow of inert gas.

  • Reaction: A feed of the phenol and a methylating agent (e.g., methanol or dimethyl carbonate) is vaporized and passed over the catalyst bed at a specific temperature and flow rate.

  • Product Collection: The product stream is cooled and condensed to collect the liquid products.

  • Analysis: The product mixture is analyzed by gas chromatography to determine the conversion and selectivity.

Mechanism of Zeolite-Catalyzed O-Methylation

In basic zeolites, the reaction is thought to proceed through the formation of a phenoxide species on the basic sites within the zeolite pores. The methylating agent then reacts with this adsorbed phenoxide to yield the anisole derivative. The confined environment of the zeolite pores can influence the orientation of the reactants and transition states, leading to enhanced selectivity.

Zeolite_Workflow Start Start Catalyst_Prep Catalyst Preparation (Basic Zeolite) Start->Catalyst_Prep Reactor_Loading Load Catalyst into Fixed-Bed Reactor Catalyst_Prep->Reactor_Loading Activation Catalyst Activation (Heating under Inert Gas) Reactor_Loading->Activation Reaction Vapor-Phase Reaction (Pass feed over catalyst) Activation->Reaction Reactant_Prep Prepare Reactant Feed (2-methyl-4-nitrophenol + Methylating Agent) Reactant_Prep->Reaction Condensation Product Condensation Reaction->Condensation Analysis Product Analysis (GC) Condensation->Analysis End End Analysis->End

Figure 2: General Experimental Workflow for Zeolite-Catalyzed O-Methylation.

Metal Oxides: Heterogeneous Catalysts for O-Methylation

Metal oxides, particularly basic oxides like MgO, have been investigated as catalysts for the methylation of phenols. Similar to basic zeolites, they tend to favor O-alkylation over C-alkylation.

Catalyst Performance and Selectivity

The selectivity of metal oxide catalysts in phenol methylation is influenced by their acid-base properties. Basic metal oxides promote the formation of the phenoxide, leading to O-methylation.[3] In contrast, acidic or amphoteric metal oxides can lead to a mixture of O- and C-alkylated products.[4] For instance, while MgO can show high selectivity for O-methylation, iron-based oxides have been reported to favor ortho-C-alkylation.[5]

As with zeolites, specific experimental data for the O-methylation of 2-methyl-4-nitrophenol using metal oxides is scarce. However, the general principles of phenol methylation suggest that a basic metal oxide catalyst would be a suitable choice for selective O-methylation.

Experimental Protocol: General Procedure for Metal Oxide-Catalyzed O-Methylation

The experimental setup for metal oxide-catalyzed O-methylation is similar to that for zeolites, typically involving a vapor-phase reaction in a fixed-bed reactor.

  • Catalyst Preparation: The metal oxide catalyst is prepared and calcined at a high temperature to ensure its activity.

  • Reaction Setup: The catalyst is loaded into a fixed-bed reactor.

  • Reaction Execution: A vaporized feed of 2-methyl-4-nitrophenol and a methylating agent is passed over the heated catalyst bed.

  • Product Recovery and Analysis: The products are condensed and analyzed to determine the yield and selectivity.

Comparative Analysis of Catalysts

Catalyst TypeTypical Methylating AgentOperating ConditionsYieldSelectivity for O-MethylationAdvantagesDisadvantages
Phase-Transfer Catalyst (PTC) Dimethyl SulfateLiquid phase, mild temperature (e.g., 25°C)High (e.g., 90% for a related nitroanisole)HighHigh yields, mild conditions, simple setupUse of toxic methylating agents, catalyst separation can be challenging
Zeolites (Basic) Methanol, Dimethyl CarbonateVapor phase, elevated temperaturesModerate to High (substrate dependent)High (favored by basic sites and shape selectivity)Reusable, shape-selective, environmentally friendly methylating agents can be usedHigher reaction temperatures, potential for deactivation
Metal Oxides (Basic) MethanolVapor phase, elevated temperaturesModerate (substrate dependent)Moderate to High (dependent on oxide basicity)Heterogeneous, potentially low costHigh temperatures, selectivity can be an issue with some oxides

Choosing the Right Methylating Agent: Dimethyl Sulfate vs. Dimethyl Carbonate

The choice of methylating agent is as crucial as the catalyst.

  • Dimethyl Sulfate (DMS): A highly reactive and cost-effective methylating agent.[6] However, it is extremely toxic and requires stringent safety precautions.[7]

  • Dimethyl Carbonate (DMC): A "green" alternative to DMS, being much less toxic.[8] It is generally less reactive than DMS and may require higher temperatures or more active catalysts to achieve comparable results.[6]

The use of DMC is often preferred in processes where environmental and safety concerns are paramount, aligning with the principles of green chemistry.[9]

Catalyst Selection Rationale

The optimal catalyst for the synthesis of this compound depends on the specific requirements of the process.

  • For high yield and mild reaction conditions in a laboratory or small-scale setting, Phase-Transfer Catalysis with dimethyl sulfate is a proven and effective method. The high yield often justifies the use of a more hazardous reagent under controlled conditions.

  • For large-scale, continuous production where catalyst reusability and environmental considerations are critical, a basic Zeolite catalyst with dimethyl carbonate as the methylating agent would be a more sustainable choice. The higher reaction temperatures are often manageable in an industrial setting, and the ability to regenerate and reuse the catalyst offers significant economic advantages.

  • Basic Metal Oxides can be a cost-effective alternative to zeolites, but careful selection and optimization are necessary to ensure high selectivity for the desired O-methylated product.

Conclusion

The synthesis of this compound via O-methylation of 2-methyl-4-nitrophenol can be effectively achieved using a variety of catalytic systems. Phase-transfer catalysis offers a high-yield route under mild conditions, making it attractive for batch processes. For more sustainable and scalable operations, heterogeneous catalysts like basic zeolites and metal oxides, particularly when paired with greener methylating agents like dimethyl carbonate, present compelling alternatives. The ultimate choice of catalyst and methylating agent should be guided by a careful consideration of factors including desired yield, selectivity, operational scale, safety protocols, and environmental impact.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Disposal Directives

This document provides a detailed protocol for the safe and compliant disposal of 2-Methyl-4-nitroanisole (CAS No. 50741-92-9), a compound requiring careful management due to its hazardous properties. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, it is imperative to recognize the inherent risks associated with this compound. This compound is classified as:

  • Harmful if swallowed: Poses a significant toxicity risk upon ingestion.[1]

  • Causes serious eye irritation: Can result in substantial damage to the eyes upon contact.[1]

  • Suspected of causing cancer: Long-term or repeated exposure may lead to carcinogenesis.[2]

  • Harmful to aquatic life with long-lasting effects: Presents a danger to ecosystems if released into the environment.[2]

Due to these hazards, this compound is regulated as a hazardous material for transportation and disposal.

Table 1: Hazard and Regulatory Information for this compound

PropertyValueSource
UN Number 3458
Proper Shipping Name Nitroanisoles, solid
Hazard Class 6.1 (Toxic)
Packing Group III

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of this compound follows a hierarchical approach, prioritizing waste minimization and detoxification whenever feasible. The following workflow outlines the decision-making process for selecting the appropriate disposal method.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste this compound Generated AssessQuantity Assess Quantity and Contamination Level Start->AssessQuantity SmallScale Small-Scale Laboratory Waste (<1 kg) AssessQuantity->SmallScale Small LargeScale Large-Scale or Bulk Waste (>1 kg) AssessQuantity->LargeScale Large InLabTreatment In-Lab Chemical Treatment (if feasible and permitted) SmallScale->InLabTreatment PackageAndLabel Package and Label for Disposal LargeScale->PackageAndLabel InLabTreatment->PackageAndLabel Treatment Residue InLabTreatment->PackageAndLabel Treatment Not Feasible WasteCollection Arrange for Hazardous Waste Collection PackageAndLabel->WasteCollection DisposalFacility Transport to a Licensed Hazardous Waste Disposal Facility WasteCollection->DisposalFacility Incineration High-Temperature Incineration DisposalFacility->Incineration Preferred Method Landfill Hazardous Waste Landfill (if permitted) DisposalFacility->Landfill Alternative, if compliant

Caption: Decision workflow for the proper disposal of this compound.

On-Site Management and Segregation of Waste

Proper segregation and temporary storage of this compound waste are the foundational steps to ensure safety within the laboratory.

Protocol for Waste Segregation and Storage:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of this compound waste. The container must be in good condition and have a secure, leak-proof closure.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date of initial waste accumulation.

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases.[3] Store liquid waste separately from solid waste.

  • Storage Location: Store the waste container in a designated, well-ventilated area, away from heat sources and direct sunlight. The storage area should have secondary containment to control any potential spills.

  • Accumulation Time: Adhere to the maximum accumulation time for hazardous waste as stipulated by your institution's policies and local regulations.

Chemical Treatment for Hazard Reduction (Laboratory-Scale)

While not always feasible, chemical treatment to reduce the hazardous nature of this compound prior to disposal is a responsible practice. The following is a general guideline for the degradation of nitroaromatic compounds. This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Note: The efficacy of this procedure for this compound should be verified on a small scale before treating larger quantities.

Experimental Protocol: Reductive Degradation

The reduction of the nitro group to an amino group can significantly decrease the toxicity of the compound.

  • Reaction Setup: In a fume hood, prepare a reaction vessel with a stirrer.

  • Dissolution: Dissolve the this compound waste in a suitable solvent, if necessary.

  • Reducing Agent: Slowly add a reducing agent, such as sodium dithionite or iron powder in the presence of a weak acid (e.g., acetic acid). The reaction is often exothermic and may require cooling.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to ensure complete conversion of the nitroaromatic compound.

  • Neutralization and Workup: Once the reaction is complete, neutralize the mixture and separate the aqueous and organic layers. The resulting treated waste must still be disposed of as hazardous waste, but with a reduced hazard profile.

Final Disposal Procedures: Incineration and Landfilling

The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility. The two primary methods are high-temperature incineration and secure landfilling.

High-Temperature Incineration (Preferred Method)

Incineration is the most effective method for the complete destruction of this compound.

Operational Principles:

  • Temperature: The incinerator should operate at a high temperature, typically above 850°C, to ensure the complete thermal decomposition of the compound.[4] For halogenated hazardous compounds, temperatures of 1,100°C – 1,200°C are considered adequate.[4]

  • Residence Time: A sufficient residence time in the combustion chamber is crucial for complete destruction.

  • Off-Gas Treatment: The incinerator must be equipped with a robust off-gas treatment system to scrub acidic gases (such as oxides of nitrogen) and remove particulate matter from the exhaust stream.[5]

Hazardous Waste Landfill

Landfilling is a less preferred option and is only permissible for treated residues or in situations where incineration is not a viable option. The waste must meet strict acceptance criteria for a hazardous waste landfill.

Key Requirements for Landfilling:

  • Pre-treatment: In most cases, the waste must be treated to reduce its hazardous properties before it can be landfilled.[6]

  • Leachate Collection: The landfill must have a double liner and a leachate collection and removal system to prevent groundwater contamination.[7]

  • Waste Acceptance Criteria: The waste must be analyzed to ensure it meets the landfill's specific acceptance criteria for organic content and leachability of toxic components.[6][8] Wastes that are highly inflammable, reactive, or have a strong odor are generally not permitted for direct landfilling.[8]

Regulatory Compliance: RCRA and Transportation

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Hazardous Waste Determination: It is the generator's responsibility to determine if a waste is hazardous. Based on its toxicity and potential environmental harm, this compound waste would be classified as hazardous.

  • RCRA Waste Codes: While a specific RCRA waste code for this compound is not explicitly listed, it would likely fall under a generic code for toxic organic compounds. For instance, wastes from the manufacturing of nitroaromatic compounds can be listed wastes. It is crucial to consult with your institution's environmental health and safety (EHS) department or the disposal facility to determine the appropriate waste code. Nitrobenzene, a related compound, is listed as a D036 hazardous waste.[9]

  • Cradle-to-Grave Management: RCRA mandates a "cradle-to-grave" approach, meaning the generator is responsible for the waste from its creation to its final disposal.[10] This requires proper documentation, including a hazardous waste manifest for off-site transportation.

Transportation:

As previously noted, this compound is regulated for transport under UN 3458. All packaging and labeling must comply with the Department of Transportation (DOT) regulations for this material.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards, following a structured disposal workflow, and adhering to regulatory requirements, researchers can ensure the safety of themselves and the environment. Prioritizing waste minimization and in-lab treatment, when appropriate, further demonstrates a commitment to sustainable scientific practices. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable local, state, and federal regulations.

References

Mastering Safety: A Guide to Personal Protective Equipment for 2-Methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

Handling 2-Methyl-4-nitroanisole in a laboratory setting demands a stringent adherence to safety protocols to mitigate potential health risks. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of personnel engaged in research and development activities involving this compound. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a comprehensive understanding of the "why" behind each protective measure.

Hazard Profile of this compound: Understanding the Risks

This compound is classified as an acutely toxic substance if swallowed.[1] Its hazard profile, as outlined in safety data sheets (SDS), necessitates a cautious and well-informed approach to handling.

Key Hazards:

  • Acute Oral Toxicity: Classified as Acute Toxicity Category 4, ingestion of this compound can be harmful.[1]

  • Skin and Eye Irritation: While specific data for this compound is limited, related nitroaromatic compounds are known to cause skin and eye irritation.[2][3]

  • Inhalation Hazard: Handling the solid form can generate dust, which may be harmful if inhaled.[1]

  • Methemoglobinemia: A significant concern with nitroaromatic compounds is their potential to cause methemoglobinemia upon absorption into the body. This condition impairs the oxygen-carrying capacity of the blood, leading to cyanosis (a bluish discoloration of the skin).[2]

  • Suspected Carcinogenicity: Isomeric compounds like 2-nitroanisole and 4-nitroanisole are suspected of causing cancer based on animal studies, warranting a high degree of caution.[2][4]

Given these hazards, a multi-layered approach to protection, combining engineering controls, administrative controls, and appropriate PPE, is essential.

The Cornerstone of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all solution but rather a risk-based decision process. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[1]Chemical-resistant gloves (e.g., Nitrile).[1]Laboratory coat.N95-rated dust mask if not handled in a fume hood.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Chemical-resistant gloves (e.g., Nitrile).Chemical-resistant laboratory coat or apron.Required if vapors or aerosols are generated and not contained within a fume hood.[5]
Running Reactions and Work-up Chemical splash goggles and a face shield.Chemical-resistant gloves. Consider double-gloving for extended operations.Chemical-resistant laboratory coat.Work should be performed in a certified chemical fume hood to minimize inhalation exposure.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant, disposable coveralls.A NIOSH-approved respirator with organic vapor cartridges and particulate filters.[2]

A Visual Guide to PPE Selection

The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Operational Protocol Start Start: Task involving This compound AssessTask Assess Task: - Scale of operation - Potential for dust/aerosol generation - Splash potential Start->AssessTask LowRisk Low Risk (e.g., handling sealed containers) AssessTask->LowRisk Minimal exposure potential ModerateRisk Moderate Risk (e.g., weighing, solution prep) AssessTask->ModerateRisk Potential for dust or minor splash HighRisk High Risk (e.g., large scale reaction, spill) AssessTask->HighRisk Significant splash or aerosol potential PPE_Low Minimum PPE: - Safety glasses - Lab coat - Nitrile gloves LowRisk->PPE_Low PPE_Moderate Standard PPE: - Chemical goggles - Lab coat - Nitrile gloves - N95 mask (if not in hood) ModerateRisk->PPE_Moderate PPE_High Enhanced PPE: - Face shield & goggles - Chemical resistant apron/suit - Double gloves - Respirator HighRisk->PPE_High Proceed Proceed with Task PPE_Low->Proceed PPE_Moderate->Proceed PPE_High->Proceed

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Step-by-Step Protocols for PPE Usage and Disposal

Adherence to standardized procedures for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and exposure.

Donning PPE
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat/Coveralls: Put on the appropriate body protection.

  • Respiratory Protection (if required): Perform a fit check for the respirator to ensure a proper seal.

  • Eye and Face Protection: Don safety glasses, goggles, or a face shield.

  • Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE (to be performed in a designated area)
  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Lab Coat/Coveralls: Remove by turning it inside out, containing any potential contaminants.

  • Eye and Face Protection: Remove by handling the earpieces or strap.

  • Respiratory Protection: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan
  • Contaminated PPE: All disposable PPE, including gloves, masks, and lab coats, that has come into contact with this compound must be considered hazardous waste.

  • Waste Collection: Place all contaminated items in a clearly labeled, sealed hazardous waste container.

  • Disposal Regulations: Dispose of hazardous waste in accordance with local, state, and federal regulations. Never dispose of contaminated materials in the regular trash.

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[2]

By implementing these comprehensive safety measures, laboratories can create a secure environment for handling this compound, protecting valuable research personnel and ensuring the integrity of their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.